molecular formula C7H11N3O B1498058 6-Methoxy-5-amino-2-methylaminopyridine CAS No. 471254-59-8

6-Methoxy-5-amino-2-methylaminopyridine

Cat. No.: B1498058
CAS No.: 471254-59-8
M. Wt: 153.18 g/mol
InChI Key: IIVMVUMPCFMVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-amino-2-methylaminopyridine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-6-4-3-5(8)7(10-6)11-2/h3-4H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVMVUMPCFMVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655797
Record name 6-Methoxy-N~2~-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471254-59-8
Record name 6-Methoxy-N~2~-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxy-5-amino-2-methylaminopyridine CAS 471254-59-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxy-5-amino-2-methylaminopyridine (CAS 471254-59-8)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS 471254-59-8), a substituted diaminopyridine derivative. Given the prevalence of the aminopyridine and aminopyrimidine scaffolds in modern medicinal chemistry, particularly as privileged structures for kinase inhibitors, this molecule represents a significant building block for drug discovery and materials science.[1][2][3] This document synthesizes available data on its physicochemical properties, proposes a logical synthetic pathway with mechanistic rationale, explores its chemical reactivity, and discusses its potential applications. Furthermore, it consolidates critical safety and handling information based on data from closely related analogues to provide a robust resource for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical Properties

This compound, also known as 6-Methoxy-N2-methylpyridine-2,5-diamine, is a heteroaromatic compound featuring a pyridine core substituted with three key functional groups: a primary amine at the C5 position, a secondary methylamine at the C2 position, and a methoxy group at the C6 position.[4] These groups dictate its chemical behavior and potential as a versatile synthetic intermediate.

PropertyValueSource
CAS Number 471254-59-8[4][5]
Molecular Formula C₇H₁₁N₃O[4]
Molecular Weight 153.18 g/mol [4]
IUPAC Name 6-Methoxy-N²-methylpyridine-2,5-diamine[4]
Common Synonyms 3-Amino-6-methoxy-2-methylaminopyridine[6][7]
SMILES CNc1ccc(c(n1)OC)N[4]
MDL Number MFCD06738314[4]

Part 2: Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Proposed Synthetic Workflow

Causality Statement: The proposed synthesis begins with a commercially available, differentially substituted dichloropyridine. The sequence of nucleophilic aromatic substitutions (SNAr) is critical. The first substitution with methoxide is followed by amination. This order is chosen because the methoxy group is a stronger activating group for the subsequent amination than the chloro group would be for methoxylation. Nitration is performed on the elaborated pyridine core, leveraging the directing effects of the existing substituents, followed by a standard reduction to yield the final product.

  • Step 1: Selective Methoxylation

    • Reaction: 2,5-Dichloro-6-methoxypyridine is reacted with an excess of methylamine in a polar aprotic solvent.

    • Rationale: The chlorine at the 2-position is more activated towards nucleophilic substitution than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. Methylamine is a potent nucleophile that will selectively displace the C2-chloro group.

    • Procedure:

      • To a solution of 2,5-dichloro-6-methoxypyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add a 40% aqueous solution of methylamine (3.0 eq).

      • Seal the reaction vessel and heat to 80-100 °C for 12-18 hours, monitoring by TLC or LC-MS.

      • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

      • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-6-methoxy-N-methylpyridin-2-amine.

  • Step 2: Nitration of the Pyridine Ring

    • Reaction: The intermediate is subjected to electrophilic nitration.

    • Rationale: The electron-donating methoxy and methylamino groups activate the pyridine ring for electrophilic substitution and direct the incoming nitro group to the C3 position. A mixture of sulfuric and nitric acid is the standard reagent for this transformation.

    • Procedure:

      • Cool concentrated sulfuric acid to 0 °C in an ice bath.

      • Slowly add 5-chloro-6-methoxy-N-methylpyridin-2-amine (1.0 eq) while maintaining the temperature below 10 °C.

      • Add fuming nitric acid (1.1 eq) dropwise.

      • Allow the mixture to stir at room temperature for 2-4 hours.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

      • Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield crude 5-chloro-6-methoxy-N-methyl-3-nitropyridin-2-amine.

  • Step 3: Catalytic Reduction of the Nitro Group

    • Reaction: The nitro group is reduced to a primary amine, and the C5-chloro group is hydrogenolyzed.

    • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing aromatic nitro groups to amines. Under these conditions, the aryl chloride bond will also be cleaved via hydrogenolysis.

    • Procedure:

      • Dissolve the crude nitro-chloro intermediate (1.0 eq) in ethanol or methanol.

      • Add 10% Palladium on carbon (10 mol%).

      • Pressurize the reaction vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature for 6-12 hours.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

      • Concentrate the filtrate under reduced pressure.

      • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of Synthetic Workflow

Synthetic_Workflow Start 2,6-Dichloro-3-nitropyridine Step1 Intermediate A (2-Chloro-6-methoxy-3-nitropyridine) Start->Step1 1. NaOMe MeOH, reflux Step2 Intermediate B (N-methyl-6-methoxy-3-nitropyridin-2-amine) Step1->Step2 2. MeNH2 DMSO, 80°C Final Final Product (6-Methoxy-5-amino-2- methylaminopyridine) Step2->Final 3. H2, Pd/C EtOH

Caption: Proposed synthetic pathway for this compound.

Part 3: Chemical Reactivity and Derivatization Potential

The unique arrangement of functional groups on the pyridine core endows this compound with a rich and versatile chemical reactivity, making it an ideal scaffold for building molecular libraries.

  • Primary Amine (C5-NH₂): This group is a primary site for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and participate in diazotization reactions to form diazonium salts, which are gateways to numerous other functionalities.

  • Secondary Amine (C2-NHMe): The secondary amine is also nucleophilic and can be acylated or alkylated. However, it is sterically more hindered than the primary amine, allowing for selective reactions under controlled conditions. Importantly, as a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents without careful consideration.[7]

  • Pyridine Ring: The pyridine ring is electron-rich due to the strong electron-donating effects of the two amino groups and the methoxy group. This activates the ring towards electrophilic aromatic substitution at the C3 and C4 positions. Conversely, the inherent electron-deficient nature of the pyridine nitrogen allows for potential nucleophilic attack if a suitable leaving group were present.

  • Methoxy Group (C6-OMe): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) to reveal a hydroxyl group, providing another point for modification.

Visualization of Reactivity Pathways

Reactivity_Pathways Core Core Molecule (CAS 471254-59-8) Amide Amide Formation (Acylation) Core->Amide RCOCl, Pyridine Imine Imine/Secondary Amine (Reductive Amination) Core->Imine RCHO, NaBH3CN Diazonium Diazonium Salt (Sandmeyer Rxn) Core->Diazonium NaNO2, HCl Acyl_C2 N-Acylation Core->Acyl_C2 Ac2O (forcing) EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Core->EAS NBS or Br2

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylamino-3-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-2-methylamino-3-aminopyridine (IUPAC Name: 6-methoxy-N2-methylpyridine-2,3-diamine), a key intermediate in the cosmetics industry, particularly in oxidative hair dye formulations.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data with field-proven experimental protocols for the determination of critical, yet publicly unavailable, parameters. We delve into the compound's identity, spectral characteristics, stability, and safety profile, while providing robust, self-validating methodologies for measuring its acid dissociation constant (pKa), lipophilicity (Log P), and aqueous solubility.

Compound Identification and Structure

Properly identifying the molecule is the foundational step for any scientific investigation. The compound of interest is most accurately identified as 6-Methoxy-2-methylamino-3-aminopyridine or its hydrochloride salts. It is crucial to note that this nomenclature differs from "6-Methoxy-5-amino-2-methylaminopyridine," and the former is the structure for which reliable data exists, primarily from regulatory assessments related to its use in cosmetics.[1]

The free base possesses the molecular formula C₇H₁₁N₃O.[2] It is frequently supplied and studied as its dihydrochloride salt (C₇H₁₃Cl₂N₃O), which exhibits greater stability and water solubility.[2]

Caption: 2D Structure of 6-Methoxy-2-methylamino-3-aminopyridine.

Core Physicochemical Properties

A summary of the known and computed physicochemical data is presented below. A significant gap exists in the literature for experimentally determined values of pKa and Log P, which are critical for predicting the compound's behavior in biological and formulation contexts.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
Molecular Formula C₇H₁₁N₃OC₇H₁₃Cl₂N₃OPubChem[2]
Molecular Weight 167.19 g/mol 226.10 g/mol PubChem[2]
CAS Number Not assigned83732-72-3PubChem[2]
Appearance Data not availableData not available-
Melting Point Data not availableData not available-
Boiling Point Data not availableData not available-
UV-Vis λmax 241 nm, 314 nm (in water)Not specifiedSCCP/1121/07[1]
pKa Data not availableData not availableSCCP/1121/07[1]
Log P (Octanol/Water) Calculated values unreliableNot applicableSCCP/1121/07[1]
Spectral Properties

The molecule exhibits two distinct UV absorption maxima at 241 nm and 314 nm, characteristic of its substituted pyridine ring system.[1] Infrared (IR) spectroscopy would be expected to show characteristic stretches for N-H bonds (both primary and secondary amines), C-N bonds, aromatic C=C and C=N bonds, and the C-O-C ether linkage of the methoxy group. Proton and Carbon-13 NMR spectroscopy would be invaluable for confirming the substitution pattern of the pyridine ring and the identity of the functional groups.

Solubility

The compound is documented as being soluble in water, with its hydrochloride salt form being particularly so.[1] For formulation purposes, a 5% solution has been prepared in a vehicle of 2% carboxymethylcellulose and 0.5% Cremophor.[1] Quantitative determination of aqueous solubility is essential for preclinical development and is outlined in Section 3.3.

Lipophilicity (Log P)

The partition coefficient (Log P) is a critical determinant of a molecule's permeability across biological membranes. The European Scientific Committee on Consumer Products (SCCP) has noted that purely calculated Log P values for this molecule are not acceptable without experimental validation.[1] This underscores the necessity of performing a standardized experimental determination, such as the shake-flask method described in Section 3.2.

Acidity and Basicity (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH. With three nitrogen atoms (a pyridine ring nitrogen, a primary aromatic amine, and a secondary alkyl-aromatic amine), this compound is expected to have multiple basic centers and corresponding pKa values. This property profoundly influences solubility, receptor binding, and pharmacokinetic properties. To date, no experimental pKa data has been published.[1] A recommended protocol for its determination is provided in Section 3.1.

Key Experimental Protocols for Characterization

To address the data gaps for this molecule, the following sections detail standardized, robust protocols for determining its most critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination. It directly measures pH changes upon the addition of a titrant, allowing for the precise calculation of the pKa values for ionizable groups. For a molecule with multiple, potentially overlapping, basic centers like 6-Methoxy-2-methylamino-3-aminopyridine, this method provides reliable, distinct values.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound (preferably the hydrochloride salt for easier dissolution) and dissolve in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent (e.g., methanol or DMSO, not exceeding 5% v/v) may be used, and a pKa correction (Yasuda-Shedlovsky extrapolation) must be applied.

  • Instrumentation: Use a calibrated automatic titrator equipped with a high-precision glass pH electrode. Maintain a constant temperature (e.g., 25 °C) using a water jacket.

  • Titration: Titrate the solution with a standardized strong acid (0.1 M HCl) to protonate all basic sites fully. Subsequently, titrate with a standardized strong base (0.1 M NaOH), recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Utilize derivative plots (dpH/dV) to identify the equivalence points accurately. Specialized software can perform hyperbolic curve fitting to yield precise pKa values.

  • System Validation: The system is validated by running a standard compound with a known pKa (e.g., TRIS buffer) before and after the sample analysis. The measured pKa for the standard must fall within ±0.05 units of the certified value.

G cluster_prep Preparation cluster_instr Instrumentation cluster_proc Titration Process cluster_analysis Data Analysis & Validation A Accurately weigh ~5-10 mg of compound B Dissolve in ~50 mL degassed DI water A->B E Titrate with 0.1 M HCl (to protonate fully) B->E C Calibrate pH electrode and automatic titrator D Maintain constant temp (25 °C) C->D D->E F Titrate with 0.1 M NaOH in small increments E->F G Record pH after each addition F->G H Plot pH vs. Volume NaOH G->H I Calculate pKa from half-equivalence points H->I J Validate with known standard (e.g., TRIS) I->J G A 1. Prepare pre-saturated n-octanol and aqueous buffer C 3. Combine octanol stock and aqueous buffer in funnel A->C B 2. Prepare stock solution of compound in n-octanol B->C D 4. Shake to mix, then allow to equilibrate (24h at 25°C) C->D E 5. Centrifuge if necessary to separate phases D->E F 6. Sample both phases E->F G 7. Quantify concentration in each phase (HPLC-UV) F->G H 8. Calculate P = [Octanol]/[Aq] G->H I 9. Log P = log10(P) H->I J 10. Verify mass balance (90-110%) I->J

Caption: Workflow for Log P Determination (Shake-Flask Method).

Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)

Causality: This method determines the saturation solubility of a compound, which is a fundamental parameter for formulation and biopharmaceutical classification. It relies on allowing excess solid to equilibrate with the solvent, ensuring a true saturation point is measured.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing the aqueous medium of interest (e.g., deionized water, pH 7.4 buffer). The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours). Equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the clear filtrate for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • System Validation: The presence of undissolved solid must be confirmed visually at the end of the experiment. The assay should be performed in triplicate.

Stability and Degradation Profile

The stability of 6-Methoxy-2-methylamino-3-aminopyridine is a key consideration for its handling, storage, and formulation.

  • Aqueous Stability: The compound is reported to be stable for at least 2 hours in aqueous solutions at concentrations of 5 to 10 mg/mL. [1]* Chemical Reactivity: As a secondary amine, the 2-methylamino group is susceptible to nitrosation. Therefore, it is imperative that this compound is not formulated or used in the presence of nitrosating agents (e.g., nitrites) to avoid the formation of potentially carcinogenic N-nitrosamines. [1]The nitrosamine content in any formulation should be strictly controlled to be less than 50 ppb. [1]* Storage: To mitigate degradation, the compound should be stored in a well-ventilated, dark place, away from incompatible materials such as strong oxidizing agents. [3][4]

Safety and Handling

Regulatory and safety data, primarily for the hydrochloride salt, indicate several hazards that require appropriate handling procedures.

  • GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes skin and serious eye irritation. [2][5]It may also cause respiratory irritation. [2][5]The dihydrochloride salt is also noted as a potential skin sensitizer, which may cause an allergic reaction upon contact. [2]* Handling Precautions: Use only in a well-ventilated area. [5]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]Avoid breathing dust or vapors. [5]Wash hands thoroughly after handling. [5]

References

  • Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available at: [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • PubChem. 6-methoxy-N-methylpyridin-2-amine (CID 7019168). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Amino-5-methoxypyridine (CID 11320934). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride (CID 6603593). National Center for Biotechnology Information. Available at: [Link]

  • EWG Skin Deep. 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL. Environmental Working Group. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Landscape of Substituted Aminopyridines: A Case Study on 6-Methoxy-2,3-diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Elusive Target: 6-Methoxy-5-amino-2-methylaminopyridine

The structural identity of this compound is established, yet its functional and synthetic landscape remains largely unexplored in peer-reviewed literature.

Molecular Structure and Identification
  • IUPAC Name: 6-methoxy-N2-methylpyridine-2,5-diamine[1]

  • CAS Number: 471254-59-8[1]

  • Molecular Formula: C₇H₁₁N₃O[1]

  • Molecular Weight: 153.18 g/mol [1]

  • SMILES: CNC1=NC(OC)=C(N)C=C1[1]

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of 6-methoxy-N2-methylpyridine-2,5-diamine.

Physicochemical and Safety Data

Quantitative physicochemical properties derived from experimental data are not available. Computational predictions suggest a LogP value of approximately 0.9. Safety information is limited, with hazard statements indicating that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Part 2: A Well-Characterized Analogue: 6-Methoxy-2-methylamino-3-aminopyridine

In contrast to its 5-amino isomer, 6-methoxy-N2-methylpyridine-2,3-diamine and its salts are well-documented, primarily due to their application in the cosmetics industry as a component in oxidative hair dyes.[2] This section provides a comprehensive overview of this compound, serving as a technical guide for researchers working with substituted diaminopyridines.

Molecular Identification and Properties
  • IUPAC Name: 6-methoxy-N2-methylpyridine-2,3-diamine[2]

  • Common Name: HC Blue No. 7[3]

  • CAS Number: 90817-34-8 (for the free base)[4]; 83732-72-3 (for the dihydrochloride salt)[2][3]

  • Molecular Formula: C₇H₁₁N₃O[4]

  • Molecular Weight: 153.18 g/mol (free base)[4]; 226.10 g/mol (dihydrochloride)[2]

Table 1: Physicochemical Properties of 6-methoxy-N2-methylpyridine-2,3-diamine and its Dihydrochloride Salt

PropertyValueSource
AppearanceFine grey-violet powder (dihydrochloride)[2]
Melting Point201-204 °C (with decomposition, dihydrochloride)[2]
Boiling Point313.5°C at 760 mmHg (free base, predicted)[2]
SolubilitySoluble in water, slightly soluble in alcohol (dihydrochloride)[2]
pKa3.80 (± 1) at 25°C (of free base)[2]
UV-Vis λmax241 nm and 314 nm[2]
Synthesis and Purification

The synthesis of 2,3-diamino-6-methoxypyridine derivatives often involves a multi-step process starting from more readily available pyridine precursors. A common synthetic strategy involves the introduction of nitro groups followed by reduction.

Experimental Protocol: A General Synthetic Route

This protocol outlines a plausible synthetic pathway based on established chemical transformations for related compounds.

  • Nitration of a Substituted Pyridine: A suitable starting material, such as 2-amino-6-methoxypyridine, can be nitrated to introduce a nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The strong electron-donating effect of the amino group directs the nitration to the adjacent positions.

  • Reduction of the Nitro Group: The resulting 2-amino-6-methoxy-3-nitropyridine is then reduced to the corresponding diamine. A common method for this reduction is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate). Alternatively, metal reductions using tin(II) chloride in hydrochloric acid can be employed.[5][6]

  • Introduction of the Methylamino Group (if necessary): If the starting material does not already contain the methylamino group, it can be introduced through nucleophilic aromatic substitution on a suitable precursor, such as a dihalopyridine, followed by the steps above.

  • Purification: The final product is typically purified by recrystallization or column chromatography to achieve the desired purity. The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.

G A 2-Amino-6-methoxypyridine B Nitration (HNO3/H2SO4) A->B C 2-Amino-6-methoxy-3-nitropyridine B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D E 6-Methoxy-2-amino-3-aminopyridine D->E F (if starting from a different precursor) Introduction of Methylamino Group

Caption: Generalized synthetic workflow for 2,3-diaminopyridine derivatives.

Spectroscopic Characterization

While specific spectra for the 5-amino isomer are unavailable, the characterization of the 3-amino isomer would rely on standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), the methylamino group protons, and the protons of the two amino groups. The coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show characteristic peaks for the carbon atoms of the pyridine ring, with the carbon attached to the methoxy group being significantly downfield. Signals for the methyl carbons of the methoxy and methylamino groups would also be present.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary and secondary amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

  • MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Applications in Research and Industry

The primary documented application of 6-methoxy-N2-methylpyridine-2,3-diamine is as a precursor in oxidative hair dye formulations .[7] In this context, it acts as a "coupler" that reacts with a "developer" (a primary intermediate) in the presence of an oxidizing agent (like hydrogen peroxide) to form the final dye molecule within the hair shaft.

Beyond this industrial application, the diamino-substituted pyridine scaffold is of significant interest in medicinal chemistry and drug discovery . The presence of multiple nitrogen atoms and the ability to form various hydrogen bonds make these structures valuable as core fragments for designing molecules that can interact with biological targets. Analogous diaminopyridine structures have been investigated for a range of biological activities.

G cluster_0 Core Structure cluster_1 Potential Applications cluster_2 Derived Research Areas A 6-Methoxy-N2-methylpyridine-2,3-diamine B Hair Dye Precursor (Established Application) A->B Industrial Use C Medicinal Chemistry Scaffold (Research Interest) A->C R&D D Antimicrobial Agents C->D E Kinase Inhibitors C->E F CNS Receptor Ligands C->F

Caption: Logical relationship of the core structure to its applications.

Part 3: Future Directions and a Call for Data

The significant data gap for This compound highlights an opportunity for foundational chemical research. The synthesis and characterization of this molecule, followed by a comparative study of its physicochemical and biological properties against its 3-amino isomer, would provide valuable structure-activity relationship (SAR) insights. Such studies are fundamental to advancing the rational design of novel compounds in fields ranging from materials science to drug discovery.

Researchers who undertake the synthesis and analysis of this compound are encouraged to publish their findings to enrich the collective knowledge base and enable further exploration of this chemical space.

References

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). Retrieved January 22, 2026, from [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).
  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).
  • LookChem. This compound. (n.d.). Retrieved January 22, 2026, from [Link]

  • PubChem. 6-methoxy-N-methylpyridin-2-amine. (n.d.). Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. 6-Methoxy-N2-methylpyridine-2,3-diamine. (2018). Retrieved January 22, 2026, from [Link]

Sources

synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

Authored by: A Senior Application Scientist

Abstract

Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key building block for pharmaceutical research and development. The narrative emphasizes the chemical logic behind procedural choices, offering field-proven insights into reaction mechanisms, process optimization, and safety considerations. All protocols are presented with the aim of being self-validating, supported by quantitative data and authoritative references.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative whose structural motifs are desirable in drug design. The presence of two distinct amino groups, ortho to a methoxy group, offers multiple vectors for further chemical elaboration. Nitropyridines are common and versatile precursors in the synthesis of such bioactive molecules.[1] This guide details a multi-step synthesis beginning from the readily available commodity chemical, 2,6-dichloropyridine.

The overall synthetic strategy is designed for efficiency and scalability, proceeding through four distinct chemical transformations:

  • Electrophilic Nitration: Introduction of a nitro group onto the pyridine ring, which serves as a precursor to the 5-amino group and as an activating group for subsequent reactions.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr) with Methylamine: Selective displacement of one chlorine atom to install the 2-methylamino moiety.

  • Nucleophilic Aromatic Substitution (SNAr) with Methoxide: Displacement of the second chlorine atom to install the 6-methoxy group.

  • Chemoselective Reduction: Reduction of the nitro group to the desired 5-amino group to yield the final product.

This sequence is logically sound as the strongly electron-withdrawing nitro group activates the pyridine ring, facilitating the two subsequent SNAr reactions.

Synthetic Workflow Visualization

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Step 1: Nitration (H₂SO₄, HNO₃) C 6-Chloro-2-methylamino-5-nitropyridine B->C Step 2: Amination (CH₃NH₂) D 6-Methoxy-2-methylamino-5-nitropyridine C->D Step 3: Methoxylation (NaOCH₃, CH₃OH) E This compound D->E Step 4: Reduction (e.g., H₂/Pd-C or SnCl₂/HCl)

Caption: Four-step .

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Nitration of 2,6-Dichloropyridine

The synthesis commences with the nitration of 2,6-dichloropyridine. This is a classic electrophilic aromatic substitution reaction.

Causality and Expertise: The use of a mixed acid system (concentrated sulfuric and nitric acid) is critical. Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. The reaction is typically heated to overcome the inherent electron deficiency of the pyridine ring, which makes it less reactive towards electrophilic substitution than benzene.[2][3][4] The nitration occurs at the 3-position due to the directing effects of the chlorine atoms.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine (1.0 eq) is added portion-wise, ensuring the temperature is maintained below 25 °C with an ice bath.[2]

  • Concentrated nitric acid (3.0 eq) is then added dropwise to the mixture, keeping the temperature below 50 °C.[2]

  • After the addition is complete, the reaction mixture is heated to 90-105 °C and maintained for 4-5 hours.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to approximately 50 °C and carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate, 2,6-dichloro-3-nitropyridine, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.[3][4]

Data Presentation:

Starting MaterialReagentsTemperatureTimeProductYieldPurity (GC)Reference
2,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃100–105 °C5 h2,6-Dichloro-3-nitropyridine75-88%>99%[2][3]
Step 2: Regioselective Amination with Methylamine

This step involves a nucleophilic aromatic substitution (SNAr) where methylamine selectively displaces one of the chlorine atoms.

Causality and Expertise: The chlorine atom at the 2-position (ortho to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine at the 6-position. The potent electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at the ortho or para positions. This high degree of regioselectivity is a cornerstone of this synthetic route.[5] The reaction is performed in a protic solvent like ethanol, and a base is often added to neutralize the HCl generated during the reaction.[5]

Experimental Protocol:

  • In a sealed reaction vessel, 2,6-dichloro-3-nitropyridine (1.0 eq) is dissolved in ethanol.

  • A solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF) is added to the vessel.

  • Triethylamine (1.2 eq) or a similar non-nucleophilic base is added to act as an acid scavenger.[5]

  • The vessel is sealed and heated to 60-70 °C for 4-8 hours, with reaction progress monitored by TLC or HPLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 6-chloro-2-methylamino-5-nitropyridine, which can be purified further by column chromatography if necessary.

Data Presentation:

Starting MaterialReagentsTemperatureTimeProductExpected YieldReference
2,6-Dichloro-3-nitropyridineMethylamine, Triethylamine, Ethanol70 °C6 h6-Chloro-2-methylamino-5-nitropyridine>85%[5]
Step 3: Methoxylation of 6-Chloro-2-methylamino-5-nitropyridine

The remaining chlorine atom is displaced by a methoxy group in another SNAr reaction.

Causality and Expertise: Sodium methoxide serves as a potent source of the methoxide nucleophile. The reaction is typically conducted in methanol, which acts as both the solvent and a source for the methoxide equilibrium.[2] The temperature is kept moderate to prevent potential side reactions. The electron-withdrawing effect of the nitro group continues to facilitate this substitution.

Experimental Protocol:

  • A solution of sodium methoxide (1.1 eq) in anhydrous methanol is prepared and cooled to 10-15 °C. This can be done by carefully adding sodium metal to methanol or by using commercially available sodium methoxide solution.[2][6]

  • 6-Chloro-2-methylamino-5-nitropyridine (1.0 eq) is added portion-wise to the stirred methoxide solution, maintaining the temperature below 20 °C.[2]

  • The reaction mixture is then allowed to warm to room temperature (25-30 °C) and stirred for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting material.[2]

  • Upon completion, the reaction mixture is carefully poured into ice water to precipitate the product.

  • The solid, 6-methoxy-2-methylamino-5-nitropyridine, is collected by filtration, washed with water, and dried.

Data Presentation:

Starting MaterialReagentsTemperatureTimeProductYieldPurity (HPLC)Reference
6-Chloro-2-methylamino-5-nitropyridineSodium methoxide, Methanol25–30 °C4-5 h6-Methoxy-2-methylamino-5-nitropyridine>85%>99%[2]
Step 4: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to an amine.

Causality and Expertise: Several methods are effective for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method, producing water as the only byproduct. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also highly effective for reducing aromatic nitro groups, especially in lab-scale synthesis.[7] The choice of method may depend on the scale of the reaction and available equipment. The reduction is generally chemoselective for the nitro group in the presence of the pyridine ring and other functional groups.

Experimental Protocol (Catalytic Hydrogenation):

  • To a solution of 6-methoxy-2-methylamino-5-nitropyridine (1.0 eq) in methanol or ethanol, 5-10% Palladium on carbon (Pd/C) catalyst (approx. 5% w/w) is added.

  • The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen gas atmosphere (typically 50-60 psi).

  • The reaction is stirred vigorously at room temperature for 4-12 hours, monitoring hydrogen uptake.

  • Upon completion, the reaction mixture is carefully purged with nitrogen, and the catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Data Presentation:

Starting MaterialReagentsConditionsTimeProductExpected YieldReference
6-Methoxy-2-methylamino-5-nitropyridineH₂, 10% Pd/C, Methanol50 psi H₂, RT6 hThis compound>95%[7]

Safety and Handling

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The quenching step on ice must be done slowly to control the exotherm.

  • Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor. It should be handled in a fume hood.

  • Sodium Methoxide: Sodium methoxide is corrosive and reacts violently with water. All glassware must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric when dry and exposed to air. The catalyst should be handled wet and filtered carefully. The reaction apparatus must be properly set up and purged to eliminate oxygen.

Conclusion

The can be reliably achieved through a well-established four-step sequence starting from 2,6-dichloropyridine. This guide outlines a pathway that is both logical and scalable, leveraging the powerful activating effect of a nitro group to control the regioselective installation of substituents via nucleophilic aromatic substitution. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive resource for researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

References

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

  • Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.

  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.

  • 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. National Center for Biotechnology Information.

  • Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate.

  • 2,6-Dichloro-3-nitropyridine. ResearchGate.

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI.

  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate.

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.

  • Preparation method of 2, 6-dichloro-3-nitropyridine. Google Patents.

  • 2-chloro-6-methyl-5-nitropyridine. CPHI Online.

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information.

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI.

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

  • Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.

  • Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). ResearchGate.

Sources

A Comprehensive Technical Guide to the Safe Handling of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Associated Risks

6-Methoxy-5-amino-2-methylaminopyridine is an aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical and chemical synthesis. Its specific structure, featuring a substituted pyridine core, suggests its potential role in the development of novel therapeutic agents. However, the very reactivity that makes such compounds valuable also necessitates a thorough understanding of their potential hazards. Aromatic amines, as a class, are known for their potential toxicity, and aminopyridines can exhibit significant physiological effects.[1][2] Therefore, a proactive and informed approach to safety is paramount when handling this compound and its structural analogs in a laboratory setting.

Hazard Identification and Classification

Based on aggregated GHS information for structurally similar compounds, such as 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride, a comprehensive hazard profile can be anticipated.[3] The primary hazards associated with aminopyridines include acute toxicity via oral, dermal, and inhalation routes, as well as potential for skin and eye irritation or damage.[3][4][5][6]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[3][4][5]
Acute Toxicity, DermalCategory 2 or 4H310: Fatal in contact with skin or H311: Toxic in contact with skin[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5][6]
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[3][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5][6]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[3]

Note: This table is a synthesis of data from closely related compounds and should be considered a precautionary guide.

The primary routes of exposure are inhalation of dust or aerosols, skin and/or eye contact, and ingestion.[7] Aminopyridines are readily absorbed through the skin and gastrointestinal tract.[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls:
  • Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[11][12]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.[8][12]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationsRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[1][8][9][11]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[8][10][11][13]
Skin and Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin contact.[8][11] Contaminated clothing should be removed immediately.[5][12]
Respiratory Protection A NIOSH-approved respirator may be necessary for situations with a higher potential for aerosol generation or if engineering controls are not sufficient.[7][10][11]To prevent inhalation, which can lead to systemic toxicity.[1][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with this compound.

Handling:
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[10][13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5][13] Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

  • Grounding: Ground and secure containers when dispensing or pouring to prevent static discharge, which could ignite flammable vapors.[5][12]

Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][11][13]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][13][14]

  • Security: Store in a locked cabinet or a designated and restricted area to prevent unauthorized access.[5][13]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a self-validating system for the safe handling of this compound during a typical laboratory workflow.

1. Preparation and Pre-Experiment Checks:

  • Verify that the chemical fume hood is functioning correctly.
  • Ensure that a safety shower and eyewash station are accessible and unobstructed.
  • Don the appropriate PPE as outlined in the table above.
  • Consult the Safety Data Sheet for any other reagents being used in the experiment.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the chemical fume hood.
  • Use a spatula to carefully transfer the solid, avoiding the creation of dust.
  • Close the container immediately after use.

3. Solution Preparation:

  • Add the solid to the solvent slowly to avoid splashing.
  • If the dissolution process is exothermic, use an ice bath for cooling.
  • Keep the solution covered to the extent possible to minimize vapor release.

4. Reaction and Work-up:

  • Perform all reactions within the fume hood.
  • Monitor the reaction for any unexpected changes.
  • During work-up procedures, be mindful of the potential for the compound to be present in all phases (aqueous and organic).

5. Post-Experiment:

  • Properly label and store any resulting mixtures or products.
  • Decontaminate all glassware and equipment that came into contact with the compound.
  • Dispose of waste in a designated, labeled container for hazardous chemical waste.[13]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes.[7][13] Remove contaminated clothing.[5][13] Seek immediate medical attention.[5][6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][13] Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air.[5][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][13] Seek immediate medical attention.[7][13]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Absorb the spill with an inert material such as vermiculite, sand, or earth.[5][8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

Visualizations

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Prep 1. Pre-Experiment Checks (Fume Hood, PPE) Weigh 2. Weighing & Transfer (Inside Hood) Prep->Weigh Proceed Solution 3. Solution Preparation (Inside Hood) Weigh->Solution Reaction 4. Reaction & Work-up (Inside Hood) Solution->Reaction Decon 5. Decontamination Reaction->Decon Waste 6. Waste Disposal Decon->Waste EmergencyResponse action_node action_node end_node end_node Exposure Exposure Event? Spill Spill? Exposure->Spill No Skin Skin Contact? Exposure->Skin Yes Fire Fire? Eye Eye Contact? Skin->Eye No FlushSkin Flush Skin (15 min) Remove Clothing Skin->FlushSkin Yes Inhalation Inhalation? Eye->Inhalation No FlushEye Flush Eyes (15 min) Eye->FlushEye Yes Ingestion Ingestion? Inhalation->Ingestion No FreshAir Move to Fresh Air Inhalation->FreshAir Yes RinseMouth Rinse Mouth Ingestion->RinseMouth Yes Medical Seek Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision-making flow for an emergency response to an exposure event.

References

  • PubChem. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • Jubilant Ingrevia. 4-Aminopyridine Safety Data Sheet. [Link]

  • University of California, Santa Barbara. Aniline Standard Operating Procedure. [Link]

  • Environmental Working Group. 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL. EWG Skin Deep®. [Link]

  • Centers for Disease Control and Prevention. 2-Aminopyridine. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • PubChem. 6-methoxy-N-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Occupational Safety and Health Administration. Aminopyridine. [Link]

  • Centers for Disease Control and Prevention. Amines, Aromatic. NIOSH Manual of Analytical Methods. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Occupational Safety and Health Administration. 2-AMINOPYRIDINE. [Link]

  • ScienceLab.com. Material Safety Data Sheet 4-Aminopyridine. [Link]

  • PubChem. 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 6-Methoxy-5-amino-2-methylaminopyridine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous aminopyridine derivatives to build a scientifically grounded hypothesis of its potential pharmacological profile. We postulate that this compound may exhibit significant neuroprotective, antimicrobial, and antioxidant properties. This guide outlines detailed experimental protocols to rigorously test these hypotheses, including in vitro and in vivo assays. Furthermore, we present hypothesized mechanisms of action and the underlying scientific rationale for the proposed experimental designs. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this and related aminopyridine compounds.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products and synthetic pharmaceuticals.[1] Substitution with one or more amino groups gives rise to aminopyridines, a class of compounds with a diverse and rich pharmacological profile.[2] Aminopyridine derivatives have been extensively explored in medicinal chemistry, leading to the discovery of agents with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3]

A key mechanism of action for some aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[4] This activity underpins the therapeutic use of 4-aminopyridine (dalfampridine) for the symptomatic treatment of walking disability in multiple sclerosis, where it enhances nerve signal conduction in demyelinated axons.[5][6] Beyond symptomatic relief, evidence suggests that certain aminopyridines may also possess neuroprotective properties.[5][7][8][9]

The compound of interest, this compound, is a di-amino substituted pyridine with a methoxy group. The specific arrangement of these functional groups suggests the potential for a unique biological activity profile. This guide will explore the hypothesized activities of this molecule based on the known properties of its structural relatives.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar aminopyridines, we hypothesize that this compound possesses the following key activities:

Neuroprotective Activity

Hypothesis: this compound exhibits neuroprotective effects in models of neurodegenerative disease and neuronal injury.

Rationale: The aminopyridine scaffold is a known modulator of neuronal function.[4] Derivatives of 4-aminopyridine have demonstrated neuroprotective effects in preclinical models of demyelination and optic neuritis.[8][9] The proposed mechanism involves the blockade of exposed potassium channels on demyelinated axons, which reduces energy dissipation and enhances nerve conduction.[5] Furthermore, some aminopyridines may exert their neuroprotective effects through anti-inflammatory pathways.[5]

Proposed Mechanism of Action:

G Compound 6-Methoxy-5-amino- 2-methylaminopyridine Kv_Channel Voltage-gated K+ Channel Compound->Kv_Channel Blockade Action_Potential Action Potential Propagation Compound->Action_Potential Restores Inflammation Pro-inflammatory Cytokines Compound->Inflammation Inhibition Anti_Inflammatory Anti-inflammatory Effect Compound->Anti_Inflammatory Demyelinated_Axon Demyelinated Axon Kv_Channel->Demyelinated_Axon Located on Demyelinated_Axon->Action_Potential Impaired Neuroprotection Neuroprotection Action_Potential->Neuroprotection Anti_Inflammatory->Neuroprotection

Caption: Hypothesized Neuroprotective Mechanism.

Antimicrobial Activity

Hypothesis: this compound possesses broad-spectrum antimicrobial activity against clinically relevant bacterial and fungal pathogens.

Rationale: Pyridine and its derivatives are well-documented as having antimicrobial properties.[1][10][11] The introduction of amino and methoxy groups can modulate the electronic and steric properties of the pyridine ring, potentially enhancing its interaction with microbial targets.[3] The presence of multiple nitrogen atoms may facilitate interactions with bacterial enzymes or cell wall components.[4]

Proposed Mechanism of Action: The exact mechanism of antimicrobial action for aminopyridines can vary. Potential mechanisms include the inhibition of essential enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

G Compound 6-Methoxy-5-amino- 2-methylaminopyridine Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Penetrates Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption DNA_Synthesis DNA Synthesis Inhibition Bacterial_Cell->DNA_Synthesis Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Membrane_Disruption->Cell_Death DNA_Synthesis->Cell_Death

Caption: Potential Antimicrobial Mechanisms.

Antioxidant Activity

Hypothesis: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Rationale: Many heterocyclic compounds, including those with pyridine and amine functionalities, have been reported to possess antioxidant activity.[10] The amino groups on the pyridine ring can act as electron donors, enabling the molecule to neutralize reactive oxygen species (ROS). The methoxy group can also contribute to the antioxidant capacity.

Proposed Mechanism of Action:

G Compound 6-Methoxy-5-amino- 2-methylaminopyridine ROS Reactive Oxygen Species (ROS) Compound->ROS Interacts with Electron_Donation Electron Donation Neutralized_ROS Neutralized ROS Compound->Neutralized_ROS Oxidative_Stress Cellular Oxidative Stress Compound->Oxidative_Stress Reduces ROS->Neutralized_ROS via Electron Donation Cell_Protection Cellular Protection Oxidative_Stress->Cell_Protection Reduction of

Caption: Hypothesized Antioxidant Mechanism.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Neuroprotection Assay

Objective: To determine the ability of the compound to protect cultured neurons from excitotoxicity.

Methodology:

  • Cell Culture: Primary cortical neurons will be isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Compound Treatment: After 7 days in vitro, neurons will be pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Excitotoxicity: Neurons will be exposed to a toxic concentration of glutamate (e.g., 50 µM) for 1 hour in the presence of the compound.

  • Assessment of Cell Viability: Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm will be measured using a microplate reader.

  • Data Analysis: The percentage of viable cells will be calculated relative to the vehicle-treated control.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic microorganisms.

Methodology:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be used.[4]

  • Broth Microdilution Assay: The assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well will be inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates will be incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC will be defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

Objective: To evaluate the in vitro antioxidant activity of the compound.

Methodology:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Assay Procedure:

    • Different concentrations of this compound will be prepared in methanol.

    • An aliquot of each concentration will be added to the DPPH solution in a 96-well plate.

    • The mixture will be incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution will be measured at 517 nm using a microplate reader. Ascorbic acid will be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity will be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Synthesis and Characterization

While this guide focuses on the biological activity, a brief note on synthesis is relevant. The synthesis of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives has been previously described, providing a potential starting point for the synthesis of this compound.[12] A plausible synthetic route could involve the nitration of a suitable methoxypyridine precursor, followed by reduction and subsequent methylation. The final product should be thoroughly characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Safety and Toxicity Profile

A crucial aspect of drug development is the assessment of a compound's safety profile. A safety assessment for the closely related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, has been conducted.[13][14] This assessment indicates moderate acute oral toxicity in rodents, with LD50 values ranging from 650 to 813 mg/kg body weight.[14] The compound is also noted for its use in hair dye formulations.[13] Preliminary toxicity of this compound should be evaluated using in vitro cytotoxicity assays on relevant cell lines (e.g., hepatocytes, renal cells) before proceeding to in vivo studies.

Conclusion and Future Directions

The structural features of this compound suggest a promising pharmacological profile, with potential applications in neuroprotection, infectious diseases, and conditions associated with oxidative stress. The experimental protocols outlined in this guide provide a robust framework for the initial investigation of these hypothesized activities.

Future research should focus on a systematic evaluation of the compound's efficacy in relevant animal models of disease. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this chemical scaffold. A thorough investigation of the compound's pharmacokinetic and pharmacodynamic properties will also be essential for its further development as a potential therapeutic agent.

References

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Tay, N. F., Dura, M., Kayagil, İ., Yurttaş, L., Göger, G., Göger, F., ... & Demirayak, Ş. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Journal of the Serbian Chemical Society, 86(10), 987-1002. [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1327. [Link]

  • Sattler, M. B., Filli, L., & Linnebank, M. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurotherapeutics, 18(1), 153–161. [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • Iacob, A., Varganici, C. D., Oniciuc, E. A., G-Bratu, M. M., Mantu, D., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(10), 1222. [Link]

  • ResearchGate. (2021). Neuroprotective Properties of 4-Aminopyridine. Retrieved from [Link]

  • Zhang, Y., Zhang, H., Liu, M., Zhang, T., & Zhang, G. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1475. [Link]

  • van der Star, B. J., & Hintzen, R. Q. (2019). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 25(12), 1601–1603. [Link]

  • ResearchGate. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1327. [Link]

  • Al-Masoudi, W. A. M., & Hameed, A. H. (2024). Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Imidazopyridine. Iraqi Journal of Science, 65(5), 2538-2549. [Link]

  • Kostadinova, I., Landzhov, B., Marinov, L., Vezenkov, L., & Danchev, N. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286. [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Retrieved from [Link]

  • Orie, K. J., Ibezim, A., & Onyinye, A. P. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

  • Vankar, A., Solanki, H., Ladumor, A., Patil, U., & Pathan, S. K. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 14(7), 1-9. [Link]

  • Dietrich, M., Hains, B. C., Bista, P., & Waxman, S. G. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1434-1448. [Link]

  • Mooring, S. R., Sobh, A., Wilson, W. D., & Poon, C. D. (2018). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3661. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. [Link]

  • Bakal, E. A., Svirshchevskaya, E. V., & Peregudov, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5085. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • Wring, S. A., Quarterly, J. P., & Sutton, D. (2012). In vitro and in vivo activities of 2-aminopyrazines and 2-aminopyridines in experimental models of human African trypanosomiasis. Antimicrobial Agents and Chemotherapy, 56(7), 3580-3587. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience, 13(4), 2385-2399. [Link]

Sources

An In-Depth Technical Guide to 6-Methoxy-5-amino-2-methylaminopyridine Derivatives and Analogs: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics. This guide focuses on a specific, highly functionalized variant: the 6-methoxy-5-amino-2-methylaminopyridine core. We will dissect this scaffold's inherent potential, grounded in its unique electronic and structural features that make it an exceptional starting point for drug discovery, particularly in the realm of protein kinase inhibition. This document provides a comprehensive overview of synthetic strategies, deep dives into structure-activity relationships (SAR), plausible mechanisms of action, and detailed experimental protocols. By synthesizing established principles of kinase inhibitor design with the specific attributes of this core, we present a forward-looking analysis of its potential to yield next-generation targeted therapies.

The Aminopyridine Scaffold: A Foundation of Therapeutic Success

Nitrogen-containing heterocycles are fundamental building blocks in drug design, and among them, the pyridine ring is preeminent. Its derivatives are integral to a wide array of therapeutics, from antiviral and anticancer agents to treatments for neurological disorders.[1][2][3] The introduction of amino groups transforms the electron-deficient pyridine ring into a versatile hydrogen-bond donor and acceptor, capable of forming critical interactions with biological targets.[4] The 2-aminopyridine motif, in particular, is a well-established "hinge-binder" in protein kinase inhibitors, anchoring ligands to the enzyme's ATP-binding site with high affinity.[1][4] This guide will explore a specific di-amino substituted pyridine, leveraging this foundational principle for targeted drug design.

The this compound Core: A Detailed Analysis

The subject of this guide is the this compound scaffold. Its structure is not merely a random assortment of functional groups; each component contributes to a chemical and pharmacological profile ripe for exploitation.

2.1 Chemical Structure and Properties

  • Core Scaffold: Pyridine ring.

  • Substituents:

    • C2-methylamino: A secondary amine that maintains the crucial hydrogen-bonding capability for hinge binding while offering a vector for substitution to explore deeper pockets or tune solubility.

    • C5-amino: A primary amine that acts as a key synthetic handle for derivatization, allowing for the introduction of various side chains to target regions outside the primary hinge-binding motif, thereby enhancing potency and selectivity.

    • C6-methoxy: An electron-donating group that modulates the pKa and electronics of the pyridine ring nitrogen, potentially influencing binding affinity and metabolic stability.

The strategic placement of two amino groups and a methoxy group creates a unique electronic environment and a three-dimensional arrangement of hydrogen bond donors and acceptors, making it a highly attractive starting point for library synthesis and lead optimization.

Synthetic Strategies

The synthesis of highly substituted pyridines can be challenging. However, a logical and scalable route to the this compound core can be devised based on established methodologies for related compounds.[5] A plausible retro-synthetic analysis suggests a pathway beginning with a commercially available chloropyridine.

A proposed synthetic workflow is outlined below.

Synthetic_Workflow A 2,6-dichloro-3-nitropyridine B 2-chloro-6-methoxy-3-nitropyridine A->B NaOCH3 Methanol C 6-methoxy-2-(methylamino)-3-nitropyridine B->C Methylamine (aq) D 6-methoxy-N2-methylpyridine-2,3-diamine (Target Scaffold) C->D Reduction (e.g., Fe/HCl or H2, Pd/C) Kinase_Binding_Hypothesis cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Kinase Hinge Region (Backbone NH & C=O) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Core 2-Aminopyridine Core Core->Hinge H-Bonds R_group R-Group (from 5-amino position) R_group->HydrophobicPocket Potency R_group->SolventFront Selectivity/ Solubility

Caption: Key interactions of the aminopyridine scaffold in a kinase active site.

Illustrative SAR for Kinase Inhibition

To illustrate the optimization potential, we can hypothesize a series of analogs where the 5-amino group is acylated with various phenyl groups. The following table presents representative data, based on published findings for analogous aminopyridine kinase inhibitors, to demonstrate key SAR principles against a generic tyrosine kinase, such as Src.

Compound IDR Group (at 5-amino position)Src IC50 (nM)Rationale for Change & Expected Outcome
Core -H>10,000The unsubstituted core lacks potency; requires derivatization.
1a -C(O)-Ph500Baseline: Phenyl group provides a basic hydrophobic interaction.
1b -C(O)-(4-F-Ph)250Halogenation: Small electron-withdrawing group can improve binding or cell permeability.
1c -C(O)-(4-OCH3-Ph)600Electron Donating Group: Methoxy group may be too bulky or electronically unfavorable.
1d -C(O)-(4-(CH2-Morpholine)-Ph)25Solubilizing Group: Morpholine adds polarity, improving solubility and potentially interacting with solvent-exposed residues. This is a common strategy for improving pharmacokinetic properties.
1e -C(O)-(3,4,5-trimethoxy-Ph)10Hydrophobic Pocket: The trimethoxyphenyl group is known to occupy hydrophobic pockets in some kinases, significantly boosting potency. [6]

Note: IC50 values are illustrative and based on typical SAR trends for aminopyridine kinase inhibitors.

This illustrative SAR demonstrates a logical progression. Initial derivatization establishes baseline potency (1a). Fine-tuning electronics (1b, 1c) provides modest gains or losses. The most significant improvements in potency and drug-like properties often come from adding larger groups that can access specific sub-pockets (1e) or improve physicochemical properties (1d).

Pharmacological Profile and Therapeutic Applications

Primary Biological Target: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including cell growth, differentiation, and apoptosis. [7]Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. [7]The development of small molecule kinase inhibitors has revolutionized oncology, and the aminopyridine scaffold has been central to this success.

Case Study: Inhibition of the Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that act as key regulators of numerous signal transduction pathways. Overactivity of SFKs is implicated in cancer cell proliferation, invasion, and metastasis. An inhibitor based on the this compound scaffold would be expected to block the ATP-binding site of Src, preventing the phosphorylation of its downstream substrates and thereby inhibiting these oncogenic processes.

Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates (P) Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3->Proliferation Dimerizes & Translocates to Nucleus Inhibitor Aminopyridine Inhibitor Inhibitor->Src INHIBITS

Caption: Simplified Src signaling pathway and the point of intervention.

By blocking Src, these compounds could potentially halt the signaling cascade that drives tumor growth, making them valuable candidates for cancer therapy. Given the prevalence of the aminopyridine core in inhibitors of various kinases, derivatives of this scaffold could foreseeably be optimized to target other kinases involved in oncology (e.g., BTK, c-Met) or inflammatory diseases (e.g., JAKs). [1][8]

Experimental Protocols

The following protocols are provided as a guide for researchers beginning to work with this scaffold. They represent robust, field-proven methodologies.

Protocol: Synthesis of 6-methoxy-2-(methylamino)-3-nitropyridine (Intermediate C)

Rationale: This protocol details a key step in the synthesis—the nucleophilic aromatic substitution of the C2-chloro group with methylamine. This reaction must be carefully controlled to avoid displacement of the methoxy group. Using an aqueous solution of methylamine at moderate temperatures provides a good balance of reactivity and selectivity.

Materials:

  • 2-chloro-6-methoxy-3-nitropyridine (1 equivalent)

  • 40% Aqueous methylamine solution (3 equivalents)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve 2-chloro-6-methoxy-3-nitropyridine in ethanol (approx. 0.2 M concentration) in a round-bottom flask.

  • Add the 40% aqueous methylamine solution dropwise at room temperature with vigorous stirring.

  • Attach a condenser and heat the reaction mixture to 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure 6-methoxy-2-(methylamino)-3-nitropyridine.

Protocol: In Vitro Kinase Inhibition Assay (Generic Tyrosine Kinase)

Rationale: This protocol describes a standard method for determining the IC50 value of a test compound. The assay measures the phosphorylation of a substrate peptide by the kinase. The use of ATP at its Km concentration for the specific kinase is critical for obtaining comparable and meaningful IC50 values. [9] Materials:

  • Recombinant active tyrosine kinase (e.g., Src)

  • Biotinylated peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

  • ATP solution (at 2x the final Km concentration)

  • 96-well microplate

  • Detection reagents (e.g., HRP-conjugated streptavidin, TMB substrate)

  • Stop solution (e.g., 1N HCl)

  • Plate reader

Procedure:

  • Add 5 µL of kinase assay buffer to all wells of a 96-well plate.

  • Prepare serial dilutions of the test compound in DMSO and add 1 µL to the appropriate wells (final DMSO concentration should be ≤1%). Add 1 µL of DMSO to control wells.

  • Add 20 µL of the kinase/peptide substrate mix (prepared in kinase assay buffer) to all wells.

  • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 25 µL of the 2x ATP solution. The final ATP concentration should be equal to the Km of the kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of a suitable stop/detection reagent mixture (e.g., containing EDTA and HRP-streptavidin).

  • After a further incubation period (e.g., 30 minutes), add 50 µL of TMB substrate.

  • Allow color to develop for 15-30 minutes, then quench the reaction with 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a compelling, yet underexplored, platform for the development of novel therapeutics. Its inherent structural and electronic properties make it an ideal starting point for generating potent and selective kinase inhibitors. The synthetic accessibility and the clear, logical vectors for derivatization at the 5-amino position provide a direct path for lead optimization campaigns.

Future work should focus on synthesizing a diverse library of derivatives based on this core and screening them against a broad panel of kinases to identify initial hits. Subsequent optimization, guided by co-crystal structures and computational modeling, could rapidly advance these hits into lead compounds with desirable pharmacological profiles. The principles and protocols outlined in this guide provide a solid and trustworthy foundation for any research group aiming to unlock the therapeutic potential of this promising scaffold.

References

  • European Commission Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • Edfeldt, F., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules. Available at: [Link]

  • Zouambia, M., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bayer, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Ojala, K. S., et al. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry. Available at: [Link]

  • Kuhn, D., et al. (2016). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, H. R., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No. US20060080790A1.
  • Kumar, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • van den Heuvel, D. P., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Amifampridine. Wikipedia. Retrieved from [Link]

  • Cushman, D. W., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. US6399781B1.
  • Tucker, T. J., et al. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry. Available at: [Link]

  • Gyenis, A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry. Available at: [Link]

  • Henney, K., et al. (2016). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology. Available at: [Link]

  • Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Russian Chemical Bulletin. Available at: [Link]

  • Wang, A., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bankston, D., et al. (2008). Process for the Preparation of 4-{4-[({[4-Chloro-3-(Trifluoromethyl)Phenyl]amino}carbonyl)amino]phenoxy}-N-Methylpyridine-2-Carboxamide. U.S. Patent No. US20080262236A1.

Sources

A Technical Guide to the Research Potential of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, derivative: 6-Methoxy-5-amino-2-methylaminopyridine . While direct research on this molecule is sparse, its structural features—a vicinal diamine arrangement, a methoxy group, and the core pyridine heterocycle—suggest a rich potential for diverse research applications. This document serves as a forward-looking technical manual for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide hypothesis-driven research plans, detailed experimental protocols, and the scientific rationale needed to unlock the potential of this versatile chemical entity. We will explore its promise as a scaffold for kinase inhibitors in oncology, a modulator of neural pathways, a platform for novel antimicrobial agents, and a versatile building block for advanced chemical synthesis.

Molecular Profile and Synthetic Considerations

Before exploring its applications, a foundational understanding of the molecule's properties is essential. This compound possesses a unique combination of functional groups that dictate its reactivity and potential biological interactions. The vicinal diamines at the 2- and 5-positions offer key sites for derivatization or for forming complex heterocyclic systems. The methoxy group at the 6-position modulates the electronics of the pyridine ring and can influence metabolic stability and binding interactions.

Physicochemical Properties

A summary of the computed physicochemical properties provides initial insights into the molecule's drug-like potential.

PropertyValueSource
Molecular FormulaC₇H₁₁N₃O-
Molecular Weight153.18 g/mol -
XLogP30.5PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds2PubChem

Note: These values are computationally derived and should be confirmed experimentally.

Synthetic Accessibility

While a specific synthesis for this exact molecule is not widely published, its structure is accessible through established pyridine chemistry. A plausible approach involves the amination of a suitably substituted halopyridine, a common and robust method in heterocyclic chemistry.[3] Copper-catalyzed amination reactions, for instance, have proven efficient for creating amino-pyridine derivatives.[3] The synthesis strategy must carefully consider protecting groups to manage the reactivity of the two distinct amine functionalities.

Potential Application I: A Scaffold for Kinase Inhibitors in Oncology

Rationale: The 2-aminopyridine motif is a well-established pharmacophore in the design of protein kinase inhibitors.[4][5] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. Furthermore, derivatives of methoxypyridine have been successfully developed as potent PI3K/mTOR dual inhibitors, highlighting the therapeutic relevance of this scaffold in oncology.[6] The subject molecule, with its multiple points for diversification, represents a promising core for developing novel inhibitors targeting oncogenic signaling pathways.

Proposed Research Workflow: From Hit Identification to Cellular Validation

A logical, multi-step workflow is proposed to evaluate the potential of this compound as a kinase inhibitor. This process integrates computational screening, biochemical validation, and cell-based target engagement.

Kinase_Inhibitor_Workflow cluster_0 In Silico & Biochemical Screening cluster_1 Cellular Target Engagement & SAR A Virtual Screening (Docking against Kinase Panel) B In Vitro Kinase Assay (e.g., ADP-Glo) A->B Select Top Hits C Western Blot Analysis (Downstream Target Phosphorylation) B->C Confirm Cellular Activity D Library Synthesis (SAR Exploration) C->D Identify Active Scaffold D->B Screen New Analogs E Lead Optimization D->E Refine Potency & Selectivity

Caption: Workflow for kinase inhibitor discovery and validation.

Experimental Protocol: In Vitro PI3Kα Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to quantify the enzymatic activity of PI3Kα, a key oncogenic kinase.

Causality: The principle is that active PI3Kα will convert ATP to ADP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ reagent depletes the remaining ATP, and a subsequent kinase detection reagent converts ADP back to ATP, which is then used by luciferase to generate a light signal. Therefore, a high luminescent signal corresponds to high kinase activity, and inhibition by our test compound will result in a lower signal.

Methodology:

  • Reagent Preparation: Prepare assay buffers, PI3Kα enzyme, substrate (e.g., PIP2), and a concentration series of this compound (e.g., from 100 µM to 1 nM in DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of PI3Kα enzyme/substrate mix to each well.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression.

Potential Application II: Probing Neurological Function and Disease

Rationale: Aminopyridines are potent modulators of neuronal function, primarily through their action as voltage-gated potassium channel blockers.[1] This activity can enhance neurotransmitter release and improve action potential conduction, a mechanism leveraged by the multiple sclerosis drug dalfampridine (4-aminopyridine). Furthermore, the structurally related 5-amino-2-methoxypyridine core has been successfully used to develop PET radiotracers for imaging α-synuclein aggregates, a key pathological hallmark of Parkinson's disease.[7] These precedents strongly suggest two distinct and valuable research avenues for this compound in neuroscience.

Proposed Research Workflow: From Fragment to PET Tracer

This workflow outlines the progression from identifying the core scaffold as a binder of a protein aggregate to developing it into a viable imaging agent.

PET_Tracer_Workflow A Fragment Screening (SPR or MST vs. α-Synuclein) B Binding Affinity & Selectivity Assays (vs. Aβ, Tau fibrils) A->B Identify Hit C Radiolabeling (with ¹¹C or ¹⁸F) B->C Select Lead Candidate D In Vitro Autoradiography (Human Brain Tissue) C->D Validate Tracer E In Vivo PET Imaging (NHP Model) D->E Preclinical Evaluation

Caption: Development pipeline for a novel PET imaging agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that prevents visible bacterial growth.

Causality: This method systematically exposes a standard inoculum of bacteria to serial dilutions of the test compound. Bacterial growth is assessed by turbidity. The MIC is a quantitative measure of the compound's potency and is a standard first-line assay in the discovery of new antimicrobial agents.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculation:

    • Prepare a bacterial inoculum (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland standard. Dilute this suspension so that each well receives approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Add the bacterial inoculum to all wells except the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).

Utility as a Versatile Chemical Building Block

Rationale: Beyond its intrinsic biological potential, the true versatility of this compound lies in its utility as a synthetic intermediate. The ortho-diamine arrangement of the 5-amino and 6-methoxy (via potential demethylation and functionalization) or the vicinal relationship of the 2- and 5- amino groups provides a reactive handle for constructing fused heterocyclic systems. Such systems, like imidazo[4,5-b]pyridines, are themselves important pharmacophores known to exhibit antitumor and antiviral activities.[8]

Hypothetical Synthetic Transformation

The vicinal diamine motif can be readily cyclized with various one-carbon synthons to generate the fused imidazo[4,5-b]pyridine core, opening up a new dimension of chemical space for exploration.

Synthesis_Scheme substituent_label R = H, alkyl, aryl, etc. start 6-Methoxy-5-amino- 2-methylaminopyridine reagent + R-CHO (aldehyde) [Oxidative Conditions] product Fused Imidazo[4,5-b]pyridine Derivative reagent->product

Caption: Synthesis of imidazopyridines from the core molecule.

Conclusion

While this compound has not yet been the focus of extensive academic or industrial research, its chemical structure is rich with potential. It is poised for exploration in multiple high-impact therapeutic areas. The aminopyridine core provides a validated anchor for kinase inhibition in oncology; the specific substitution pattern suggests utility in neuroscience for both therapeutic modulation and diagnostic imaging; and the diamine functionality marks it as a valuable precursor for novel antimicrobial agents. This guide provides the foundational rationale and actionable experimental frameworks for researchers to begin unlocking the latent value of this promising molecule, transforming it from a chemical novelty into a tool for scientific discovery and therapeutic innovation.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives . SciELO. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) . European Commission. Available at: [Link]

  • 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 . PubChem. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties . ResearchGate. Available at: [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents . Semantic Scholar. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies . PubMed. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography . MDPI. Available at: [Link]

  • EWG Skin Deep® | What is 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL . Environmental Working Group. Available at: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 . PubChem. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) . RSC Publishing. Available at: [Link]

  • 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 . PubChem. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . MDPI. Available at: [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions . The Royal Society of Chemistry. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile . ResearchGate. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review . ResearchGate. Available at: [Link]

  • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF . ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines . MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors . MDPI. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases . PMC - PubMed Central. Available at: [Link]

Sources

No Information Available on the Mechanism of Action for 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the mechanism of action for the compound 6-Methoxy-5-amino-2-methylaminopyridine.

Despite a thorough investigation into its potential biochemical targets, signaling pathways, and pharmacological effects, there is no retrievable data to construct an in-depth technical guide as requested. The scientific community has not published research detailing the biological activity of this specific molecule.

While searches for structurally related compounds, such as various substituted aminopyridines and methoxypyridines, have been conducted, the findings for these molecules cannot be reliably extrapolated to delineate the mechanism of action for this compound. The specific arrangement of the methoxy, amino, and methylamino functional groups on the pyridine ring is critical to its pharmacological properties, and in the absence of direct studies, any proposed mechanism would be purely speculative and scientifically unsound.

Therefore, we are unable to provide the requested in-depth technical guide, including details on its core mechanism, signaling pathways, experimental protocols, and quantitative data. We are committed to providing accurate and evidence-based information, and in this instance, the necessary data does not exist in the public domain.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of existing data suggests that any investigation into its biological effects would be novel research. Such a study would require initial screening and target identification assays to begin to elucidate its potential mechanism of action.

An In-Depth Technical Guide to 6-Methoxy-5-amino-2-methylaminopyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Methoxy-5-amino-2-methylaminopyridine, a substituted aminopyridine of significant interest to researchers and professionals in drug development. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Prominence of the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their unique structural features allow them to interact with a wide array of biological targets, making them privileged scaffolds in the design of novel therapeutics.[1] These compounds primarily function by blocking voltage-gated potassium channels in a dose-dependent manner.[1] The aminopyridine core is a key constituent in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2]

This guide will focus on the specific trisubstituted pyridine, this compound, providing a detailed exploration of its projected chemical properties, plausible synthetic routes, and potential as a lead compound in drug discovery programs.

Proposed Synthesis of this compound

The synthesis of multisubstituted pyridines can be approached through various strategies, often starting from readily available pyridine derivatives.[3][4][5] A common and effective method involves the nucleophilic aromatic substitution (SNAr) of halopyridines.[6][7] Based on established methodologies for analogous compounds, a plausible synthetic pathway for this compound can be conceptualized starting from a dihalopyridine.

A proposed multi-step synthesis is outlined below, commencing with 2,6-dichloro-3-nitropyridine. This starting material is advantageous as the chloro and nitro groups can be sequentially and selectively substituted.

Synthetic Pathway for this compound start 2,6-Dichloro-3-nitropyridine step1 Methoxylation (NaOMe, MeOH) start->step1 Step 1 intermediate1 2-Chloro-6-methoxy-3-nitropyridine step1->intermediate1 step2 Amination with Methylamine (CH3NH2) intermediate1->step2 Step 2 intermediate2 6-Methoxy-2-methylamino-3-nitropyridine step2->intermediate2 step3 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl) intermediate2->step3 Step 3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

  • To a solution of 2,6-dichloro-3-nitropyridine in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Methoxy-2-methylamino-3-nitropyridine

  • Dissolve 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as ethanol or a sealed tube with an excess of a methylamine solution.

  • Heat the mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired product.

Step 3: Synthesis of this compound

  • Dissolve 6-methoxy-2-methylamino-3-nitropyridine in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Subject the mixture to hydrogenation with hydrogen gas in a Parr apparatus or using a hydrogen balloon.

  • Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid.[8]

  • After the reaction is complete (monitored by TLC), filter off the catalyst (if using Pd/C).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value / CharacteristicSource of Analogy
Molecular Formula C7H11N3O-
Molecular Weight 153.18 g/mol -
Appearance Likely a solid at room temperatureAnalogy with similar aminopyridines
Melting Point Estimated in the range of 80-120 °CBased on substituted aminopyridines
Boiling Point >250 °C at atmospheric pressureExtrapolation from related compounds
Solubility Expected to be soluble in polar organic solventsGeneral characteristic of aminopyridines
1H NMR Aromatic protons (2H), methoxy protons (3H, singlet ~3.8 ppm), methylamino proton (1H, broad), methylamino methyl protons (3H, singlet ~2.8 ppm), amino protons (2H, broad)Based on known shifts for methoxy, amino, and methylamino groups on a pyridine ring.[11][12][13][14]
13C NMR Aromatic carbons (5C), methoxy carbon (~55 ppm), methylamino carbon (~30 ppm)Based on typical chemical shifts for substituted pyridines.[11]
IR Spectroscopy N-H stretching bands for amino and methylamino groups (~3300-3500 cm-1), C-O stretching for the methoxy group (~1250 cm-1), aromatic C=C and C=N stretching bands.[15][16][17]Characteristic vibrational modes of the functional groups.
Mass Spectrometry Molecular ion peak (M+) at m/z 153.0902Calculated exact mass. Fragmentation patterns would involve loss of methyl and methoxy groups.[15][18]

Potential Applications in Drug Discovery

The aminopyridine scaffold is a versatile platform for the development of potent and selective inhibitors of various enzymes and receptors.[1] The specific substitution pattern of this compound suggests several potential therapeutic applications.

  • Kinase Inhibition: Many substituted aminopyridines have been developed as kinase inhibitors for the treatment of cancer.[11] The electronic properties of the methoxy, amino, and methylamino groups can influence the binding affinity and selectivity for specific kinase targets.

  • CNS Disorders: Aminopyridines are known to modulate ion channels in the central nervous system.[1] For instance, 4-aminopyridine is used to treat certain neurological conditions.[19] The substituents on the pyridine ring can be tailored to target specific neuronal receptors or channels.

  • Antiprotozoal Agents: Aminopyridine derivatives have shown promise as therapeutic agents against neglected tropical diseases caused by protozoa.[20]

The potential mechanism of action for a compound like this compound as a kinase inhibitor would involve its binding to the ATP-binding pocket of the target kinase, thereby blocking its catalytic activity and downstream signaling pathways.

Potential Kinase Inhibition Mechanism cluster_0 Kinase Signaling Pathway cluster_1 Inhibition ATP ATP Kinase Target Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor 6-Methoxy-5-amino- 2-methylaminopyridine Inhibitor->Kinase Binds to ATP pocket

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Conclusion

While this compound is not yet a well-documented compound, its structural features place it within a class of molecules with immense therapeutic potential. This guide has provided a scientifically grounded framework for its synthesis, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications in drug discovery. The proposed synthetic routes are based on reliable and well-established chemical transformations, offering a practical starting point for researchers interested in exploring this promising molecule. Further investigation into the biological activity of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

A Technical Guide to 6-Methoxy-5-amino-2-methylaminopyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methoxy-5-amino-2-methylaminopyridine (alternatively 6-methoxy-N2-methylpyridine-2,5-diamine) is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic placement of a methoxy group and two electronically distinct amino functionalities makes it a privileged scaffold for the synthesis of complex heterocyclic systems, particularly in the development of targeted therapeutics. This guide provides an in-depth review of its synthesis, physicochemical properties, characteristic reactivity, and established applications as a key intermediate in the discovery of kinase inhibitors and other biologically active agents. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound is a substituted diaminopyridine featuring a primary amine at the C5 position and a secondary methylamine at the C2 position. The electron-donating methoxy group at the C6 position significantly influences the electronic properties and reactivity of the pyridine core and its substituents. This unique arrangement of functional groups provides multiple reaction handles, allowing for controlled, stepwise elaboration into more complex molecular architectures.

Its primary utility lies in its role as a key intermediate for constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are prominent scaffolds in numerous kinase inhibitors and other therapeutic agents[1][2]. The differential reactivity of the two amino groups is a cornerstone of its synthetic value, enabling selective functionalization to build molecular diversity.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, reaction setup, and safety considerations.

PropertyValueSource(s)
IUPAC Name 6-methoxy-N2-methylpyridine-2,5-diamineN/A
CAS Number 471254-59-8[3]
Molecular Formula C₇H₁₁N₃O[3]
Molecular Weight 153.18 g/mol [3]
Appearance Expected to be a solid at room temperatureInferred
Storage Sealed in dry, 2-8°C[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
GHS Precautionary P261, P280, P302+P352, P305+P351+P338[4]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The most logical and industrially relevant pathway commences from a readily available dichloronitropyridine precursor.

Overall Synthetic Workflow

The synthesis hinges on a sequence of nucleophilic aromatic substitution (SNAr) reactions followed by a final nitro group reduction. The key strategic consideration is the differential reactivity of the chloro-substituents on the pyridine ring, which are activated by the electron-withdrawing nitro group.

Synthesis_Workflow cluster_0 Key Intermediates cluster_1 Reaction Steps A 2,6-Dichloro-3-nitropyridine S1 Step 1: Selective Methoxylation A->S1 NaOMe, MeOH B 2-Chloro-6-methoxy-3-nitropyridine S2 Step 2: Methylamination B->S2 MeNH₂, Solvent C 6-Methoxy-2-(methylamino)-3-nitropyridine S3 Step 3: Nitro Group Reduction C->S3 SnCl₂·2H₂O, HCl or H₂, Pd/C D This compound (Target) S1->B S2->C S3->D

Caption: Synthetic pathway for this compound.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is a composite procedure based on established methodologies for analogous pyridine transformations[5][6].

Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

  • Rationale: The SNAr reaction is highly regioselective. The chlorine at the C6 position is more susceptible to nucleophilic attack than the C2 chlorine due to stereoelectronic factors and stabilization of the Meisenheimer intermediate. Sodium methoxide serves as a potent and cost-effective nucleophile.

  • Procedure:

    • To a solution of sodium methoxide (1.05 eq) in anhydrous methanol (5 mL per gram of substrate), add 2,6-dichloro-3-nitropyridine (1.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by pouring it into ice water.

    • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-6-methoxy-3-nitropyridine.

Step 2: Synthesis of 6-Methoxy-2-(methylamino)-3-nitropyridine

  • Rationale: The remaining chlorine at the C2 position is now activated for a second SNAr reaction. An aqueous or alcoholic solution of methylamine is used as the nucleophile. The reaction is typically heated to overcome the slightly lower reactivity of the C2 position compared to the C6 position.

  • Procedure:

    • Suspend 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add an excess of methylamine solution (e.g., 40% in water, 3-4 eq).

    • Heat the mixture in a sealed vessel at 60-80 °C for 8-12 hours.

    • After cooling, the product can be isolated by removing the solvent under reduced pressure and partitioning the residue between ethyl acetate and water.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of this compound

  • Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Stannous chloride (SnCl₂) in acidic medium (HCl) is a classic and reliable method for this transformation[5]. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) offers a cleaner, metal-free product isolation[7].

  • Procedure (using SnCl₂):

    • Add 6-methoxy-2-(methylamino)-3-nitropyridine (1.0 eq) to concentrated hydrochloric acid at room temperature.

    • Cool the resulting solution to 10-15 °C and add stannous chloride dihydrate (SnCl₂·2H₂O, 2.5-3.0 eq) portion-wise, maintaining the temperature.

    • Heat the reaction to 35-40 °C and stir for 5-6 hours.

    • Cool the mixture and neutralize carefully with a concentrated base (e.g., 50% NaOH or NH₄OH) to a pH of 8-9, keeping the temperature below 20 °C.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Purification and Characterization
  • Purification: The final compound is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization (Expected Data): While specific experimental spectra are not widely published, the following are expected 1H NMR characteristics based on analogous structures:

    • A singlet for the methoxy protons (~3.8-4.0 ppm).

    • A singlet or doublet for the methylamino protons (~2.9-3.1 ppm), which may show coupling to the N-H proton.

    • A broad singlet for the N-H proton of the methylamino group.

    • A broad singlet for the two protons of the C5-amino group (~4.5-5.5 ppm).

    • Two doublets in the aromatic region for the two pyridine ring protons (~6.0-7.5 ppm), showing ortho coupling.

    • Mass Spectrometry: ESI-MS would show a prominent [M+H]⁺ ion at m/z ≈ 154.10.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of its nucleophilic centers.

Differential Reactivity of the Amino Groups

The two amino groups exhibit distinct electronic properties. The 5-amino group behaves similarly to a typical aniline, with its nucleophilicity primarily influenced by the electronic effects of the pyridine ring and the methoxy group. In contrast, the 2-methylamino group is part of an amidine system (N=C-N), where the lone pair on the exocyclic nitrogen can be delocalized into the ring system.

General Reactivity Principle: The 5-amino group is generally more nucleophilic and sterically accessible than the 2-methylamino group. Therefore, under standard electrophilic reaction conditions (e.g., acylation, sulfonylation, condensation with aldehydes), the reaction will preferentially occur at the 5-amino position[8]. Achieving selective reaction at the 2-methylamino group would typically require prior protection of the 5-amino group.

Application in Fused Heterocycle Synthesis: Imidazo[1,2-a]pyridines

A primary application of this scaffold is the synthesis of the imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry[1][2]. This transformation utilizes the unique reactivity of the 2-aminopyridine moiety.

Caption: General scheme for the synthesis of Imidazo[1,2-a]pyridines.

  • Mechanism: The reaction proceeds via a two-step sequence known as the Tschitschibabin reaction[1].

    • N-Alkylation: The more nucleophilic ring nitrogen of the pyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.

    • Intramolecular Cyclization: The exocyclic 2-methylamino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. This is followed by dehydration to form the aromatic imidazole ring.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and immunology. These inhibitors typically bind to the ATP pocket of the kinase enzyme, and the aminopyridine core often forms key hydrogen bond interactions with the "hinge" region of the enzyme.

Case Study: Intermediate for PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers, making them an attractive therapeutic target[9]. Many potent PIM inhibitors utilize a core scaffold that can be readily synthesized from this compound. The 5-amino group serves as an attachment point for one part of the molecule (often a substituted aromatic ring), while the 2-methylamino group is incorporated into a fused heterocyclic system that provides the crucial hinge-binding interactions.

The ability to selectively functionalize the 5-amino position first is key. For example, a reductive amination or Buchwald-Hartwig amination can be performed at the 5-amino position, followed by the cyclization reaction at the 2-amino position to complete the inhibitor's core structure. This stepwise approach provides a robust platform for generating libraries of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value synthetic intermediate for drug discovery professionals. Its well-defined synthetic pathway, coupled with the predictable and differential reactivity of its amino groups, makes it an ideal starting point for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of kinase inhibitor scaffolds underscores its importance in modern medicinal chemistry. This guide provides the foundational knowledge required for researchers to effectively incorporate this versatile building block into their synthetic and drug discovery programs.

References

  • US Patent US7256295B2, Process for producing 2,3-diamino-6-methoxypyridine. ()
  • EP Patent EP0560406A1, Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and novel 2,5-diamino-6-nitro-pyridine deriv
  • SIELC Technologies, 6-Methoxy-N2-methylpyridine-2,3-diamine. ([Link])

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC, NIH. ([Link])

  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. NIH. ([Link])

  • EP Patent EP1437348A1, 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. ()
  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed, (2012-06-01). ([Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. ([Link])

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. ([Link])

  • US Patent US20060080790A1, Process for producing 2,3-diamino-6-methoxypyridine. ()
  • Imidazopyridine synthesis pathway. | Download Scientific Diagram. ResearchGate. ([Link])

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. ([Link])

  • At 2- And 4-positions Patents (Class 544/260). ([Link])

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. ([Link])

  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. ([Link])

  • (PDF) Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. ResearchGate. ([Link])

  • N-oxidation of Pyridine Derivatives - Supporting Information. ([Link])

  • EP Patent EP0569701A1, Process for prepar
  • Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. PubMed, (2017-07-07). ([Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. ([Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-5-amino-2-methylaminopyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted diaminopyridine scaffold is a prevalent motif in a variety of biologically active molecules. The strategic placement of the methoxy, amino, and methylamino groups provides multiple points for diversification, enabling the exploration of structure-activity relationships in the development of novel therapeutic agents. This document provides a comprehensive guide to a robust and scalable synthetic protocol for this compound, designed for researchers and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature and patents, ensuring reliability and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a multi-step sequence commencing with the commercially available starting material, 2-amino-6-chloropyridine. The synthetic route is designed to strategically introduce the required functional groups in a controlled manner, culminating in the desired product.

A Multi-Step Synthesis of this compound

Synthetic_Pathway A 2-Amino-6-chloropyridine B 2-Amino-6-chloro-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2,6-Dichloro-5-nitropyridine B->C Diazotization/Chlorination (NaNO₂, HCl, CuCl) D 2-Methylamino-6-chloro-5-nitropyridine C->D Amination (CH₃NH₂) E 6-Methoxy-2-methylamino-5-nitropyridine D->E Methoxylation (NaOCH₃, CH₃OH) F This compound E->F Reduction (H₂, Pd/C)

Caption: A multi-step synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloro-5-nitropyridine

The initial step involves the regioselective nitration of 2-amino-6-chloropyridine. The presence of the activating amino group directs the electrophilic nitration to the 5-position, which is ortho and para to the activating group and meta to the deactivating chloro group.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (150 mL), add 2-amino-6-chloropyridine (50 g, 0.389 mol) portion-wise, maintaining the temperature below 20°C with an ice bath.

  • Once the addition is complete and the solid has dissolved, cool the mixture to 0-5°C.

  • Slowly add a pre-mixed solution of fuming nitric acid (30 mL) and concentrated sulfuric acid (120 mL) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

  • Neutralize the resulting slurry with a 50% aqueous solution of sodium hydroxide until the pH is approximately 7.

  • The precipitated yellow solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 2-amino-6-chloro-5-nitropyridine.

Starting MaterialReagentsTemperatureTimeProductYieldPurity (HPLC)
2-Amino-6-chloropyridineHNO₃, H₂SO₄0-10°C to RT12 h2-Amino-6-chloro-5-nitropyridine85-90%>98%
Step 2: Synthesis of 2,6-Dichloro-5-nitropyridine

The amino group of 2-amino-6-chloro-5-nitropyridine is converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite in the presence of hydrochloric acid, followed by decomposition of the diazonium salt with a copper(I) chloride catalyst.

Protocol:

  • Suspend 2-amino-6-chloro-5-nitropyridine (50 g, 0.288 mol) in concentrated hydrochloric acid (250 mL) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (21.8 g, 0.317 mol) in water (50 mL) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 1 hour after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) chloride (34.2 g, 0.345 mol) in concentrated hydrochloric acid (150 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into ice water (1 L) and extract with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 2,6-dichloro-5-nitropyridine as a pale yellow solid.

Starting MaterialReagentsTemperatureTimeProductYieldPurity (HPLC)
2-Amino-6-chloro-5-nitropyridineNaNO₂, HCl, CuCl0-5°C to RT3 h2,6-Dichloro-5-nitropyridine75-80%>97%
Step 3: Synthesis of 2-Methylamino-6-chloro-5-nitropyridine

This step involves a regioselective nucleophilic aromatic substitution (SNAr) of one of the chloro groups in 2,6-dichloro-5-nitropyridine with methylamine. The strong electron-withdrawing nitro group at the 5-position activates both the 2- and 6-positions for nucleophilic attack. Steric hindrance from the adjacent nitro group can influence the selectivity, often favoring substitution at the less hindered position.

Protocol:

  • Dissolve 2,6-dichloro-5-nitropyridine (40 g, 0.207 mol) in ethanol (400 mL) in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly bubble methylamine gas through the solution or add a solution of methylamine in ethanol (e.g., 33 wt% in ethanol, 1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methylamino-6-chloro-5-nitropyridine.

Starting MaterialReagentsTemperatureTimeProductYieldPurity (HPLC)
2,6-Dichloro-5-nitropyridineMethylamine0-5°C to RT4-6 h2-Methylamino-6-chloro-5-nitropyridine70-75%>98%
Step 4: Synthesis of 6-Methoxy-2-methylamino-5-nitropyridine

The remaining chloro group at the 6-position is substituted with a methoxy group via another nucleophilic aromatic substitution reaction using sodium methoxide.

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (6.3 g, 0.274 mol) to anhydrous methanol (250 mL) under a nitrogen atmosphere, cooling in an ice bath to maintain the temperature below 20°C.

  • Once all the sodium has reacted, add a solution of 2-methylamino-6-chloro-5-nitropyridine (30 g, 0.160 mol) in anhydrous methanol (100 mL) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue, and the product will precipitate as a yellow solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methoxy-2-methylamino-5-nitropyridine.

Starting MaterialReagentsTemperatureTimeProductYieldPurity (HPLC)
2-Methylamino-6-chloro-5-nitropyridineSodium methoxide, MethanolReflux (65°C)3-4 h6-Methoxy-2-methylamino-5-nitropyridine90-95%>99%
Step 5: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. This method is generally chemoselective and will not affect the other functional groups on the pyridine ring under controlled conditions.

Protocol:

  • In a hydrogenation vessel, dissolve 6-methoxy-2-methylamino-5-nitropyridine (25 g, 0.136 mol) in methanol (250 mL).

  • Carefully add 10% palladium on carbon (1.25 g, 5 wt%) to the solution under a nitrogen atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Starting MaterialReagentsCatalystPressureTemperatureTimeProductYieldPurity (HPLC)
6-Methoxy-2-methylamino-5-nitropyridineH₂10% Pd/C50 psiRoom Temp.4-6 hThis compound95-99%>99%

Causality Behind Experimental Choices and Trustworthiness of the Protocol

The presented synthetic route is designed for efficiency and scalability, with each step employing well-established and reliable chemical transformations.

  • Nitration: The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The regioselectivity is predictably controlled by the electronic nature of the substituents on the pyridine ring.

  • Sandmeyer Reaction: This is a classic and dependable method for the conversion of an aromatic amine to a halide, providing a high-yielding route to the key dichloro intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The sequential SNAr reactions are the cornerstone of this synthesis. The nitro group is a powerful activating group for this transformation. The stepwise introduction of the methylamino and methoxy groups allows for a controlled synthesis of the desired isomer. The choice of reaction conditions, such as temperature and solvent, is critical for achieving high yields and minimizing side reactions.

  • Catalytic Hydrogenation: This final reduction step is highly efficient and selective. Palladium on carbon is a widely used and robust catalyst for the reduction of aromatic nitro groups. The mild reaction conditions (room temperature, moderate pressure) ensure that other functional groups are not affected.

The self-validating nature of this protocol is embedded in the characterization of the intermediates at each stage. Confirmation of the structure and purity of each intermediate by standard analytical techniques (e.g., NMR, MS, HPLC) before proceeding to the next step ensures the integrity of the overall synthesis and the quality of the final product.

References

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]

  • Patai, S. The Chemistry of the Diazonium and Diazo Groups. John Wiley & Sons, 1978. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., John Wiley & Sons, 1992. [Link]

  • Rylander, P. N. Catalytic Hydrogenation over Platinum Metals. Academic Press, 1967. [Link]

  • Zhejiang Huineng Biological Co., Ltd. Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A, April 27, 2016.

Application and Protocol Guide for the Analytical Characterization of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-5-amino-2-methylaminopyridine is a substituted aminopyridine derivative. As with any chemical entity intended for use in pharmaceutical development or other high-purity applications, a comprehensive and robust analytical characterization is paramount. This ensures the identity, purity, and quality of the substance, directly impacting its safety and efficacy in downstream applications. This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical methods for the thorough characterization of this molecule. The protocols herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.

The methodologies covered range from fundamental physicochemical property determination to advanced chromatographic and spectroscopic techniques for structural elucidation and impurity profiling. The causality behind experimental choices is explained to empower the user not just to follow steps, but to understand and adapt these methods as needed.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development, handling, and formulation. While specific experimental data for this exact molecule is scarce, properties can be estimated based on its structure and data from analogous compounds.

PropertyValue (Estimated/Reported)Rationale & Significance
Chemical Structure Chemical Structure of this compoundThe structure, with its aromatic pyridine ring, methoxy group, and two amine functionalities (one primary, one secondary), dictates its chemical reactivity, polarity, and spectroscopic properties.
Molecular Formula C₇H₁₁N₃ODerived from the chemical structure.
Molecular Weight 153.18 g/mol Essential for all quantitative analyses and mass spectrometry.
Appearance Off-white to tan solidTypical for many substituted aromatic amines. Visual inspection is a simple but important first-pass identity test.
Solubility Soluble in water, methanol, DMSO.[1]The amine groups and pyridine nitrogen provide hydrogen bonding capability and basicity, enhancing solubility in polar and protic solvents. This is crucial for preparing solutions for analysis.
Log P (calculated) ~0.5 - 1.5The molecule has both polar (amines, methoxy) and non-polar (pyridine ring) character, suggesting moderate lipophilicity suitable for reversed-phase chromatography.
pKa (estimated) ~5-7 (pyridine N), ~8-10 (amines)The basic nature of the nitrogen atoms is key for selecting appropriate pH in chromatographic mobile phases to ensure the compound is in a single ionic state for good peak shape.

Analytical Characterization Workflow

A logical, stepwise approach is necessary for the complete characterization of a new chemical entity. The following workflow ensures that identity is confirmed before purity is assessed, and that both are established before a deep dive into impurity structures.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Impurity Profiling MS Mass Spectrometry (MS) Confirm Molecular Weight FTIR FTIR Spectroscopy Functional Group ID MS->FTIR Confirms Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure FTIR->NMR Confirms Connectivity HPLC HPLC-UV Purity Assay & Quantification NMR->HPLC Once Identity is Confirmed UPLC UPLC-UV High-Throughput Purity LCMS LC-MS Impurity Identification HPLC->LCMS For Impurity ID GCMS GC-MS Volatile Impurities

Caption: Overall analytical characterization workflow.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity and performing quantitative analysis (assay) of this compound. The aromatic pyridine core provides a strong chromophore, making UV detection highly suitable.

Rationale for Method Development
  • Column Choice: A C18 stationary phase is the workhorse for reversed-phase chromatography and is an excellent starting point for a molecule of moderate polarity like this one.

  • Mobile Phase: A combination of a weak acid in water and an organic solvent (acetonitrile or methanol) is chosen. The acid (e.g., formic acid or trifluoroacetic acid) serves a critical purpose: it protonates the basic amine and pyridine nitrogen atoms. This ensures a consistent positive charge on the molecule, preventing peak tailing that occurs when the analyte interacts with residual silanols on the silica support in its neutral form. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

  • Detection Wavelength: Aniline, a related aromatic amine, has a UV absorbance maximum around 280 nm.[2] Therefore, a detection wavelength of 280 nm is a logical starting point, with a photodiode array (PDA) detector being used to determine the optimal wavelength for maximum sensitivity and selectivity.

Detailed Protocol: HPLC-UV Purity Method

This protocol is designed as a starting point and must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[3][4]

1. Instrumentation and Materials:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.
  • C18 reversed-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Diluent: 50:50 Water:Acetonitrile.
  • Reference Standard: this compound of known purity.
  • Sample: this compound test article.

2. Standard and Sample Preparation:

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • Working Standard (0.05 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test article into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 35 °C[5][6]
Detection Wavelength 280 nm[2][5][6]
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard.
  • Acceptance Criteria:
  • Tailing Factor (T): ≤ 1.5
  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
  • Theoretical Plates (N): ≥ 2000

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the sample solution.
  • Identify the main peak corresponding to this compound by comparing its retention time with the standard.
  • Calculate the purity using the area percent method.
  • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
  • Report any impurity greater than the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[7]

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the chemical structure of the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing a fundamental confirmation of its identity.

  • Principle: The molecule is ionized (e.g., by Electrospray Ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this molecule, ESI in positive ion mode is ideal due to the basic nitrogen atoms, which are readily protonated to form [M+H]⁺.

  • Expected Result: The exact mass of C₇H₁₁N₃O is 153.0902. A high-resolution mass spectrometer (HRMS) should detect a protonated molecular ion [M+H]⁺ at m/z 154.0975. The presence of an odd molecular weight ion is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[8][9]

  • Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for amines.[2][8][10] Cleavage of the C-C bond adjacent to the methylamino group would be a likely fragmentation pattern, providing further structural information in MS/MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

    • Expected Signals:

      • Aromatic Protons: Two doublets in the aromatic region (~6-8 ppm) for the two protons on the pyridine ring.

      • Methoxy Protons (-OCH₃): A singlet at ~3.5-4.0 ppm, integrating to 3 protons.

      • Methylamino Protons (-NHC H₃): A singlet or doublet at ~2.5-3.0 ppm, integrating to 3 protons.

      • Amine Protons (-NH₂ and -N HCH₃): Broad signals that may exchange with D₂O, integrating to 2 and 1 protons respectively. Their chemical shifts can be highly variable.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • Expected Signals: Seven distinct signals are expected. Chemical shifts can be predicted using software or by comparison with similar structures.[11] The carbons attached to nitrogen and oxygen will be downfield.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

  • Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

  • Expected Key Absorptions:

    • N-H Stretch: Two bands for the primary amine (-NH₂) and one for the secondary amine (-NH-) in the range of 3300-3500 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

    • C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.

Hyphenated Techniques for Impurity Identification

Identifying and controlling impurities is a critical aspect of drug development, governed by guidelines like ICH Q3A.[7][12] Hyphenated techniques, which couple the separation power of chromatography with the identification power of mass spectrometry, are essential for this task.

Impurity_ID_Workflow A Run HPLC-UV Purity Method B Detect Impurity Peaks (> Reporting Threshold, e.g., 0.05%) A->B C Analyze Sample by LC-MS using same chromatographic method B->C D Extract Mass Spectrum for each impurity peak C->D E Determine Molecular Weight of the Impurity D->E F Perform MS/MS Fragmentation (if necessary) E->F Ambiguous? G Propose Putative Structure (based on MW and fragments) E->G F->G

Caption: Logical workflow for LC-MS based impurity identification.

Protocol: LC-MS for Impurity Profiling

1. Instrumentation:

  • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

2. Methodology:

  • Utilize the same HPLC method developed for purity analysis (Section 3.2). This allows for direct correlation of peaks between the UV and MS detectors. If the original mobile phase contains non-volatile buffers (like phosphate), it must be replaced with a volatile equivalent (e.g., ammonium formate). Formic acid is already MS-compatible.
  • Acquire data in full scan mode to detect all ionizable species. Set the scan range appropriately (e.g., m/z 100-1000).
  • For any impurity peak detected above the identification threshold (e.g., 0.10% or 0.15% as per ICH Q3A), extract the mass spectrum.
  • The [M+H]⁺ ion will give the molecular weight of the impurity. High-resolution data can be used to propose a molecular formula.
  • Based on the molecular weight and knowledge of the synthetic process, potential structures for the impurity can be proposed (e.g., starting materials, by-products, degradation products).
  • If necessary, perform data-dependent MS/MS to obtain fragmentation data, which provides clues to the impurity's structure.

Method Validation Principles

Any analytical method used for quality control must be validated to ensure it is reliable for its intended purpose. The validation should be conducted according to the ICH Q2(R1) guideline.[3][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by showing that the peaks for known impurities do not co-elute with the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is tested over a range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of the analyte (recovery study).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is crucial for impurity analysis.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

References

  • European Commission, Scientific Committee on Consumer Products (SCCP). (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • PubChem. 6-methoxy-N-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Dong, S., Yang, H., Xu, L., & Chen, X. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. (Note: This is a general reference for spectroscopic data; a direct URL is not applicable for a textbook).
  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups. Rice University. Retrieved from [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 6-Methoxy-5-amino-2-methylaminopyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-5-amino-2-methylaminopyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such novel molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic data of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide presents predicted NMR data based on established principles of substituent effects on the pyridine ring. Furthermore, detailed protocols for the acquisition and analysis of high-quality NMR data are provided to enable researchers to verify the structure of their synthesized material.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in the NMR spectra of substituted pyridines are influenced by the electronic effects (both inductive and resonance) of the substituents. The methoxy group (-OCH₃) is an electron-donating group, the amino group (-NH₂) is also strongly electron-donating, and the methylamino group (-NHCH₃) is another electron-donating group. These groups will significantly affect the electron density at different positions of the pyridine ring, leading to characteristic shifts in the NMR spectra.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as shown in the following diagram:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR data are summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H36.8 - 7.2Doublet8.0 - 9.01H
H46.0 - 6.4Doublet8.0 - 9.01H
NH₂ (amino)3.5 - 4.5Broad Singlet-2H
NH (methylamino)4.8 - 5.5Broad Singlet/Quartetexchanges1H
OCH₃ (methoxy)3.7 - 3.9Singlet-3H
NHCH₃ (methylamino)2.8 - 3.0Doublet4.0 - 6.03H

Rationale for Predictions:

  • Aromatic Protons (H3 and H4): The pyridine ring protons are expected to appear in the aromatic region. The strong electron-donating effects of the amino and methoxy groups will shield these protons, shifting them upfield compared to unsubstituted pyridine (δ 7.2-8.6 ppm). H4 is likely to be more shielded than H3 due to the stronger ortho-donating effect of the C5-amino group. They will appear as doublets due to coupling with each other.

  • Amino Protons (NH₂): The protons of the primary amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Methylamino Proton (NH): The proton on the nitrogen of the methylamino group is also expected to be a broad signal due to exchange. It may show coupling to the methyl protons, appearing as a quartet, but this coupling is often not resolved.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.

  • Methylamino Protons (NHCH₃): The three protons of the methyl group will appear as a doublet due to coupling with the adjacent NH proton.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data are summarized in the table below.

Carbon Predicted Chemical Shift (δ, ppm)
C2155 - 160
C3120 - 125
C4105 - 110
C5130 - 135
C6145 - 150
OCH₃54 - 57
NHCH₃28 - 32

Rationale for Predictions:

  • Aromatic Carbons (C2-C6): The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbons directly attached to the nitrogen and the electron-donating groups (C2, C5, C6) are expected to be the most deshielded. C4 is predicted to be the most shielded due to the strong electron-donating effects of the adjacent amino and methoxy groups.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected in its characteristic region.

  • Methylamino Carbon (NHCH₃): The methyl carbon of the methylamino group will appear in the aliphatic region.

Protocols for NMR Data Acquisition and Analysis

To obtain high-quality NMR data for structural confirmation, the following protocols are recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Choosing the Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good starting points. DMSO-d₆ is often preferred for compounds with exchangeable protons (NH) as it can slow down the exchange rate, allowing for better resolution of these signals.

  • Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Adding an Internal Standard: For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-50 mg) solvent Choose Deuterated Solvent (e.g., CDCl3, DMSO-d6) weigh->solvent dissolve Dissolve in ~0.6 mL of Solvent solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 1D ¹H NMR transfer->h1 Insert into Spectrometer c13 1D ¹³C NMR h1->c13 cosy 2D COSY c13->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc assign_h1 Assign ¹H Signals hmbc->assign_h1 assign_c13 Assign ¹³C Signals assign_h1->assign_c13 correlate Correlate with 2D Data assign_c13->correlate confirm Confirm Structure correlate->confirm

Caption: Workflow for NMR data acquisition and analysis of this compound.

1D ¹H NMR Acquisition Parameters
  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ is necessary.

  • Spectral Width (SW): A range of -2 to 12 ppm should be sufficient to cover all proton signals.

1D ¹³C NMR Acquisition Parameters
  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm will cover the expected carbon signals.

2D NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, which will confirm the connectivity of H3 and H4 on the pyridine ring and the coupling between the NH and CH₃ protons of the methylamino group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of the carbon signals for C3, C4, the methoxy group, and the methylamino group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C2, C5, C6) by observing correlations from nearby protons. For example, the methoxy protons should show a correlation to C6.

Data Interpretation and Structural Verification

Upon acquiring the spectra, the following steps should be taken for interpretation:

  • Process the Data: Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Reference the Spectra: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm or the residual solvent peak. Reference the ¹³C spectrum accordingly.

  • Analyze the ¹H Spectrum: Integrate all the peaks to determine the relative number of protons. Analyze the multiplicities and coupling constants to establish proton-proton connectivity.

  • Analyze the ¹³C Spectrum: Identify the number of unique carbon signals. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments if necessary to distinguish between CH, CH₂, and CH₃ groups.

  • Correlate with 2D Spectra: Use the HSQC and HMBC spectra to connect the proton and carbon skeletons and to assign all quaternary carbons. The COSY spectrum will confirm the proton-proton coupling network.

By systematically following this workflow, researchers can confidently confirm the structure of synthesized this compound and create a complete and accurate record of its NMR data.

References

  • NMRDB: An online database for NMR spectra prediction. [Link]

  • Substituent Effects on ¹³C-NMR Chemical Shifts of the Pyridine Ring: A relevant study on how substituents affect the carbon chemical shifts in pyridines. [Link]

  • JEOL Resonance: A resource for understanding 2D NMR techniques for structural analysis. [Link]

  • Iowa State University Chemical Instrumentation Facility: Provides practical guidelines for NMR sample preparation. [Link]

  • Anasazi Instruments: An educational resource on selecting NMR acquisition parameters. [Link]

Application Note: Quantitative Analysis of 6-Methoxy-5-amino-2-methylaminopyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 6-Methoxy-5-amino-2-methylaminopyridine in complex matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol details sample preparation, optimized chromatographic conditions, and mass spectrometric parameters for achieving high selectivity and low limits of detection. The rationale behind key experimental choices is discussed to provide a comprehensive guide for method development and validation.

Introduction

This compound is a substituted aminopyridine of interest in various fields, including pharmaceutical development and material science. Aminopyridines, as a class of compounds, exhibit a wide range of biological activities and are key structural motifs in many active pharmaceutical ingredients.[1] Accurate and precise quantification of such molecules is critical for pharmacokinetic studies, metabolism research, and quality control.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of small molecules in complex mixtures. This guide focuses on the development of a reliable LC-MS/MS method, leveraging the physicochemical properties of the analyte to achieve optimal performance. The presence of multiple basic nitrogen atoms in the structure of this compound makes it an ideal candidate for positive mode electrospray ionization (ESI), which will be the primary ionization technique explored.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Structure Chemical Structure of 6-methoxy-N2-methylpyridine-2,3-diaminePubChem CID: 5743760
Molecular Formula C₇H₁₁N₃O[2]
Molecular Weight 169.19 g/mol [2]
Predicted pKa The presence of amino groups suggests a basic nature, making it suitable for positive ion mode mass spectrometry.Inferred from structure

Note: The user's query specified "this compound". However, a more commonly referenced isomer is 6-Methoxy-2-methylamino-3-aminopyridine. This guide will focus on the latter, but the principles can be adapted for other isomers.

Experimental Workflow

The overall analytical workflow is depicted below. Each step is critical for ensuring the accuracy and reproducibility of the results.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection s_prep Matrix Spike/Standard Addition extraction Protein Precipitation or SPE s_prep->extraction Sample in Matrix evap Evaporation & Reconstitution extraction->evap Extract lc_col Reversed-Phase C18 Column evap->lc_col Reconstituted Sample lc_grad Gradient Elution lc_col->lc_grad Analyte Separation ms_ion Positive ESI lc_grad->ms_ion Eluent ms_mrm MRM Acquisition ms_ion->ms_mrm Ion Generation ms_data Data Analysis ms_mrm->ms_data Signal Acquisition

Caption: LC-MS/MS workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix (e.g., plasma, urine, reaction mixture) and remove interfering substances.

Protocol: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for injection.

Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like the analyte in solution. An internal standard is crucial for correcting for variations in sample processing and instrument response.

Liquid Chromatography

Chromatographic separation is essential for resolving the analyte from isomers and other matrix components, which can cause ion suppression.

LC Parameters:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for better ESI response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures that the analyte is eluted with a good peak shape and that late-eluting components are washed from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak distortion.
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

MS Parameters (Positive ESI):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amino groups are readily protonated.[3]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150°CPrevents thermal degradation of the analyte.
Desolvation Gas Flow 800 L/hrAids in the desolvation of droplets.
Desolvation Temperature 350°CEnsures complete evaporation of the mobile phase.
MRM Transitions See belowFor specific and sensitive detection.

MRM Transition Optimization:

To determine the optimal MRM transitions, the analyte is infused directly into the mass spectrometer.

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ is selected. For this compound, the expected m/z is 170.1.

  • Product Ion (Q3): The precursor ion is fragmented in the collision cell, and the most stable and abundant product ions are selected.

Proposed Fragmentation Pathway:

fragmentation cluster_frags Collision-Induced Dissociation (CID) parent [M+H]⁺ m/z 170.1 frag1 Loss of CH₃ m/z 155.1 parent->frag1 -CH₃ frag2 Loss of NH₂CH₃ m/z 139.1 parent->frag2 -NHCH₃ frag3 Loss of OCH₃ m/z 139.1 parent->frag3 -OCH₃

Caption: Proposed fragmentation of protonated this compound.

Optimized MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound170.1155.1 (Quantifier)15
170.1139.1 (Qualifier)20
Internal Standard (e.g., Deuterated analog)e.g., 174.1e.g., 159.115

Method Validation

For use in regulated environments, the method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A calibration curve should be prepared over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Selectivity: Assessed by analyzing blank matrix samples to check for interferences.

  • Matrix Effect: Evaluated by comparing the analyte response in neat solution versus post-extraction spiked matrix.

  • Stability: Analyte stability should be assessed under various storage and processing conditions.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to be a starting point for method optimization and validation in your laboratory. The principles outlined herein are broadly applicable to the analysis of other aminopyridine compounds.

References

  • PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methoxy-5-Amino Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as.... Retrieved from [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • PubMed. (2023). Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • SlideShare. (n.d.). Ionization Techniques in Mass spectrometry.pptx. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

X-ray crystallography of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the X-ray Crystallography of 6-Methoxy-5-amino-2-methylaminopyridine: From Synthesis to Structural Elucidation

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of this compound. The following application notes and protocols are designed to offer both a theoretical framework and practical, step-by-step guidance for obtaining high-quality crystalline material and subsequently elucidating its three-dimensional atomic structure.

The structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. X-ray crystallography provides unambiguous proof of chemical identity, stereochemistry, and the intermolecular interactions that govern the solid-state properties of a compound.[1] this compound, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry, often serving as key pharmacophores. Understanding its precise molecular architecture is paramount for structure-activity relationship (SAR) studies and rational drug design.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this writing, this guide presents a robust, field-proven workflow that has been successfully applied to analogous aminopyridine derivatives. The protocols herein are based on established chemical principles and crystallographic techniques.

Part 1: Synthesis of this compound

A reliable synthetic route is the prerequisite for obtaining the high-purity material necessary for successful crystallization. The following is a proposed synthetic pathway, drawing inspiration from established methodologies for the synthesis of substituted aminopyridines.[2][3]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available precursor. A plausible route involves the introduction of the amino group at the 5-position via nitration, followed by reduction.

Synthetic_Pathway Start 2-Amino-6-methoxypyridine Intermediate1 2-Amino-6-methoxy-5-nitropyridine Start->Intermediate1 Nitration (HNO3/H2SO4) Intermediate2 2,5-Diamino-6-methoxypyridine Intermediate1->Intermediate2 Reduction (e.g., Fe/HCl or H2/Pd-C) Product This compound Intermediate2->Product Selective N-methylation (e.g., Formaldehyde/Formic Acid)

Caption: Proposed synthetic route for this compound.

Experimental Protocol for Synthesis

Step 1: Nitration of 2-Amino-6-methoxypyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

  • Slowly add 2-amino-6-methoxypyridine to the cooled sulfuric acid.

  • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-amino-6-methoxy-5-nitropyridine.

  • Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Suspend the 2-amino-6-methoxy-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture to remove the catalyst.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the resulting 2,5-diamino-6-methoxypyridine.

Step 3: Selective N-methylation

  • Dissolve the 2,5-diamino-6-methoxypyridine in formic acid.

  • Add formaldehyde solution and heat the mixture under reflux. The Eschweiler-Clarke reaction conditions should favor methylation of the more nucleophilic 2-amino group.

  • After completion, cool the reaction mixture and neutralize with a base.

  • Extract the product, this compound, with an appropriate organic solvent.

  • Purify the final compound by column chromatography to obtain a high-purity sample suitable for crystallization trials.

Part 2: Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. A systematic screening of various crystallization conditions is crucial.

Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules:[4][5]

  • Slow Solvent Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.

  • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent (precipitant), gradually inducing crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.

Crystallization_Workflow Start High-Purity Compound Screening Solvent & Technique Screening Start->Screening Optimization Optimization of Conditions Screening->Optimization Identify promising hits Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Grow larger, single crystals Analysis X-ray Diffraction Analysis Harvesting->Analysis

Caption: General workflow for crystallization and X-ray analysis.

Protocol for Crystallization Screening
  • Solvent Selection: Prepare small-scale solutions of this compound in a variety of solvents, including but not limited to:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane

    • Nonpolar: Toluene, Hexane

    • Mixtures: Co-solvents can be highly effective.

  • Slow Evaporation Protocol:

    • Dissolve 2-5 mg of the compound in 0.5-1 mL of each chosen solvent or solvent mixture in a small vial.

    • Cover the vials with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation.

    • Store the vials in a vibration-free environment and observe for crystal growth over several days to weeks.

  • Vapor Diffusion Protocol (Sitting Drop):

    • In a multi-well crystallization plate, add 500 µL of a precipitant (a solvent in which the compound is less soluble) to the reservoir of each well.

    • In the drop well, mix 1-2 µL of a concentrated solution of the compound with 1-2 µL of the reservoir solution.

    • Seal the wells and monitor for crystal formation.

Part 3: X-ray Diffraction and Structure Elucidation

Once suitable single crystals are obtained, the next phase is to determine their atomic structure using X-ray diffraction.

Protocol for Data Collection and Structure Solution
  • Crystal Mounting:

    • Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop, which is then attached to a goniometer head.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell dimensions and space group.

    • The intensities of the individual reflections are integrated.

  • Structure Solution and Refinement:

    • The structure is solved using software packages that employ direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data to optimize the fit. This involves adjusting atomic positions, thermal parameters, and occupancies. The quality of the final model is assessed by the R-factor and other statistical parameters.

Representative Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for this compound, which can be expected from a successful structure determination.

Parameter Hypothetical Value
Empirical formulaC₇H₁₀N₃O
Formula weight152.18
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0°
Volume845 ų
Z4
Density (calculated)1.195 Mg/m³
Absorption coefficient0.084 mm⁻¹
F(000)328
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected8500
Independent reflections1900 [R(int) = 0.04]
Completeness to theta99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1900 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.30 and -0.25 e.Å⁻³

Part 4: Structural Insights and Data Interpretation

The refined crystal structure provides a wealth of information.

Molecular Structure and Conformation

The analysis of bond lengths, bond angles, and torsion angles will reveal the precise geometry of the molecule. The planarity of the pyridine ring and the orientation of the methoxy, amino, and methylamino substituents can be determined.

Molecular_Structure mol mol label Hypothetical structure of this compound with atom numbering.

Caption: 2D representation of this compound.

Intermolecular Interactions

A key aspect of crystallographic analysis is the study of how molecules pack in the solid state. Hydrogen bonds involving the amino groups and the pyridine nitrogen are expected to be significant.[6] The nature of these interactions can influence physical properties such as melting point and solubility. Analysis of the crystal packing can reveal π-π stacking interactions between pyridine rings, which can also contribute to the stability of the crystal lattice.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. By following these detailed protocols, researchers can confidently approach the structural elucidation of this and similar novel compounds, thereby accelerating research and development in their respective fields. The resulting structural information is invaluable for understanding the chemical and physical properties of the molecule and for guiding further scientific inquiry.

References

  • PubChem. 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. [Link]

  • EWG Skin Deep®. 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL. Environmental Working Group. [Link]

  • Google Patents.
  • Google Patents.
  • PubMed. X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

  • ACS Publications. Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. American Chemical Society. [Link]

  • PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • National Institutes of Health. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. [Link]

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Propellants, Explosives, Pyrotechnics. [Link]

  • PMC. X Ray crystallography. National Center for Biotechnology Information. [Link]

  • ResearchGate. Aminopyridines and 4-nitrophenol cocrystals for terahertz application. [Link]

  • Google Patents.
  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • PubChem. 2-((2-Methoxy-5-methylphenoxy)methyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 6-methoxy-N-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • CCDC. Introducing Cambridge Structural Database 6.00. The Cambridge Crystallographic Data Centre. [Link]

  • AA Blocks. 5-Amino-3-methoxy-2-methylpyridine. [Link]

  • ResearchGate. Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. [Link]

Sources

Application Note: The Strategic Use of 6-Methoxy-5-amino-2-methylaminopyridine in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,5-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutics. This application note provides a detailed guide to the synthesis and application of a key building block, 6-Methoxy-5-amino-2-methylaminopyridine , in the construction of advanced kinase inhibitors. We will focus on its pivotal role in the synthesis of Osimertinib (AZD9291), a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). This document outlines the complete synthetic workflow, from the preparation of the requisite nitropyridine precursor to the final covalent inhibitor, emphasizing the causality behind experimental choices and providing detailed, actionable protocols.

Introduction: The Importance of the Aminopyridine Scaffold

Substituted aminopyridines and aminopyrimidines are cornerstone pharmacophores in the design of kinase inhibitors.[1] Their nitrogen atoms act as crucial hydrogen bond acceptors, enabling potent and selective interactions within the ATP-binding pocket of various kinases.[2] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The 5-amino group serves as a primary nucleophile for coupling with electrophilic partners (such as a chloropyrimidine), while the 2-methylamino and 6-methoxy groups modulate the scaffold's basicity, solubility, and metabolic stability.

This guide will use the synthesis of Osimertinib as a case study to illustrate the utility of this building block. Osimertinib is a highly effective treatment for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations (T790M), which confer resistance to earlier-generation TKIs.[3][4] Its mechanism relies on the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[5][6] The synthesis of Osimertinib showcases a strategic application of modern cross-coupling chemistry where the diaminopyridine core is central to the final molecule's architecture and function.

Physicochemical Properties of the Core Scaffold

The precursor to our key intermediate is 6-methoxy-N2-methyl-5-nitropyridine-2-amine. The reduction of its nitro group yields the target diamine, 6-methoxy-N2-methylpyridine-2,5-diamine (a derivative of the compound specified in the topic). Understanding the properties of these related structures is crucial for handling and reaction optimization.

Table 1: Physicochemical Properties of Key Pyridine Intermediates

Property6-methoxy-N-methylpyridin-2-amine (Precursor Analog)[7]5-methoxypyridin-2-amine (Related Scaffold)[8]6-Methoxy-2-methylamino-3-aminopyridine HCl (Target Analog)[9]
IUPAC Name 6-methoxy-N-methylpyridin-2-amine5-methoxypyridin-2-amine6-methoxy-N-methylpyridine-2,3-diamine;dihydrochloride
Molecular Formula C₇H₁₀N₂OC₆H₈N₂OC₇H₁₃Cl₂N₃O
Molecular Weight 138.17 g/mol 124.14 g/mol 226.10 g/mol
Appearance Not specifiedSolidSolid
Key Hazards Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335)[7]Harmful if swallowed (H302), Skin Irritant (H315), Eye Irritant (H319)[8]Prone to nitrosation; should not be used with nitrosating agents.[9]

Synthesis Workflow: From Nitropyridine to Osimertinib

The synthesis of a complex kinase inhibitor like Osimertinib is a multi-step process. The journey from a simple substituted pyridine to the final active pharmaceutical ingredient (API) involves strategic nitration, amination, palladium-catalyzed cross-coupling, nitro group reduction, and a final acylation to install the reactive "warhead."

Below is a diagram illustrating the overall synthetic strategy.

Caption: Overall synthetic workflow for Osimertinib, highlighting the generation of the key diaminopyridine intermediate and its subsequent coupling.

Experimental Protocols

Part 1: Synthesis of the Key Diamine Intermediate

The synthesis of the target diamine begins with a more readily available starting material, 2,6-dichloropyridine. The following protocols are adapted from established industrial processes.[10]

Protocol 1.1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This three-step process provides the precursor to our key building block.

  • Step A: Nitration of 2,6-Dichloropyridine

    • To a suitable reaction vessel, add 2,6-dichloropyridine (1.0 eq).

    • Slowly add concentrated sulfuric acid while maintaining the temperature at 20–25 °C.

    • Carefully add concentrated nitric acid (98%) dropwise, ensuring the temperature does not exceed 50 °C.

    • Heat the mixture to 100–105 °C for 5 hours, monitoring completion by TLC.

    • Cool the reaction to 50 °C and carefully pour it onto ice water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2,6-dichloro-3-nitropyridine .

  • Step B: Selective Ammonolysis

    • Suspend 2,6-dichloro-3-nitropyridine (1.0 eq) in aqueous ammonia.

    • Heat the mixture in a sealed reactor to 80–85 °C for 8 hours.

    • Cool the mixture, filter the solid, wash with water, and dry to obtain 2-amino-6-chloro-3-nitropyridine .

  • Step C: Methoxylation

    • Prepare a solution of sodium methoxide (1.0 eq) in methanol.

    • Add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise at 15 °C.

    • Allow the reaction to warm to 25-30 °C and stir for 4 hours until completion.

    • Quench the reaction with water and filter the precipitate.

    • Wash the solid with water and dry to yield 2-amino-6-methoxy-3-nitropyridine .[11]

Protocol 1.2: Preparation of 6-methoxy-N2-methyl-5-nitropyridine-2-amine (Nitro Precursor)

While specific literature for the direct conversion from 2-amino-6-methoxy-3-nitropyridine is sparse, this step typically involves a methylation of the 2-amino group. This can be achieved through various methods, such as reductive amination with formaldehyde followed by reduction, or direct alkylation with a methylating agent.

Protocol 1.3: Reduction to 6-methoxy-N2-methylpyridine-2,5-diamine (Key Diamine)

The reduction of the aromatic nitro group is a critical step to unmask the second amine, which will serve as the nucleophile in the subsequent cross-coupling reaction.

  • To a solution of 6-methoxy-N2-methyl-5-nitropyridine-2-amine (1.0 eq) in a solvent mixture (e.g., Ethanol/Water), add ammonium chloride (5.0 eq).

  • Heat the mixture to reflux (approx. 80-85 °C).

  • Add iron powder (5.0 eq) portion-wise, maintaining a vigorous reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove iron salts.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine, which is often used immediately in the next step due to its potential instability and susceptibility to air oxidation.

Table 2: Summary of Reagents and Expected Yields for Diamine Synthesis

StepStarting MaterialKey ReagentsSolventExpected Yield
1.1C 2-Amino-6-chloro-3-nitropyridineSodium MethoxideMethanol~96%[11]
1.3 6-methoxy-N2-methyl-5-nitropyridine-2-amineFe powder, NH₄ClEthanol/Water>90% (often used crude)
Part 2: Assembly of Osimertinib

With the key diaminopyridine in hand, the next phase involves coupling it with the pyrimidine core of Osimertinib.

Protocol 2.1: Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed C-N cross-coupling reaction is the linchpin of the entire synthesis, forming the critical biaryl amine bond. The choice of ligand is crucial for achieving high yields and preventing side reactions.

  • To an inert atmosphere reaction vessel, add the pyrimidine core (e.g., N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)acrylamide) (1.0 eq), the diamine intermediate (6-methoxy-N2-methylpyridine-2,5-diamine) (1.1 eq), a palladium source such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand like BrettPhos) (0.04 eq).

  • Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring for completion by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.

Causality Behind the Choices:

  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, which involves oxidative addition to the aryl chloride and reductive elimination to form the C-N bond.[12][13]

  • Bulky Phosphine Ligand: Ligands like Xantphos or BrettPhos are electron-rich and sterically hindered. This promotes the reductive elimination step and stabilizes the active monoligated palladium species, increasing reaction rates and yields.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide anion that participates in the catalytic cycle.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-Cl (Pyrimidine Core) ArX->OxAdd PdAmide Amido Complex Ar-Pd(II)(NR₂)L₂ OxAdd->PdAmide Ligand Exchange & Deprotonation Amine R₂NH (Diamine) Amine->PdAmide Base Base (e.g., NaOtBu) Base->Amine PdAmide->Pd0 Reductive Elimination Product Ar-NR₂ (Coupled Product) PdAmide->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2.2: Final Acylation to form Osimertinib

The final step is the formation of the acrylamide moiety, which acts as a Michael acceptor to form a covalent bond with Cys797 in EGFR.

  • Dissolve the product from Protocol 2.1 (the aniline intermediate) (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain Osimertinib .[15][16]

Mechanism of Action and Biological Context

Osimertinib's efficacy stems from its targeted action on the EGFR signaling pathway, which is frequently dysregulated in cancer.[17] EGFR activation triggers downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[18]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R/T790M) Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (at Cys797)

Caption: Simplified EGFR signaling pathway and the site of action for Osimertinib.

Osimertinib's acrylamide group is specifically designed to act as a Michael acceptor. It forms an irreversible covalent bond with the thiol side chain of cysteine 797 in the ATP-binding site of EGFR mutants, thereby permanently blocking its kinase activity.[5] This covalent inhibition is key to its high potency and sustained efficacy against resistant forms of NSCLC.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in the synthesis of complex kinase inhibitors. As demonstrated through the synthesis of Osimertinib, this intermediate provides a strategic entry point for constructing the core of the molecule via robust and scalable reactions like the Buchwald-Hartwig amination. The functional groups on the pyridine ring are not merely synthetic handles but are integral to the final molecule's ability to interact with its biological target. The protocols and mechanistic insights provided in this note serve as a comprehensive guide for researchers aiming to leverage this important chemical entity in the development of next-generation targeted therapies.

References

  • PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Deepika, P., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and crystallization of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (2009). PubMed Central. Retrieved from [Link]

  • Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20250154128A1 - A process for making osimertinib.
  • PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). CN104109151B - Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide.
  • Patsnap Synapse. (2025). What is the mechanism of action of Osimertinib mesylate?. Retrieved from [Link]

  • Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Google Patents. (n.d.). EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and....
  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Abdelaty, M. S. A., et al. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. MDPI. Retrieved from [Link]

  • Patel, H., et al. (2024). Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). PubMed. Retrieved from [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025). Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Tünde, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]

  • University of Bristol Research Portal. (n.d.). L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • ACS Publications. (2015). Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • PubMed. (2018). Poly(N-isopropylacrylamide- co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Retrieved from [Link]

  • Frontiers. (2024). The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors. Retrieved from [Link]

  • Synthesis and characterization of new (N-Ethyl Acrylamide Mefenamate). (2025). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

  • Globe Thesis. (2024). Process Development For The Synthesis Of Osimertinib. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

Sources

The Strategic Utility of 6-Methoxy-5-amino-2-methylaminopyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational building blocks is paramount to the efficient construction of novel molecular architectures. Among the myriad of heterocyclic scaffolds, substituted aminopyridines have emerged as particularly valuable intermediates due to their prevalence in biologically active compounds and their versatile reactivity. This application note delves into the synthetic utility of a uniquely functionalized derivative, 6-Methoxy-5-amino-2-methylaminopyridine , a trifunctional building block poised for the assembly of complex heterocyclic systems.

The strategic arrangement of a methoxy group, a primary amino group, and a secondary methylamino group on the pyridine core imparts a distinct reactivity profile. The electron-donating nature of these substituents activates the pyridine ring towards certain transformations, while the differential nucleophilicity of the two amino groups allows for selective functionalization. This guide will provide an in-depth exploration of the key applications of this versatile building block, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications in Heterocyclic Synthesis

The true power of this compound as a building block lies in its capacity to participate in a variety of cyclization and cross-coupling reactions to generate fused heterocyclic systems and other complex molecular scaffolds. These scaffolds are often found at the core of pharmacologically active agents, including kinase inhibitors and other targeted therapeutics.

Synthesis of Fused Imidazole and Pyrimidine Ring Systems

The vicinal arrangement of the primary amino group at the 5-position and the ring nitrogen allows for the construction of fused imidazole and pyrimidine rings, which are key components of many bioactive molecules.

A. Imidazo[4,5-b]pyridine Synthesis via Phillips Cyclization

A classic and reliable method for the formation of fused imidazoles is the Phillips cyclization, which involves the condensation of a 1,2-diaminoaromatic system with a carboxylic acid or its derivative. In the case of this compound, the 5-amino group and the pyridine ring nitrogen act as the diamine equivalent.

Experimental Protocol: Synthesis of 6-Methoxy-2-methylamino-7-phenyl-3H-imidazo[4,5-b]pyridine

Objective: To synthesize a representative imidazo[4,5-b]pyridine derivative via a Phillips cyclization reaction.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Polyphosphoric acid (PPA)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and benzoic acid (1.2 eq).

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the aminopyridine) to the flask.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to approximately 100 °C and carefully quench by slowly adding crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Methoxy-2-methylamino-7-phenyl-3H-imidazo[4,5-b]pyridine.

Expected Outcome: The formation of the fused imidazole ring system. The yield will vary depending on the specific substrates and reaction conditions but is typically in the moderate to good range.

dot graph Phillips_Cyclization { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

reagents [label="this compound\n+ Benzoic Acid"]; intermediate [label="Amide Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="6-Methoxy-2-methylamino-7-phenyl-\n3H-imidazo[4,5-b]pyridine", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagents -> intermediate [label=" PPA, 180-200 °C "]; intermediate -> product [label=" Dehydration & Cyclization "]; }

Phillips Cyclization Workflow

Palladium-Catalyzed Cross-Coupling Reactions

The presence of amino and methoxy groups on the pyridine ring can influence its reactivity in transition metal-catalyzed cross-coupling reactions. While these groups are electron-donating, the pyridine nitrogen can coordinate to the metal center, potentially complicating the catalytic cycle. However, with the appropriate choice of catalyst, ligands, and reaction conditions, selective cross-coupling can be achieved.

A. Buchwald-Hartwig Amination

The 2-methylamino group can be further functionalized through Buchwald-Hartwig amination if a suitable leaving group is present on another aromatic ring. More commonly, if our building block were halogenated, the amino groups would direct and influence the reactivity of the C-X bond.

Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Bromide

Objective: To demonstrate the use of the 5-amino group as a nucleophile in a Buchwald-Hartwig amination reaction with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Remove the tube from the glovebox and add anhydrous toluene under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition, which can be a challenge with electron-rich aminopyridines. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the aminopyridine to form the active nucleophile.

dot graph Buchwald_Hartwig_Amination { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

reactants [label="this compound\n+ Aryl Bromide"]; catalyst_system [label="Pd₂(dba)₃, Xantphos, NaOtBu", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-Aryl-6-methoxy-2-methylaminopyridin-5-amine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactants -> product [label=" Toluene, 110 °C "]; catalyst_system -> product [style=invis]; }

Buchwald-Hartwig Amination Workflow

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of heterocyclic systems using aminopyridine building blocks. While specific data for this compound is not widely published, these examples with structurally similar compounds provide a reasonable expectation of synthetic efficiency.

Reaction TypeBuilding BlockProductYield (%)Reference
Phillips Cyclization2,3-Diaminopyridine2-Phenyl-1H-imidazo[4,5-b]pyridine75-85Adapted from general procedures
Buchwald-Hartwig3-AminopyridineN-Aryl-3-aminopyridine60-90
Pictet-SpenglerTryptamineTetrahydro-β-carboline70-95

Conclusion: A Building Block with Untapped Potential

This compound represents a highly versatile and strategically valuable building block for the synthesis of complex heterocyclic molecules. Its unique arrangement of functional groups allows for a diverse range of transformations, including the construction of fused ring systems and participation in modern cross-coupling reactions. The protocols and insights provided in this application note are intended to serve as a guide for researchers looking to leverage the synthetic potential of this compound in their own research, particularly in the fields of medicinal chemistry and materials science. As the demand for novel and complex molecular architectures continues to grow, the importance of such well-defined and reactive building blocks will only increase.

References

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Available at: [Link]

  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ResearchGate. Available at: [Link]

  • Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC - NIH. Available at: [Link]

  • No.1|89-100|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH. Available at: [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available at: [Link]

  • Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. ResearchGate. Available at: [Link]

  • Molbank | Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]

  • Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst. ResearchGate. Available at: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • US2456379A - 2-amino-5-methyl pyridine and process of making it. Google Patents.

Application Note: Regioselective N-Alkylation of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their versatile biological activities stem from their ability to engage in a multitude of intermolecular interactions within protein binding sites. The precise control of the N-alkylation pattern on the pyridine scaffold is paramount, as different regioisomers can exhibit vastly different pharmacological profiles. This application note provides a detailed experimental protocol for the N-alkylation of 6-Methoxy-5-amino-2-methylaminopyridine, a key intermediate in the synthesis of various therapeutic candidates. We will delve into the mechanistic rationale behind the procedural steps, with a particular focus on achieving regioselectivity, and provide comprehensive guidelines for reaction monitoring, product purification, and characterization.

Mechanistic Insights into Regioselective N-Alkylation

The N-alkylation of this compound presents a fascinating challenge in regioselectivity due to the presence of three potentially nucleophilic nitrogen centers: the endocyclic pyridine nitrogen, the exocyclic 5-amino group, and the 2-methylamino group. The methoxy group at the 6-position, being an electron-donating group, enhances the electron density of the pyridine ring, thereby influencing the nucleophilicity of all three nitrogen atoms.

Generally, the pyridine ring nitrogen is the most nucleophilic and readily undergoes alkylation. However, the relative nucleophilicity of the exocyclic amino groups can be modulated by steric and electronic factors. The 2-methylamino group is sterically more hindered than the 5-amino group. Furthermore, the electronic influence of the methoxy group is more pronounced at the ortho and para positions, potentially enhancing the nucleophilicity of the 5-amino group.

Direct alkylation using an alkyl halide in the presence of a non-nucleophilic base is a common and effective method for N-alkylation of aminopyridines.[1] The choice of base and solvent is critical to control the reaction's selectivity and prevent undesirable side reactions such as over-alkylation.

To achieve selective alkylation, one can exploit the differences in pKa of the different amino groups. A carefully chosen base can selectively deprotonate the most acidic proton, generating the most nucleophilic species in a controlled manner. Alternatively, protecting group strategies can be employed to block the more reactive sites and direct the alkylation to the desired position. For the purpose of this protocol, we will focus on a direct alkylation approach, which is often preferred for its operational simplicity.

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation & Weighing dissolve Dissolve Substrate in Anhydrous Solvent prep_reagents->dissolve add_base Add Base dissolve->add_base add_alkylating_agent Add Alkylating Agent (Dropwise) add_base->add_alkylating_agent react React at Controlled Temperature add_alkylating_agent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: General workflow for the N-alkylation experiment.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The conditions provided should be considered a starting point and may require optimization depending on the specific alkylating agent used.

Reagents and Materials
ReagentMolecular FormulaM.W. ( g/mol )RoleNotes
This compoundC₇H₁₁N₃O153.18SubstrateEnsure high purity.
Alkyl Halide (e.g., Iodomethane)CH₃I141.94Alkylating AgentUse a fresh, high-purity reagent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous, reaction grade.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventHPLC grade.
Brine (Saturated NaCl solution)NaCl58.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent
Silica GelSiO₂60.08Stationary PhaseFor column chromatography (230-400 mesh).
Eluent for Chromatography--Mobile Phasee.g., Hexane/Ethyl Acetate or DCM/Methanol.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the substrate (concentration typically 0.1-0.5 M). Stir until a clear solution is obtained.

  • Addition of Base:

    • To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). The use of a slight excess of base ensures efficient deprotonation.[1]

  • Addition of Alkylating Agent:

    • Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and improve selectivity.

    • Slowly add the alkylating agent (1.0-1.2 eq) dropwise to the suspension over 10-15 minutes. A slight excess of the alkylating agent can be used to ensure complete conversion of the starting material.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The optimal reaction time will depend on the reactivity of the alkylating agent and should be determined by monitoring the reaction progress.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent system for TLC should be determined beforehand. The disappearance of the starting material and the appearance of a new, less polar spot indicate product formation.

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be optimized to achieve good separation from any unreacted starting material and side products.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. 2D NMR techniques, such as NOESY, can be invaluable for unambiguously determining the site of alkylation.[1]

Regioselectivity Considerations and Troubleshooting

The primary challenge in this synthesis is controlling the site of alkylation. The following diagram illustrates the possible products.

regioselectivity substrate This compound n1_product N1-alkylated (Pyridine) substrate->n1_product + RX n5_product N5-alkylated (5-Amino) substrate->n5_product + RX n2_product N2-alkylated (2-Methylamino) substrate->n2_product + RX dialkylated Di-alkylated Products n1_product->dialkylated + RX n5_product->dialkylated + RX n2_product->dialkylated + RX

Caption: Potential N-alkylation products.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the use of anhydrous solvent and reagents. Consider a more reactive alkylating agent (e.g., alkyl iodide > bromide > chloride).
Product loss during work-up or purification.Optimize extraction and chromatography conditions.
Mixture of Isomers Similar nucleophilicity of nitrogen atoms.Lower the reaction temperature. Use a bulkier base to favor alkylation at the less sterically hindered position. Consider a protecting group strategy for the more reactive amino group.
Di-alkylation Excess alkylating agent or prolonged reaction time.Use a stoichiometric amount of the alkylating agent. Monitor the reaction closely and stop it once the mono-alkylated product is maximized.
Purification Issues Similar polarity of isomers and starting material.Use a high-resolution chromatography column. Consider derivatization to facilitate separation, followed by deprotection.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. While achieving high regioselectivity can be challenging, a careful selection of reaction conditions, including the base, solvent, and temperature, can significantly influence the outcome. The protocol outlined in this application note provides a robust starting point for researchers in the field. Further optimization and adaptation to specific alkylating agents will likely be necessary to achieve the desired product in high yield and purity. The use of advanced analytical techniques, particularly 2D NMR, is strongly recommended for the unambiguous structural elucidation of the resulting N-alkylated products.

References

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

Sources

Application Note: High-Purity Isolation of 6-Methoxy-5-amino-2-methylaminopyridine Using Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the purification of 6-Methoxy-5-amino-2-methylaminopyridine, a key intermediate in pharmaceutical synthesis, utilizing preparative high-performance liquid chromatography (HPLC). Due to the polar nature and the presence of multiple basic functional groups in the target compound, a reversed-phase chromatographic method using a polar-endcapped C18 stationary phase is proposed. This method is designed to achieve high purity and yield by effectively separating the target molecule from potential synthetic impurities such as starting materials, isomers, and over-alkylated byproducts. The protocol outlines the rationale for method development, step-by-step procedures for purification, and guidelines for fraction analysis and post-purification processing.

Introduction

This compound is a substituted diaminopyridine derivative of increasing interest in drug development. Its synthesis can result in a variety of impurities that are structurally similar to the final product, making their removal challenging. The presence of primary and secondary amino groups, along with the pyridine nitrogen, imparts a basic and polar character to the molecule. This necessitates a carefully designed purification strategy to ensure the high purity required for subsequent synthetic steps and for meeting stringent regulatory standards in pharmaceutical manufacturing[1].

Chromatographic techniques are indispensable for achieving the requisite purity of such complex molecules[2]. While normal-phase and ion-exchange chromatography are viable options for the separation of aminopyridines, reversed-phase HPLC offers excellent versatility and scalability[3][4]. The primary challenge in reversed-phase chromatography of basic compounds like this compound is poor peak shape and retention due to strong interactions with residual silanols on the silica-based stationary phase. This can be mitigated by using a polar-endcapped stationary phase and by controlling the mobile phase pH.

This application note provides a comprehensive guide for the purification of this compound, addressing the specific challenges associated with its physicochemical properties.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification method. The dihydrochloride salt of the compound has a molecular weight of 226.10 g/mol [5]. The free base is a polar molecule with multiple hydrogen bond donors and acceptors, suggesting good solubility in polar solvents. The presence of multiple amino groups indicates that the compound's charge state will be highly dependent on the pH of the mobile phase.

PropertyValue/CharacteristicSource
Molecular Formula C₇H₁₁N₃O (free base)[2]
Molecular Weight 153.18 g/mol (free base), 226.10 g/mol (dihydrochloride)[5]
Appearance Expected to be a solid at room temperatureN/A
Polarity High, due to methoxy and two amino groupsInferred
Basicity Polybasic, due to pyridine nitrogen and two amino groupsInferred
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions[6]

Chromatographic Method Development

The choice of chromatographic mode is dictated by the properties of the target compound and its potential impurities.

Selection of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is selected as the primary purification technique due to its high resolving power, scalability, and compatibility with a wide range of solvents. A C18 stationary phase is a good starting point, but a polar-endcapped C18 column is recommended to improve peak shape and retention for our polar, basic analyte. The endcapping minimizes the interaction of the basic amino groups with acidic silanols on the silica surface, reducing peak tailing.

Stationary Phase Selection

A high-quality, preparative C18 column with polar endcapping is recommended. The particle size and column dimensions will depend on the scale of the purification. For lab-scale purification (milligrams to grams), a column with a 5-10 µm particle size and an internal diameter of 20-50 mm is appropriate.

Mobile Phase Optimization

The mobile phase composition is critical for achieving good separation. A mixture of water and a polar organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography[7].

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency.

  • Aqueous Phase: The pH of the aqueous phase must be carefully controlled. To ensure the analyte is in a consistent protonation state and to suppress the ionization of residual silanols, a slightly acidic mobile phase is recommended. A volatile buffer such as ammonium formate or ammonium acetate at a concentration of 10-20 mM is ideal, as it is compatible with mass spectrometry and can be easily removed after purification. A starting pH of around 3-4 is suggested.

  • Additives: In some cases, the addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can further improve peak shape by masking active silanol sites. However, this should be used judiciously as it can be difficult to remove from the final product.

Logical Workflow for Method Development

workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample in Mobile Phase A filter Filter Sample through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Polar-Endcapped C18 Column filter->inject gradient Run Gradient Elution (Water/Acetonitrile with Ammonium Formate) inject->gradient detect Monitor Elution with UV Detector gradient->detect collect Collect Fractions Based on UV Signal detect->collect analyze Analyze Fractions by Analytical HPLC/TLC collect->analyze pool Pool Pure Fractions analyze->pool concentrate Remove Organic Solvent (Rotary Evaporation) pool->concentrate lyophilize Lyophilize to Obtain Pure Compound concentrate->lyophilize

Caption: Workflow for the purification of this compound.

Preparative HPLC Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), fraction collector, and UV detector.

  • Polar-endcapped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Ammonium formate.

  • Formic acid (for pH adjustment).

  • Crude this compound.

  • Rotary evaporator.

  • Lyophilizer.

  • Analytical HPLC system for fraction analysis.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% formic acid in water (or 20 mM ammonium formate, pH adjusted to 3.5 with formic acid).

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

  • The final concentration should be as high as possible without causing precipitation, typically in the range of 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions
ParameterRecommended Setting
Column Polar-endcapped C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-50% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume Dependent on column loading capacity and sample concentration
Column Temperature Ambient
Purification Procedure
  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.

  • Inject the prepared sample onto the column.

  • Start the gradient elution and begin collecting fractions as the UV detector signal indicates the elution of peaks.

  • After the main peak has eluted, a high concentration of Mobile Phase B (e.g., 95%) should be run through the column to wash off any strongly retained impurities.

  • Re-equilibrate the column to the starting conditions before the next injection.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or TLC to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanolsDecrease mobile phase pH; use a different polar-endcapped column; add a competing base like TEA (use with caution).
Poor Resolution Inadequate separationOptimize the gradient slope (make it shallower); try a different organic modifier (methanol); use a longer column or a column with smaller particles.
Low Recovery Irreversible adsorption on the columnEnsure the mobile phase pH is appropriate; check for sample precipitation on the column.
Column Overloading Injecting too much sampleReduce the injection volume or sample concentration.

Conclusion

The reversed-phase HPLC method described in this application note provides a robust and scalable strategy for the purification of this compound. By carefully selecting a polar-endcapped stationary phase and optimizing the mobile phase conditions, high purity and recovery of the target compound can be achieved. This protocol serves as a valuable starting point for researchers and drug development professionals working with this and structurally related compounds.

References

  • European Commission, Scientific Committee on Consumer Products. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from the European Commission website.[8]

  • PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Journal of Chromatographic Science. (n.d.). Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols.
  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link][3]

  • SIELC Technologies. (n.d.). Separation of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine on Newcrom R1 HPLC column. Retrieved from [Link][9]

  • Google Patents. (n.d.). 2-amino-5-methyl pyridine and process of making it.
  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link][10]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link][11]

  • SciSpace. (n.d.). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. Retrieved from [Link]

  • GL Sciences. (n.d.). Normal Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SpringerLink. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link][1]

  • YMC America. (n.d.). Phase Silica. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Retrieved from [Link][7]

Sources

Application Note: Determination of the Solubility Profile of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 6-Methoxy-5-amino-2-methylaminopyridine, a substituted pyridine derivative of interest in pharmaceutical research and development. Solubility is a critical physicochemical parameter that influences bioavailability, processability, and formulation of active pharmaceutical ingredients (APIs). This application note details the theoretical underpinnings of solubility, provides established protocols for its experimental determination in various solvents, and offers insights into the interpretation of solubility data. The methodologies described herein are designed to be robust and reproducible, ensuring the generation of high-quality data to support drug discovery and development programs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a drug's oral bioavailability.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and exert its therapeutic effect. Poor solubility can lead to low and variable bioavailability, hindering clinical development and posing significant formulation challenges.

This compound is a heterocyclic amine whose structural motifs are common in medicinal chemistry. Understanding its solubility profile in a range of pharmaceutically relevant solvents is therefore essential for its progression as a potential drug candidate. This application note serves as a practical guide for researchers to systematically evaluate the solubility of this compound, enabling informed decisions in lead optimization, pre-formulation, and formulation development.

The principles and protocols outlined here are grounded in established scientific methodologies, including those recommended by regulatory bodies for the Biopharmaceutics Classification System (BCS).[2]

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution. The process of dissolution is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and solvent molecules.[3][4]

The solubility of a compound like this compound is influenced by several factors:

  • Molecular Structure: The presence of polar functional groups, such as the amino (-NH2), methylamino (-NHCH3), and methoxy (-OCH3) groups, as well as the nitrogen atom in the pyridine ring, allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The overall balance between the polar functional groups and the nonpolar aromatic ring will dictate its solubility in different media.

  • pH of the Solvent: As a basic compound due to its amino groups, the solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the amino groups will be protonated, forming salts that are generally more water-soluble.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[3] For most solid solutes, solubility increases with temperature, although exceptions exist.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.

Predicted Solubility Profile

While experimental determination is the gold standard, the solubility of novel compounds can be initially predicted based on the properties of structurally similar molecules. For instance, a related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, has reported solubility in ethanol (1 - 10 g/L) and DMSO (> 100 g/L) at room temperature.[5] The free base, this compound, is expected to have good solubility in polar organic solvents. Its solubility in aqueous media is anticipated to be pH-dependent, with higher solubility at lower pH values. A qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to High (pH-dependent for water)Capable of hydrogen bonding with the amino and methoxy groups.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions facilitate dissolution.[6]
Non-polar Hexane, TolueneLowMismatch in polarity; weak solute-solvent interactions.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerateCan engage in dipole-dipole interactions.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step protocols for determining the equilibrium solubility of this compound. The "shake-flask" method is the most widely accepted technique for generating accurate equilibrium solubility data.[7][8]

Materials and Equipment
  • This compound (characterized solid form)

  • Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

Workflow for Solubility Determination

The overall experimental workflow for determining the solubility is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh excess solid into vials prep2 Add known volume of solvent prep1->prep2 Dispense equil Incubate on orbital shaker (e.g., 24-48h at 25°C or 37°C) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 Clarify analysis1 Prepare dilutions of the clear filtrate sep2->analysis1 analysis2 Quantify concentration using HPLC analysis1->analysis2 Inject data Calculate solubility (e.g., in mg/mL or µg/mL) analysis2->data

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Solubility in Aqueous Buffers

This protocol is designed to assess the pH-dependent solubility, which is critical for predicting oral absorption. According to regulatory guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[2][9]

  • Preparation of Buffers: Prepare buffers at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of each pH buffer to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[7] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared to ensure accurate quantification.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.[7]

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Protocol: Solubility in Organic Solvents
  • Solvent Selection: Choose a range of organic solvents relevant to potential formulation or synthetic processes (e.g., ethanol, methanol, DMSO, DCM).

  • Sample Preparation and Equilibration: Follow steps 2-4 from the aqueous solubility protocol, typically at a standard temperature such as 25 °C.

  • Phase Separation and Analysis: Follow steps 5-7 from the aqueous solubility protocol. For volatile organic solvents, ensure vials are properly sealed to prevent evaporation.

Data Interpretation and Application

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison.

Table 2: Illustrative Solubility Data for a Pyridine Derivative

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)
Purified Water377.0 (final)[Insert Experimental Value]
0.1 N HCl371.2 (final)[Insert Experimental Value]
Acetate Buffer374.5 (final)[Insert Experimental Value]
Phosphate Buffer376.8 (final)[Insert Experimental Value]
Ethanol25N/A[Insert Experimental Value]
Methanol25N/A[Insert Experimental Value]
DMSO25N/A[Insert Experimental Value]
Acetonitrile25N/A[Insert Experimental Value]
Dichloromethane25N/A[Insert Experimental Value]

The results from these studies will directly inform:

  • Biopharmaceutics Classification System (BCS): The aqueous solubility data across the physiological pH range is a key component in BCS classification, which can guide the need for in vivo bioequivalence studies.[2][10]

  • Formulation Development: Knowledge of solubility in various excipients and solvent systems is crucial for developing appropriate dosage forms (e.g., solutions, suspensions, or solid dosage forms).

  • Process Chemistry: Solubility in organic solvents is important for designing crystallization and purification processes.

Conclusion

A thorough understanding of the solubility of this compound is fundamental to its successful development as a pharmaceutical agent. The protocols and theoretical considerations presented in this application note provide a robust framework for researchers to generate high-quality, reliable solubility data. By systematically evaluating solubility in a range of pharmaceutically relevant solvents, scientists can de-risk their drug development programs and accelerate the delivery of new medicines to patients.

References

  • World Health Organization. (n.d.). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. Retrieved from [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Valaciclovir - Impurity C (Hydrochloride Salt). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • European Commission. (2008, April 15). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • ResearchGate. (2018, August 30). Predict solubility of organic compounds?. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Methoxy-5-Amino Pyridine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-5-amino-2-methylaminopyridine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. Purity of this key intermediate is paramount for its successful application in pharmaceutical manufacturing, and this guide provides in-depth, experience-driven answers to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis, focusing on the root causes of impurity formation and providing actionable solutions.

Q1: What is the most common synthetic pathway for this compound, and where do impurities typically originate?

The most prevalent and industrially relevant synthesis is a three-step process starting from 2-chloro-6-methoxypyridine. Understanding this pathway is the first step in diagnosing impurity issues.

  • Nitration: The starting material, 2-chloro-6-methoxypyridine, undergoes electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, to yield 2-chloro-6-methoxy-3-nitropyridine[1].

  • Amination: The chloro group at the C2 position is then displaced by methylamine in a nucleophilic aromatic substitution (SNAr) reaction to form 6-methoxy-2-(methylamino)-5-nitropyridine.

  • Reduction: The final step is the reduction of the nitro group at the C5 position to an amino group, yielding the target molecule, this compound. This is often achieved via catalytic hydrogenation (e.g., H₂/Pd/C) or using metal reductants like iron in acidic media[2][3].

Impurities can be introduced at each of these stages, arising from starting materials, side reactions, or incomplete conversions.

Q2: I'm observing an unexpected isomer impurity after the nitration step. What is it and how can I prevent it?

The primary impurity during the nitration of 2-chloro-6-methoxypyridine is the undesired regioisomer, 2-chloro-6-methoxy-5-nitropyridine .

  • Causality: The methoxy group (-OCH₃) is an ortho-, para-director, while the pyridine nitrogen and the chloro group are deactivating meta-directors. The positions ortho and para to the methoxy group are C3 and C5. While the C3 position is sterically less hindered and electronically favored, competitive nitration at the C5 position can occur if reaction conditions are not tightly controlled.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a low reaction temperature (typically 0 to 10°C) during the addition of the nitrating mixture. Excursions to higher temperatures can decrease the selectivity of the reaction.

    • Order of Addition: Add the 2-chloro-6-methoxypyridine to the pre-mixed acid solution, rather than the reverse, to ensure that the substrate is always in the presence of excess nitrating agent under controlled conditions[1].

    • Purification: A patent describes a method for purifying the crude nitrated product by treating it with an alkaline solution, which can help remove certain impurities before proceeding to the next step[1].

Q3: During the final reduction step using catalytic hydrogenation, my reaction stalls, and I see multiple byproducts. What's happening?

The catalytic reduction of the nitro group is a critical step where several impurities can form if the reaction is not optimized.

  • Root Causes & Common Impurities:

    • Incomplete Reduction: This leads to the persistence of the starting material, 6-methoxy-2-(methylamino)-5-nitropyridine .

    • Hydroxylamine Intermediate: Partial reduction can form the N-(6-methoxy-2-(methylamino)pyridin-3-yl)hydroxylamine . This species is often unstable and can lead to further degradation or the formation of dimeric azo/azoxy impurities. The formation of hydroxylamines is a known pathway in the reduction of nitroarenes[4].

    • Catalyst Poisoning: Sulfur-containing residues from starting materials or solvents can poison the palladium catalyst, leading to incomplete or stalled reactions.

    • Dehalogenation (if applicable): If any chlorinated starting materials carry over, catalytic hydrogenation can cause dehalogenation, leading to impurities lacking the chloro group.

  • Troubleshooting & Mitigation:

    • Catalyst Selection & Loading: Ensure the use of a high-quality catalyst (e.g., 5-10% Pd/C) with appropriate loading (typically 1-5 mol%).

    • Hydrogen Pressure: Use adequate hydrogen pressure (typically 50-100 psi) to drive the reaction to completion.

    • Solvent Purity: Use high-purity, degassed solvents to avoid introducing catalyst poisons.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.

Q4: What are the best analytical methods for identifying and quantifying these impurities?

A multi-technique approach is essential for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of pyridine derivatives[5]. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium formate) and an organic modifier like acetonitrile is effective for separating the target molecule from its precursors and byproducts[6]. UV detection is typically used[5][7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. It can also help in the structural elucidation of unknown byproducts[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the final product and for characterizing isolated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying trace-level impurities and confirming the molecular weights of observed peaks in the chromatogram[6][8].

Impurity Profile Summary

The following table summarizes the key impurities, their likely origins, and recommended control strategies.

Impurity Name Structure (if available) Potential Source Mitigation & Control Strategy
2-chloro-6-methoxypyridinePrecursorIncomplete nitration step.Ensure complete conversion via reaction monitoring (TLC/HPLC).
2-chloro-6-methoxy-5-nitropyridineIsomerLack of regioselectivity during nitration.Strict temperature control (0-10°C) during nitration.
6-methoxy-2-(methylamino)-5-nitropyridineIntermediateIncomplete reduction.Optimize hydrogenation conditions (catalyst load, H₂ pressure, time).
N-(6-methoxy-2-(methylamino)pyridin-3-yl)hydroxylamineByproductPartial reduction of the nitro group.Ensure robust hydrogenation conditions to drive reaction to completion.
Azo/Azoxy DimersByproductCondensation of hydroxylamine or nitroso intermediates.Use of stronger reducing conditions; avoid metal hydrides which can favor azo formation with aromatic nitro compounds[2][4].

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and highlights the critical junctures where impurities are most likely to be formed.

Synthesis_Pathway SM 2-chloro-6-methoxypyridine Nitration Nitration (HNO₃, H₂SO₄) SM->Nitration Intermediate1 2-chloro-6-methoxy-3-nitropyridine Nitration->Intermediate1 Impurity1 Unreacted SM Nitration->Impurity1 Incomplete Reaction Impurity2 Isomer Impurity (5-nitro) Nitration->Impurity2 Side Reaction Amination Amination (CH₃NH₂) Intermediate1->Amination Intermediate2 6-methoxy-2-(methylamino)-5-nitropyridine Amination->Intermediate2 Reduction Reduction (H₂, Pd/C) Intermediate2->Reduction Product 6-Methoxy-5-amino- 2-methylaminopyridine Reduction->Product Impurity3 Unreacted Intermediate Reduction->Impurity3 Incomplete Reaction Impurity4 Hydroxylamine / Dimer Reduction->Impurity4 Side Reaction

Caption: Synthetic pathway and key impurity formation points.

Protocol: Purification by Column Chromatography

This protocol provides a general method for purifying the final product from common impurities. Adjustments may be necessary based on the specific impurity profile of your crude material.

Objective: To isolate this compound from unreacted intermediates and reduction byproducts.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution to create a dry-pack. Remove the solvent under reduced pressure. Carefully add the dried, silica-adsorbed product to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% DCM or a mixture of Hexanes:EtOAc (e.g., 80:20), to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase. A common gradient is to slowly increase the percentage of ethyl acetate in hexanes, followed by introducing a small amount of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 98:2 DCM:MeOH).

    • The target compound, being polar due to the two amino groups, will elute at higher solvent polarities.

  • Fraction Collection & Analysis:

    • Collect fractions throughout the elution process.

    • Monitor the fractions by TLC using an appropriate solvent system (e.g., 95:5 DCM:MeOH) and visualize under UV light (254 nm) and/or with a potassium permanganate stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • Bellamy, A. J., & Golding, P. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). M-34-01-12-00-111.
  • Cislak, F. E. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S.
  • Eide, M. E. (2006). 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine. OSHA Method No. PV2143.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2465–2493.
  • ResearchGate. (n.d.). Synthetic routes for the compounds 6–10. Retrieved from [Link]

  • CPHI Online. (n.d.). 2-chloro-6-methyl-5-nitropyridine. Alkali Metals Ltd.
  • Elmkaddem, M. K., et al. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • Lejarazo Gómez, E. F. (2013).
  • Zhang, X., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
  • ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine.
  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

Sources

Technical Support Center: Synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-5-amino-2-methylaminopyridine. As a critical intermediate in pharmaceutical manufacturing, achieving high purity and yield is paramount. This document moves beyond standard protocols to address the nuanced challenges and side reactions that can compromise experimental outcomes. Here, we dissect the causality behind common synthetic failures and provide field-proven troubleshooting strategies to ensure robust and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions addressing specific problems you might encounter during the synthesis. Each answer provides a mechanistic explanation for the issue and a step-by-step protocol for remediation.

Question 1: My nitro-group reduction is stalling or yielding a complex mixture of colored impurities. What's going wrong?

This is the most frequent and critical challenge in this synthesis. The reduction of the aromatic nitro group in the precursor, 6-Methoxy-5-nitro-2-methylaminopyridine, is not a simple conversion. It proceeds through several reactive intermediates. Failure to control this step leads to the formation of highly colored and difficult-to-remove dimeric impurities.

Causality & Mechanism:

The reduction of a nitro group (NO₂) to an amine (NH₂) involves a multi-electron process. Key intermediates include the nitroso (-NO) and hydroxylamine (-NHOH) species.[1] These intermediates are electrophilic and nucleophilic, respectively, and can react with each other, leading to condensation side reactions that form azoxy (-N=N(O)-) and azo (-N=N-) compounds.[1] These dimeric species are often intensely colored and can significantly complicate purification.

Biocatalytic reduction studies have also highlighted the importance of controlling substrate feeding rates to prevent the accumulation of these problematic intermediates and the formation of undesired side products.[2]

dot

Purification_Workflow Crude Crude Product (Post-reduction filtrate) Extraction Aqueous Workup (e.g., EtOAc & aq. NaHCO₃) Crude->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Column Silica Gel Chromatography (DCM/MeOH or EtOAc/Hexane gradient) Concentration->Column Fractions Combine Pure Fractions (TLC/HPLC analysis) Column->Fractions Final_Conc Final Concentration Fractions->Final_Conc Storage Store Under Inert Gas (Argon/Nitrogen, protected from light) Final_Conc->Storage

Sources

Technical Support Center: Degradation Pathways of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-5-amino-2-methylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this molecule. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a structured question-and-answer format to address specific experimental challenges. The information herein is synthesized from established principles of organic chemistry and degradation studies of structurally related compounds.

Section 1: Understanding the Stability Profile of this compound

FAQ 1: What are the primary functional groups on this compound that are susceptible to degradation?

The structure of this compound contains three key functional groups that can influence its stability: a methoxy group (-OCH₃), a primary amino group (-NH₂), and a secondary methylamino group (-NHCH₃), all attached to a pyridine ring. The electron-donating nature of these groups makes the pyridine ring susceptible to oxidative degradation. The amino groups are particularly prone to oxidation, while the methoxy group may undergo hydrolysis under certain conditions.

FAQ 2: What are the most likely degradation pathways for this molecule under common stress conditions?

Based on the chemistry of its functional groups and related heterocyclic compounds, the primary degradation pathways for this compound are expected to be oxidative, hydrolytic, and photolytic degradation.

  • Oxidative Degradation: This is often the most significant pathway for electron-rich aromatic amines.[1][2] The amino groups can be oxidized to form nitroso or nitro derivatives, and the pyridine ring itself can be hydroxylated or even cleaved.

  • Hydrolytic Degradation: The methoxy group may be susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures, leading to the formation of a hydroxyl group.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation through radical mechanisms, potentially leading to dimerization, polymerization, or ring-opening.[3]

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: I am observing unexpected peaks in my HPLC chromatogram after my sample was exposed to air or an oxidizing agent. What could these be?

This is a common indication of oxidative degradation. The primary amino and secondary methylamino groups are likely sites of oxidation.

Possible Degradation Products:

  • N-Oxides: The pyridine nitrogen can be oxidized to an N-oxide.

  • Nitroso/Nitro Derivatives: The amino groups can be oxidized to nitroso (-NO) or nitro (-NO₂) groups.

  • Hydroxylated Products: The pyridine ring may be hydroxylated.[4][5]

  • Dimerization/Polymerization Products: Oxidative coupling of the amino groups can lead to the formation of dimers or higher-order polymers.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Utilize mass spectrometry (LC-MS) to obtain the molecular weights of the degradation products. This will provide strong clues about the nature of the modification (e.g., an increase of 16 amu suggests oxidation).

  • Perform Forced Degradation Studies: Intentionally degrade a small amount of your sample under controlled oxidative conditions (e.g., with AIBN or H₂O₂) to see if you can reproduce the unknown peaks.

  • Protect from Oxygen: Store your samples under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents for your experiments.

Proposed Oxidative Degradation Pathway

Oxidative Degradation This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidation Nitroso Derivative Nitroso Derivative This compound->Nitroso Derivative Oxidation Hydroxylated Pyridine Hydroxylated Pyridine This compound->Hydroxylated Pyridine Oxidation Dimer Dimer This compound->Dimer Oxidative Coupling Nitro Derivative Nitro Derivative Nitroso Derivative->Nitro Derivative Further Oxidation

Caption: Proposed oxidative degradation pathways.

Issue 2: My sample shows signs of degradation after being stored in an acidic or basic aqueous solution, especially at elevated temperatures. What is the likely cause?

This suggests hydrolytic degradation. The methoxy group is the most probable site for hydrolysis under these conditions.

Possible Degradation Product:

  • 6-Hydroxy-5-amino-2-methylaminopyridine: The methoxy group is hydrolyzed to a hydroxyl group.

Troubleshooting Steps:

  • pH and Temperature Control: If possible, adjust the pH of your solution to be closer to neutral and avoid high temperatures during storage and handling.

  • Solvent Selection: If your experimental conditions allow, consider using a non-aqueous solvent to minimize hydrolysis.

  • Confirm with LC-MS: Analyze the degraded sample by LC-MS. A decrease of 14 amu (CH₂) from the parent mass would be consistent with the conversion of a methoxy to a hydroxyl group.

Proposed Hydrolytic Degradation Pathway

Hydrolytic Degradation This compound This compound 6-Hydroxy-5-amino-2-methylaminopyridine 6-Hydroxy-5-amino-2-methylaminopyridine This compound->6-Hydroxy-5-amino-2-methylaminopyridine Hydrolysis (Acid or Base Catalyzed)

Caption: Proposed hydrolytic degradation pathway.

Issue 3: I have noticed a change in the color and chromatographic profile of my sample after exposure to light. What degradation pathway should I consider?

This is characteristic of photodegradation. Exposure to light, particularly in the UV spectrum, can initiate radical reactions.

Possible Degradation Products:

  • Photodimers: Two molecules can react to form a dimer.

  • Ring-Opened Products: The pyridine ring can undergo cleavage.

  • De-alkylation Products: The methoxy or methylamino group may be cleaved.

Troubleshooting Steps:

  • Protect from Light: Store your material in amber vials or protect it from light with aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Use of Photostabilizers: If compatible with your application, the addition of a photostabilizer to your formulation could be considered.

  • Analyze by Spectroscopy: Use UV-Vis spectroscopy to monitor for changes in the absorption spectrum, which can indicate structural changes due to photodegradation.

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
Photolytic Expose a solution of the compound to UV light (254 nm) for 24 hours.
Thermal Heat the solid compound at 80°C for 48 hours.

Note: The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC-UV. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.[6]

Section 3: Summary of Potential Degradation Products

Degradation PathwayPotential ProductExpected Mass Change (amu)Analytical Confirmation
Oxidative N-Oxide+16LC-MS
Nitroso Derivative+15LC-MS
Nitro Derivative+31LC-MS
Hydroxylated Pyridine+16LC-MS
Dimer+ (Parent Mass - 2)LC-MS, Size Exclusion Chromatography
Hydrolytic 6-Hydroxy Derivative-14LC-MS
Photolytic Photodimer+ Parent MassLC-MS, SEC
De-methylated (from -OCH₃)-14LC-MS
De-methylated (from -NHCH₃)-14LC-MS

References

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Proposed mechanisms of the methoxy substitution by methylamine. (n.d.). ResearchGate. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). National Institutes of Health. [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2014). PubMed. [Link]

  • Degradation of Pyridines in the Environment. (n.d.). ResearchGate. [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment culture. (n.d.). ResearchGate. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2020). American Society for Microbiology. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2020). National Institutes of Health. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2022). Office of Scientific and Technical Information. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Royal Society of Chemistry. [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). National Institutes of Health. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2019). American Society for Microbiology. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Chemical stability of 4-aminopyridine capsules. (n.d.). ResearchGate. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). National Institutes of Health. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). National Institutes of Health. [Link]

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.). ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026). Journal of the American Chemical Society. [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2023). MDPI. [Link]

  • Chichibabin pyridinium synthesis via oxidative decarboxylation of photoexcited α-enamine acids. (2018). Royal Society of Chemistry. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2005). National Institutes of Health. [Link]

  • Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. (1970). Royal Society of Chemistry. [Link]

  • Photodegradation of Chlorobiphenyls. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methoxy-5-amino-2-methylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful execution of your experiments.

Introduction to the Synthetic Challenge

This compound is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. The strategic placement of its amino, methylamino, and methoxy groups offers multiple avenues for further molecular elaboration. However, the synthesis of this compound is not without its challenges. Issues of regioselectivity, chemoselectivity, and potential side reactions necessitate a carefully optimized and well-understood synthetic strategy. This guide will walk you through a validated multi-step synthesis, highlighting critical parameters at each stage and providing solutions to common problems.

Proposed Synthetic Pathway

Based on established methodologies for the functionalization of pyridine rings, a robust four-step synthesis is proposed, starting from the commercially available 2-amino-6-methoxypyridine.[1] This pathway is designed for optimal control over the introduction of each functional group.

graph "Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2-Amino-6-methoxypyridine"]; B [label="6-Methoxy-3-nitro-2-aminopyridine"]; C [label="6-Methoxy-pyridine-2,3-diamine"]; D [label="this compound"];

A -> B [label=" Step 1:\nNitration "]; B -> C [label=" Step 2:\nNitro Reduction "]; C -> D [label=" Step 3:\nSelective N-Methylation "]; }

Figure 1. Proposed synthetic pathway for this compound.

Step 1: Nitration of 2-Amino-6-methoxypyridine

The initial step involves the regioselective nitration of 2-amino-6-methoxypyridine to yield 6-methoxy-3-nitro-2-aminopyridine.[2][3] The directing effects of the amino and methoxy groups are crucial in achieving the desired isomer.

Experimental Protocol
  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-amino-6-methoxypyridine portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at a controlled temperature (e.g., 10-15 °C) for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude product.

Troubleshooting Guide: Step 1
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Over-nitration or side reactions. - Product loss during workup.- Increase reaction time or slightly elevate the temperature (monitor closely). - Ensure precise temperature control during nitrating agent addition.[4] - Use a milder nitrating agent if side reactions are prevalent. - Ensure complete precipitation and careful filtration during workup.
Formation of Multiple Isomers - Poor regiocontrol due to incorrect temperature or acid concentration.- Strictly maintain the recommended low temperature. - Use a pre-determined and validated ratio of sulfuric to nitric acid.
Product is Dark/Oily - Presence of impurities from side reactions such as oxidation.[4]- Ensure the starting material is of high purity. - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
FAQs: Step 1
  • Q: Why is a low temperature crucial for this nitration?

    • A: Low temperatures help to control the exothermic nature of the reaction and enhance the regioselectivity by minimizing the formation of unwanted isomers and side products.[4]

  • Q: What are the common side reactions in pyridine nitration?

    • A: Common side reactions include over-nitration, oxidation of the pyridine ring or substituents, and the formation of regioisomers.[4]

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 6-methoxy-3-nitro-2-aminopyridine to an amino group, yielding 6-methoxy-pyridine-2,3-diamine.[5][6]

Experimental Protocol
  • Suspend 6-methoxy-3-nitro-2-aminopyridine in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, stannous chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

  • For metal-acid reductions, heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor by TLC/HPLC.[5]

  • Upon completion, cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and dry. If catalytic hydrogenation is used, filter the catalyst and concentrate the filtrate.

Troubleshooting Guide: Step 2
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction - Insufficient amount of reducing agent. - Inactive catalyst (for hydrogenation). - Insufficient reaction time or temperature.- Increase the equivalents of the reducing agent. - Use a fresh batch of catalyst or increase catalyst loading. - Extend the reaction time or moderately increase the temperature.
Formation of Side Products - Over-reduction or side reactions with other functional groups.- Choose a chemoselective reducing agent. For instance, catalytic hydrogenation is often milder than some metal-acid systems. - Optimize reaction conditions (temperature, pressure for hydrogenation) to minimize side reactions.
Difficult Product Isolation - Product may be soluble in the aqueous phase after neutralization.- After neutralization, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
FAQs: Step 2
  • Q: Which reducing agent is preferred for this transformation?

    • A: Both stannous chloride in HCl and catalytic hydrogenation are effective.[5] The choice often depends on the available equipment and the desired scale of the reaction. Catalytic hydrogenation is often cleaner, but the metal-acid system can be more cost-effective for larger scales.

  • Q: How can I monitor the progress of the reduction?

    • A: TLC is a convenient method. The product, being more polar due to the additional amino group, will have a lower Rf value than the starting nitro compound. A stain that is active for nitro groups can also be used.

Step 3: Selective N-Methylation

This is a critical and potentially challenging step: the selective mono-N-methylation of one of the amino groups in 6-methoxy-pyridine-2,3-diamine. The 2-amino group is generally more nucleophilic in this system, but achieving high selectivity can be difficult.

graph "Selective_N_Methylation" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="6-Methoxy-pyridine-2,3-diamine"]; Protect [label="Protect one amino group (optional)"]; Methylate [label="N-Methylation"]; Deprotect [label="Deprotection (if applicable)"]; Desired_Product [label="this compound"]; Overalkylation [label="Over-alkylation\n(side product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomer [label="Isomeric methylation\n(side product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Protect; Protect -> Methylate; Methylate -> Deprotect; Deprotect -> Desired_Product; Start -> Methylate [label="Direct Methylation"]; Methylate -> Desired_Product; Methylate -> Overalkylation [style=dashed]; Methylate -> Isomer [style=dashed]; }

Figure 2. Decision workflow for selective N-methylation.

Experimental Protocol (Proposed)

A plausible approach is a carefully controlled reductive amination or a selective alkylation.

  • Reductive Amination:

    • Dissolve 6-methoxy-pyridine-2,3-diamine in a suitable solvent like methanol.

    • Add one equivalent of a methylating agent such as formaldehyde or a protected form thereof.

    • Introduce a reducing agent, for instance, sodium cyanoborohydride or sodium triacetoxyborohydride, at a controlled temperature.

    • Monitor the reaction closely to minimize over-methylation.

  • Buchwald-Hartwig Amination:

    • This method offers high control but requires careful optimization.[7][8]

    • Use a palladium catalyst with a suitable phosphine ligand.[7]

    • Employ a methylating agent like methyl iodide or dimethyl sulfate, using less than one equivalent to favor mono-methylation.

    • A strong, non-nucleophilic base is required.

Troubleshooting Guide: Step 3
Problem Potential Cause(s) Recommended Solution(s)
Low Selectivity (Mixture of mono- and di-methylated products) - Over-alkylation is a common issue with highly nucleophilic amines.[9]- Use a stoichiometric amount or a slight sub-stoichiometric amount of the methylating agent. - Consider a protecting group strategy for one of the amino groups. - Employ a bulky methylating agent if possible to sterically hinder the second methylation.
No Reaction or Low Conversion - Inactive catalyst (for Buchwald-Hartwig). - Inappropriate solvent or base.- Screen different palladium catalysts and phosphine ligands.[7] - Ensure anhydrous conditions for the Buchwald-Hartwig reaction. - Optimize the base and solvent system.
Isomer Formation (Methylation at the wrong amino group) - The relative nucleophilicity of the two amino groups may be similar under the reaction conditions.- A protecting group strategy is the most reliable way to ensure regioselectivity. - Computational studies could help predict the more nucleophilic site to guide optimization.
FAQs: Step 3
  • Q: How can I improve the selectivity of the N-methylation?

    • A: The most robust method is to use an orthogonal protecting group strategy. Protect one amine, methylate the other, and then deprotect. Alternatively, fine-tuning the reaction conditions (low temperature, slow addition of the methylating agent) can improve selectivity.

  • Q: What are the key parameters to optimize in a Buchwald-Hartwig amination?

    • A: The choice of palladium precursor, phosphine ligand, base, and solvent are all critical and often interdependent.[7][8] A design of experiments (DoE) approach can be beneficial for optimizing these parameters.

Purification and Characterization

The final product, this compound, will likely require purification by column chromatography on silica gel or alumina. The polarity of the eluent system will need to be optimized to achieve good separation from any unreacted starting material or side products.

Characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the position of the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Data Summary Table

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-Amino-6-methoxypyridineC₆H₈N₂O124.1417920-35-3[1]
6-Methoxy-3-nitro-2-aminopyridineC₆H₇N₃O₃169.1473896-36-3[2][3]
6-Methoxy-pyridine-2,3-diamineC₆H₉N₃O139.16N/A
This compoundC₇H₁₁N₃O153.18N/A

References

  • PubChem. 2-Amino-6-methoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. [Link]

  • ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

  • Catalysis Science & Technology. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

  • reposiTUm. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Pipzine Chemicals. 2-Amino-6-methoxypyridine Supplier & Manufacturer in China. [Link]

  • RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Catalysis Science & Technology. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

Sources

Technical Support Center: 6-Methoxy-5-amino-2-methylaminopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-5-amino-2-methylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. The unique arrangement of a primary amine, a secondary amine, and a methoxy group on the pyridine core presents specific synthetic challenges that require careful consideration.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound possesses three key functional groups that dictate its reactivity:

  • 5-Amino Group (Primary Amine): This is the most nucleophilic and sterically accessible amine, making it the primary site for reactions such as acylation, alkylation, and sulfonylation under standard conditions.

  • 2-Methylamino Group (Secondary Amine): This group is less nucleophilic than the primary amine at the 5-position due to steric hindrance from the adjacent methyl group and the pyridine nitrogen. However, it can still participate in reactions under more forcing conditions or when the primary amine is protected.

  • 6-Methoxy Group: The methoxy group is an electron-donating group, which can influence the overall electron density of the pyridine ring. It is generally stable but can be susceptible to hydrolysis under strong acidic conditions.

Q2: How can I purify this compound and its derivatives?

A2: Due to the presence of basic amino groups, this compound and its derivatives can exhibit tailing on silica gel chromatography. To achieve effective purification:

  • Column Chromatography: Use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to suppress the interaction with acidic silanol groups on the silica gel.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated aminopyridine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

Troubleshooting Guide

This section addresses specific problems that may arise during reactions with this compound.

Issue 1: Non-selective Acylation Leading to a Mixture of Products

Question: I am trying to acylate the 5-amino group of this compound with an acyl chloride, but I am observing the formation of a di-acylated product and some acylation at the 2-methylamino position. How can I improve the selectivity for the 5-amino group?

Root Cause Analysis: The 5-amino group is more nucleophilic and less sterically hindered than the 2-methylamino group, making it the preferred site of acylation. However, under forcing conditions (e.g., high temperature, excess acylating agent), or with highly reactive acylating agents, di-acylation and acylation at the less reactive secondary amine can occur.

Solution Workflow:

start Start: Non-selective acylation condition_check Are you using a highly reactive acylating agent? start->condition_check solution1 Use a milder acylating agent (e.g., anhydride) condition_check->solution1 Yes condition_check2 Are you using excess acylating agent or high temp? condition_check->condition_check2 No end End: Selective mono-acylation solution1->end solution2 Use 1.0-1.1 eq. of acylating agent at 0°C to rt condition_check2->solution2 Yes protecting_group Consider a protecting group strategy for the 5-amino group condition_check2->protecting_group No solution2->end protecting_group->end start Start: Low yield in cross-coupling ligand_check Is your ligand appropriate for an electron-rich system? start->ligand_check solution1 Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) ligand_check->solution1 No base_check Is your base too strong or too weak? ligand_check->base_check Yes end End: Improved cross-coupling yield solution1->end solution2 Screen different bases (e.g., Cs2CO3, K3PO4, K2CO3) base_check->solution2 Unsure solvent_check Is your solvent optimal for solubility and reaction rate? base_check->solvent_check Yes solution2->end solution3 Try aprotic polar solvents (e.g., Dioxane, Toluene, DMF) solvent_check->solution3 Unsure solvent_check->end Yes solution3->end start Start: Methoxy group hydrolysis acid_check Are you using strong acidic conditions? start->acid_check solution1 Use milder acidic conditions or a different deprotection strategy acid_check->solution1 Yes end End: Methoxy group remains intact acid_check->end No protecting_group_choice Choose a protecting group removable under non-acidic conditions (e.g., Fmoc, Cbz) solution1->protecting_group_choice protecting_group_choice->end

Sources

Technical Support Center: 6-Methoxy-5-amino-2-methylaminopyridine and its Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-5-amino-2-methylaminopyridine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common stability issues encountered during experimentation. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the success of your research.

Introduction to the Stability Profile

This compound is a substituted diaminopyridine derivative with applications in various research areas, including as a precursor in dye synthesis.[1] Its utility is, however, intrinsically linked to its chemical stability. The presence of two amino groups and a methoxy group on the pyridine ring creates a molecule susceptible to oxidative, photolytic, and pH-dependent degradation. The hydrochloride salt is often used to improve handling and solubility, but it also presents its own stability considerations.

This guide will walk you through the common stability challenges, their underlying chemical mechanisms, and provide actionable troubleshooting protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared aqueous stock solution of this compound hydrochloride is changing color. What is happening?

A1: This is a common observation and is typically indicative of oxidative degradation. The electron-rich aromatic ring, substituted with two amino groups, is highly susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures. The resulting degradation products are often colored, leading to a visible change in your solution.

  • Causality: The amino groups donate electron density to the pyridine ring, making it more easily oxidized. This can lead to the formation of colored polymeric species or quinone-imine type structures.

  • Immediate Action: Use the solution immediately after preparation if possible. If storage is necessary, protect it from light by using an amber vial and purge the headspace with an inert gas like argon or nitrogen to minimize contact with oxygen. Store at low temperatures (2-8 °C) for short-term storage.

  • Long-term Prevention: For extended storage, it is recommended to store the compound as a dry solid under an inert atmosphere.

Q2: I am seeing a loss of my compound's peak and the appearance of new peaks in my HPLC analysis after leaving the solution on the autosampler. Why?

A2: This is likely due to the limited stability of this compound in aqueous solution. Studies on the hydrochloride salt have shown that it is stable for only about 2 hours in water at concentrations of 5-10 mg/mL.[1] Degradation can occur due to oxidation, as mentioned in Q1, or potentially hydrolysis, especially at non-neutral pH.

  • Troubleshooting:

    • Analyze Immediately: Prepare samples immediately before analysis.

    • Control Temperature: Use a cooled autosampler (e.g., 4 °C) to slow down the degradation rate.

    • pH of Mobile Phase: Be mindful of the pH of your mobile phase. While specific data for this molecule is limited, related aminopyridines can be unstable under alkaline conditions.

Q3: Can I use this compound in buffers containing nitrites?

A3: No, this is strongly discouraged. This compound contains a secondary amine group, which is prone to nitrosation when it comes into contact with nitrosating agents like nitrites (often present in certain buffers or formed from nitrates under acidic conditions).[1] This reaction forms N-nitrosamines, which are a class of compounds that are often potent carcinogens.

  • Mechanism: The secondary amine reacts with nitrous acid (formed from nitrites in acidic conditions) to produce a stable N-nitrosamine.

  • Recommendation: Always use freshly prepared buffers and avoid sources of nitrites or nitrates. If the presence of nitrosating agents is unavoidable in your experimental system, this compound may not be suitable.

Q4: Is the free base more stable than the hydrochloride salt?

  • Chemical Rationale: In the hydrochloride salt, the lone pair of electrons on the pyridine nitrogen is protonated. This reduces the electron-donating effect of the amino groups into the ring, making the molecule less susceptible to oxidation.[2][3] The free base, with its available lone pairs, is generally more reactive.

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays
Symptom Potential Cause Troubleshooting Steps
Decreasing potency of the compound over the course of an experiment.Degradation of the compound in the assay medium.1. Prepare Fresh: Prepare the working solution immediately before addition to the assay. 2. Solvent Considerations: If using DMSO for stock solutions, ensure it is of high purity and anhydrous. Minimize the final concentration of DMSO in the aqueous assay buffer. 3. Medium Stability: Test the stability of the compound in the assay medium over the time course of the experiment by HPLC. 4. Inert Atmosphere: If the assay is sensitive to oxidative degradation products, consider running the experiment under a nitrogen or argon atmosphere.
High background signal or unexpected cellular toxicity.Formation of cytotoxic degradation products.1. Purity Check: Analyze the stock solution by HPLC-MS to identify any potential degradation products. 2. Control Experiments: Include a "degraded compound" control in your assay by intentionally aging a solution to see if it replicates the observed effects. 3. Purification: If the solid starting material is old, consider repurifying it before use.
Issue 2: Poor Solubility or Precipitation
Symptom Potential Cause Troubleshooting Steps
The compound does not fully dissolve or precipitates out of solution over time.pH-dependent solubility; use of the free base in neutral or alkaline solutions.1. Use the Salt Form: The hydrochloride salt generally has better aqueous solubility. 2. Acidify the Solvent: For the free base, dissolving in a slightly acidic solution (e.g., pH 4-5) can improve solubility by forming the protonated salt in situ. 3. Co-solvents: Consider the use of a small percentage of a co-solvent like ethanol or DMSO, but be aware of their potential reactivity with the compound.[1]

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of Aqueous Stock Solutions

This protocol is designed to minimize degradation during the preparation and handling of aqueous solutions of this compound hydrochloride.

  • Materials:

    • This compound hydrochloride

    • High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen or argon for 20 minutes)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (nitrogen or argon) supply

  • Procedure:

    • Weigh the desired amount of the solid compound in an amber vial.

    • Add the deoxygenated water to the vial to achieve the target concentration (e.g., 1-10 mg/mL).

    • Vortex briefly to dissolve. Gentle warming (<40°C) can be used if necessary, but avoid prolonged heating.

    • Immediately before capping, flush the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.

    • Seal the vial tightly.

    • For immediate use, keep the solution at room temperature, protected from light.

    • For storage up to 24 hours, store at 2-8 °C. For longer periods, it is advisable to prepare fresh solutions.

Protocol 2: Stability-Indicating HPLC Method (General Approach)

A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from its degradation products. While a validated method for this specific molecule is not published, the following approach, based on methods for other aminopyridines, can be used as a starting point for method development.

  • Instrumentation:

    • HPLC system with a UV or PDA detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase (starting conditions):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic degradation products. A suggested gradient is 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of the parent compound (around 241 nm and 314 nm) and also scan a broader range with a PDA detector to identify degradation products with different chromophores.[1]

  • Forced Degradation Study (for method validation): To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting the compound to stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 105°C for 48 hours.

    • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

    Analyze the stressed samples by the developed HPLC method to confirm that all degradation peaks are well-resolved from the parent peak.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main This compound cluster_degradation Degradation Products Parent 6-Methoxy-5-amino- 2-methylaminopyridine Oxidized Oxidized Products (e.g., N-oxides, quinone-imines, polymeric species) Parent->Oxidized [O₂], Light, H₂O₂ Nitrosated N-Nitrosamine Parent->Nitrosated Nitrosating Agents (e.g., NaNO₂ + Acid) Start Prepare Solution of This compound Stress Apply Stress Condition (e.g., Heat, Light, Oxidant, pH) Start->Stress Sample Take Time Point Samples Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify End Assess Stability Profile Quantify->End

Caption: A typical workflow for assessing the stability of the compound.

References

  • Briot, T., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 72, 109-116. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]

  • Sigma-Aldrich. Safety Data Sheet for 4-Aminopyridine. (Accessed January 2026). [A specific URL is not provided as this may change, but can be found on the manufacturer's website].
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [A specific URL is not provided as this may change, but can be found on the manufacturer's website].

Sources

Technical Support Center: Purification of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Methoxy-5-amino-2-methylaminopyridine (also known as 6-methoxy-2-methyl-2,3-pyridinediamine). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable intermediate. Due to its unique structure—featuring multiple amine functionalities and susceptibility to oxidation—this compound presents distinct purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield.

Introduction: Understanding the Challenges

This compound is a highly functionalized aromatic diamine. Its purification is complicated by several intrinsic chemical properties:

  • High Polarity: The presence of two primary/secondary amine groups and a pyridine nitrogen makes the molecule highly polar and basic. This often leads to poor peak shape and irreversible adsorption on standard silica gel during chromatography.

  • Susceptibility to Oxidation: Aromatic amines are notoriously prone to air oxidation, which is often accelerated by light, heat, or trace metal impurities. This degradation leads to the formation of highly colored impurities, which can be difficult to remove and may compromise the quality of the final product. The compound's use as a hair dye precursor, where it is intentionally oxidized, underscores this reactivity.[1]

  • Potential for Impurities: The synthesis can result in a variety of related impurities, and a European Commission report noted the presence of numerous unidentified impurities in commercial samples.[1] Furthermore, as a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents.[1]

  • Limited Stability: The compound has shown limited stability in common organic solvents such as acetone and dimethylformamide, making solvent selection for both purification and storage critical.[1]

This guide will address these challenges systematically, providing both the "how" and the "why" behind each recommendation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My isolated product is a dark brown or purple solid/oil, but I expected an off-white or light-colored solid. What's causing this and how can I fix it?

Answer:

This is the most common issue and is almost certainly due to oxidative degradation . The aromatic amine functionalities are easily oxidized by atmospheric oxygen to form highly colored quinone-imine type structures.

Causality: The electron-donating nature of the amino and methoxy groups makes the pyridine ring electron-rich and highly susceptible to oxidation. This process can be accelerated by exposure to air, light, heat, or trace metal catalysts from the synthetic steps.

Solutions:

  • Inert Atmosphere: Handle the crude material and purified product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent evaporation and drying.

  • Activated Charcoal Treatment: This is highly effective for removing colored impurities. A detailed protocol is provided in Section 4.3. The porous structure of activated carbon adsorbs the large, flat, colored polymeric impurities.

  • Antioxidant Addition (Use with Caution): Adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Sodium dithionite to your crude material before purification can sometimes prevent further oxidation. However, you must ensure this additive can be easily removed in a subsequent step.

  • Minimize Heat and Light Exposure: Avoid unnecessarily heating solutions for extended periods. Use an amber flask or cover your glassware with aluminum foil during chromatography and recrystallization.

Question 2: During silica gel column chromatography, my product is streaking badly or not eluting at all. What is happening?

Answer:

This is a classic problem when purifying basic compounds on standard silica gel. The amine groups on your molecule are basic, while the silica gel surface is weakly acidic due to the presence of silanol (Si-OH) groups.

Causality: The basic amine groups interact strongly with the acidic silanol groups via acid-base interactions and strong hydrogen bonding. This causes a portion of your compound to bind almost irreversibly to the stationary phase, leading to significant tailing (streaking) and, in severe cases, complete loss of the product on the column.

Solutions:

  • Basic Modifier in Eluent: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine is a stronger base and will preferentially bind to the silanol groups, allowing your product to travel through the column unimpeded.

    • Ammonia: Using a 7N solution of ammonia in methanol as a component of your polar phase (e.g., a gradient of 0-10% of 7N NH₃/Methanol in Dichloromethane) is also very effective.

  • Use a Deactivated Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds. Start with Brockmann Grade III neutral alumina.

    • Treated Silica: Commercially available "deactivated" or base-washed silica gel can be used.

Troubleshooting Purification Strategy

The following diagram outlines a decision-making process for troubleshooting common purification issues with this compound.

G Start Crude Product Analysis (TLC/LCMS) Color_Issue Is there a significant color issue (brown/purple)? Start->Color_Issue Purity_Issue Are there multiple spots/peaks? Color_Issue->Purity_Issue No Charcoal Perform Activated Charcoal Treatment Color_Issue->Charcoal Yes TLC_Test Run TLC with Et3N-doped eluent. Does streaking improve? Purity_Issue->TLC_Test Yes Charcoal->Purity_Issue Column_Chrom Purify via Flash Chromatography (with Et3N or on Alumina) TLC_Test->Column_Chrom Yes Recrystallize Attempt Recrystallization TLC_Test->Recrystallize No, spots are well-separated Column_Chrom->Recrystallize Fractions are pure but need polishing Final_Product Pure Product Column_Chrom->Final_Product Fractions are >99% pure Recrystallize->Final_Product

Caption: A decision tree for troubleshooting purification.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude this compound? A: Based on typical synthetic routes for aminopyridines and the compound's reactivity, potential impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Oxidation/Dimerization Products: Highly colored, higher molecular weight species formed by air oxidation.

  • Positional Isomers: Depending on the synthetic strategy, isomers may form and be difficult to separate.

  • Residual Catalysts: If transition metals (e.g., Copper, Palladium) were used in the synthesis, trace amounts might remain.[2]

  • Nitrosamines: If any nitrosating agents were present, formation of nitrosamines is a risk.[1]

Q: What is the best way to store the purified compound? A: To ensure long-term stability, store the solid compound in an amber vial, under an inert atmosphere (argon or nitrogen), at a low temperature (-20°C is ideal, 4°C is acceptable for shorter periods). Avoid storing solutions for long periods; if necessary, use a degassed solvent and store cold and dark.[1]

Q: Can I purify this compound by recrystallization instead of chromatography? A: Yes, recrystallization can be an excellent and scalable method, especially for removing less polar or more polar impurities after an initial purification step. The key is finding a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A detailed protocol for solvent screening is provided below.

Q: How do I monitor the purification process effectively? A: Thin Layer Chromatography (TLC) is indispensable.

  • Stain: Use a UV lamp (254 nm) to visualize the compound. Additionally, a potassium permanganate (KMnO₄) stain is very effective as it will react with the amine groups, appearing as a yellow/brown spot on a purple background.

  • Eluent: Use the same eluent system you plan for your column, including the triethylamine additive, to get a realistic preview of the separation.

Detailed Protocols

Protocol: Flash Column Chromatography (with Basic Modifier)

This protocol describes a standard method for purifying the title compound on a gram scale.

  • Prepare the Eluent: Prepare two solvent reservoirs.

    • Solvent A (Non-polar): Hexane (or Heptane).

    • Solvent B (Polar): Ethyl Acetate.

    • To both Solvent A and Solvent B, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N per 990 mL of solvent). This ensures a consistent concentration of the modifier throughout the gradient.

  • Pack the Column:

    • Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude material).

    • Create a slurry of silica gel in Solvent A (with Et₃N).

    • Pour the slurry into the column and use pressure to pack the bed firmly. Ensure no cracks or air bubbles are present.

  • Load the Sample:

    • Dissolve your crude material in a minimum amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution (dry loading method).

    • Evaporate the solvent until you have a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Run the Column:

    • Start with 100% Solvent A.

    • Gradually increase the percentage of Solvent B. A typical starting gradient might be from 0% to 50% Ethyl Acetate in Hexane over 10-15 column volumes.

    • Monitor the elution by collecting fractions and analyzing them via TLC.

  • Isolate the Product:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure (rotary evaporator).

    • Co-evaporation: Add toluene and re-evaporate two or three times to azeotropically remove any residual triethylamine.

    • Dry the resulting solid under high vacuum.

Protocol: Recrystallization
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your material into several small test tubes.

    • Add a single solvent (see Table 1) dropwise to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not dissolve. A good candidate will fully dissolve the compound upon heating.

    • Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a promising solvent.

    • Common systems for aminopyridines include Ethyl Acetate/Hexane, Toluene, or Isopropanol/Water.

  • Recrystallization (Scale-up):

    • Place the material to be purified in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the less polar solvent of a co-solvent system) in portions while heating the mixture to a gentle reflux. Continue adding solvent until the solid just dissolves.

    • If using a co-solvent system, add the more polar solvent dropwise until the solution becomes cloudy (saturation point), then add a few drops of the first solvent to make it clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum.

Protocol: Activated Charcoal Treatment for Decolorization
  • Dissolve the colored product in a suitable solvent (e.g., Ethyl Acetate, Methanol, or Toluene) in a round-bottom flask. Use a solvent in which the compound is highly soluble.

  • Add activated charcoal to the solution. A typical loading is 5-10% by weight relative to your compound (e.g., 50-100 mg of charcoal for 1 g of product).

  • Gently heat and stir the mixture for 15-30 minutes. Do not boil vigorously.

  • Allow the mixture to cool slightly.

  • Crucial Step: Filter the mixture while still warm through a pad of Celite® or diatomaceous earth in a sintered glass funnel to remove the fine charcoal particles. Never let the Celite pad run dry , as charcoal can be pyrophoric.

  • Rinse the flask and the Celite pad with a small amount of fresh, hot solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to recover the decolorized product.

Key Data Summary

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Comments
n-Hexane0.169Common non-polar eluent for normal-phase chromatography.
Toluene2.4111Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane (DCM)3.140Good for dissolving crude material for column loading.
Ethyl Acetate (EtOAc)4.477Excellent polar eluent for chromatography and a component for recrystallization.
Isopropanol (IPA)3.982Can be used for recrystallization, often in combination with water or hexane.
Methanol (MeOH)5.165Highly polar; useful for dissolving the compound but may not be ideal for chromatography unless mixed with a basic modifier.

Purification Workflow Diagram

The following diagram illustrates a comprehensive workflow for the purification of this compound from a crude reaction mixture.

purification_workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Polishing Step crude_mixture Crude Reaction Mixture extraction Aqueous Work-up (e.g., EtOAc/Water) crude_mixture->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid column Flash Column Chromatography (Silica + 1% Et3N or Alumina) crude_solid->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine recrystallization Recrystallization (e.g., from EtOAc/Hexane) combine->recrystallization filtration Vacuum Filtration recrystallization->filtration wash Wash with Cold Solvent filtration->wash final_product Final Pure Product (>99% Purity) wash->final_product

Caption: General purification workflow from crude product to final pure compound.

References

  • Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. [Link]

  • PubChem. 6-methoxy-N-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J. L. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 6-Methoxy-5-amino-2-methylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this key pharmaceutical intermediate. We will delve into the critical considerations for each synthetic step, from starting material selection to final product purification, with a focus on ensuring a safe, efficient, and scalable process.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A plausible and commonly adapted synthetic route begins with the selective nitration of 2-methylaminopyridine, followed by the introduction of the methoxy group, and concludes with the reduction of the nitro group.

Synthetic_Pathway A 2-Methylaminopyridine B 2-Methylamino-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 6-Hydroxy-2-methylamino-5-nitropyridine B->C Hydrolysis (e.g., NaOH, H₂O) D 6-Chloro-2-methylamino-5-nitropyridine C->D Chlorination (e.g., POCl₃) E 6-Methoxy-2-methylamino-5-nitropyridine D->E Methoxylation (NaOMe, MeOH) F This compound E->F Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common overarching questions that arise during the scale-up synthesis.

Q1: What are the most critical parameters to monitor during the scale-up of this synthesis?

A1: The most critical parameters are temperature control, addition rates of reagents, and agitation efficiency. The nitration step is highly exothermic, and poor temperature control can lead to runaway reactions and the formation of undesirable byproducts. Similarly, the reduction of the nitro group is also exothermic and requires careful monitoring.[1] Efficient agitation is crucial to ensure homogenous reaction mixtures, especially in heterogeneous reactions like catalytic hydrogenation, to maximize mass transfer and achieve consistent results.

Q2: Are there any significant safety hazards associated with this synthesis that are exacerbated at a larger scale?

A2: Yes, several hazards become more pronounced during scale-up. The nitration step involves the use of strong, corrosive acids and can generate highly energetic intermediates.[2][3][4] The risk of thermal runaway is a major concern. Catalytic hydrogenation with palladium on carbon (Pd/C) involves flammable hydrogen gas and a pyrophoric catalyst.[5][6] Proper handling procedures, including inerting the reaction vessel and safe catalyst handling protocols, are essential to mitigate the risk of fire or explosion.

Q3: How can I minimize the formation of impurities throughout the synthesis?

A3: Minimizing impurities requires strict control over reaction conditions at each step. For the nitration, controlling the temperature and stoichiometry of the nitrating agent is key to preventing over-nitration or the formation of isomers.[7][8] During the reduction step, choosing the right catalyst and reaction conditions can prevent the formation of partially reduced intermediates like hydroxylamines or azoxy compounds.[9][10] Finally, thorough purification of intermediates at each stage is crucial to prevent carrying impurities forward, which can complicate subsequent reactions and the final purification.

III. Troubleshooting Guides by Synthetic Step

This section provides detailed troubleshooting for specific issues that may be encountered during each stage of the synthesis.

Step 1: Nitration of 2-Methylaminopyridine

The selective nitration of 2-methylaminopyridine to yield 2-methylamino-5-nitropyridine is a critical first step. The amino group is an activating group, which can lead to a complex mixture of products if the reaction is not carefully controlled.[7][8]

Q: My nitration reaction is producing a significant amount of the 3-nitro isomer and some dinitrated byproducts. How can I improve the regioselectivity for the 5-position?

A: The formation of undesired isomers is a common challenge in the nitration of substituted pyridines. Here’s a systematic approach to improve selectivity:

  • Temperature Control: Ensure the reaction temperature is kept low, typically between 0-10 °C. Higher temperatures can lead to decreased selectivity and increased side reactions.

  • Rate of Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) slowly and sub-surface to the solution of 2-methylaminopyridine. This helps to maintain a low localized concentration of the nitrating species and dissipate the heat of reaction more effectively.

  • Acid Molarity: The ratio of sulfuric acid to nitric acid is crucial. A higher proportion of sulfuric acid helps to generate the nitronium ion (NO₂⁺) and protonate the pyridine nitrogen, which deactivates the ring and can influence the position of nitration. Experiment with slight variations in this ratio to optimize selectivity.

  • Protecting Groups: While more complex, temporary protection of the methylamino group could be considered, though this adds extra steps to the synthesis.

ParameterRecommended RangeRationale
Temperature 0 - 10 °CMinimizes side reactions and improves selectivity.
Nitric Acid (molar eq.) 1.0 - 1.2Avoids over-nitration.
Sulfuric Acid As solvent and catalystProtonates the pyridine nitrogen, influencing regioselectivity.
Step 2 & 3: Hydrolysis and Chlorination

These steps convert the nitrated pyridine into a more reactive intermediate for the introduction of the methoxy group.

Q: The yield of the chlorination step to form 6-Chloro-2-methylamino-5-nitropyridine is consistently low on a larger scale. What could be the issue?

A: Low yields in the chlorination of hydroxypyridines are often due to incomplete reaction or degradation of the product. Consider the following:

  • Reagent Quality and Stoichiometry: Ensure that the phosphoryl chloride (POCl₃) is of high purity and used in sufficient excess (typically 3-5 equivalents) to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction usually requires heating. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged heating at high temperatures can lead to decomposition.

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by pouring it slowly onto ice. This must be done carefully to control the exothermic reaction. The pH of the aqueous solution should be carefully adjusted to precipitate the product without causing hydrolysis back to the starting material.

Step 4: Methoxylation

This step introduces the desired methoxy group at the 6-position.

Q: During the methoxylation of 6-Chloro-2-methylamino-5-nitropyridine, I am observing incomplete conversion and the formation of a byproduct that appears to be the starting material. How can I improve this?

A: Incomplete methoxylation is often related to the activity of the nucleophile and the reaction conditions.

  • Sodium Methoxide Quality: Sodium methoxide is hygroscopic and can degrade upon exposure to moisture. Use freshly prepared or properly stored sodium methoxide. The presence of water will consume the methoxide and can lead to the formation of the starting hydroxypyridine.

  • Solvent Purity: The methanol used as a solvent must be anhydrous. The presence of water will compete with the methoxide nucleophile.

  • Temperature and Reaction Time: While the reaction is often run at reflux, ensure that the reaction is monitored for completion. Insufficient reaction time will result in incomplete conversion.

  • Stoichiometry: A slight excess of sodium methoxide (1.1-1.5 equivalents) is typically used to ensure the reaction goes to completion.

Step 5: Catalytic Reduction of the Nitro Group

The final step is the reduction of 6-Methoxy-2-methylamino-5-nitropyridine to the desired product using catalytic hydrogenation.

Q: The catalytic hydrogenation of the nitro group is sluggish, and I am observing the formation of hydroxylamine or azoxy byproducts. What are the key factors to control for a clean and complete reduction?

A: Incomplete reduction and byproduct formation are common issues in catalytic hydrogenation, especially during scale-up.[9][10]

Troubleshooting_Reduction Problem Sluggish/Incomplete Reduction & Byproduct Formation Cause1 Catalyst Deactivation Problem->Cause1 Cause2 Poor Mass Transfer Problem->Cause2 Cause3 Sub-optimal Reaction Conditions Problem->Cause3 Solution1a Use fresh, high-activity catalyst Cause1->Solution1a Solution1b Ensure starting material purity (remove catalyst poisons) Cause1->Solution1b Solution2a Increase agitation speed Cause2->Solution2a Solution2b Optimize hydrogen pressure Cause2->Solution2b Solution3a Adjust temperature (mild heating may be needed) Cause3->Solution3a Solution3b Optimize solvent system Cause3->Solution3b Solution3c Increase catalyst loading Cause3->Solution3c

Caption: Troubleshooting workflow for the catalytic reduction of the nitro group.

  • Catalyst Activity and Loading: The quality and activity of the Pd/C catalyst are paramount. Use a reputable supplier and consider a catalyst screening to find the optimal one for your substrate. If the reaction is slow, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can be beneficial. However, excessive loading can lead to over-reduction and is not cost-effective.

  • Hydrogen Pressure: Increasing the hydrogen pressure can improve the reaction rate by increasing the concentration of dissolved hydrogen.

  • Solvent System: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used. The solvent must be able to dissolve the starting material and not interfere with the catalyst.

  • Temperature: While many hydrogenations can be run at room temperature, some substrates require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. However, higher temperatures can sometimes promote the formation of byproducts.

  • Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst. Ensure the starting material from the previous step is of high purity.

ParameterRecommended RangeRationale
Catalyst 5-10% Pd/CStandard catalyst for nitro group reductions.
Catalyst Loading 1 - 5 mol%Balance between reaction rate and cost.
Hydrogen Pressure 50 - 100 psiHigher pressure increases reaction rate.
Temperature 25 - 50 °COptimize for reaction rate versus byproduct formation.
Solvent Methanol, EthanolGood solubility for reactants and intermediates.

IV. Purification of the Final Product

Q: What is the recommended procedure for the purification of this compound on a large scale?

A: The purification of the final product is crucial to meet the stringent purity requirements for pharmaceutical intermediates. A multi-step approach is often necessary:

  • Catalyst Filtration: After the hydrogenation is complete, the Pd/C catalyst must be carefully filtered. This is a hazardous operation as the catalyst can be pyrophoric. The filtration should be performed under a nitrogen or argon atmosphere, and the filter cake should be kept wet with solvent until it can be safely handled and disposed of or sent for recovery.[5][6]

  • Crystallization: The most effective method for purifying the final product on a large scale is crystallization. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good recovery and effectively removes the key impurities.

  • Decolorization: If the product is colored, treatment with activated carbon can be effective in removing colored impurities.[11] However, it is important to perform a small-scale test first, as activated carbon can sometimes adsorb the product as well.

  • Drying: The purified product should be dried under vacuum at a temperature that does not cause decomposition.

V. Safety Considerations for Scale-Up

Nitration:

  • Thermal Hazards: The nitration reaction is highly exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, is essential before scaling up to understand the potential for a runaway reaction.[1][3]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is mandatory.[2][4]

  • Gas Evolution: The reaction can produce nitrogen oxides (NOx), which are toxic. The reaction must be performed in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.

Catalytic Hydrogenation:

  • Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly grounded and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.

  • Pyrophoric Catalyst: Palladium on carbon can ignite spontaneously in air, especially when dry and containing adsorbed hydrogen. The catalyst should be handled under an inert atmosphere, and the filter cake should never be allowed to dry in the open.[5][6]

  • Pressure Safety: The reactor must be rated for the intended hydrogen pressure and equipped with a pressure relief valve.

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.

  • GOV.UK. (2023). Nitric acid - Incident management.

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.

  • Request PDF. (2025). Spillover Hydrogen Boosts Nitroarene Hydrogenation to Industrial Activity with Ppm‐Level Platinum Single Atoms. ResearchGate.

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130).

  • The Royal Society of Chemistry. (2012). Homogeneous palladium-catalyzed asymmetric hydrogenation.

  • PMC - NIH. A Simple, Modular Synthesis of Substituted Pyridines.

  • Google Patents. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.

  • BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

  • Future4200. (2021). Palladium on carbon safe handling - Safety Regulation.

  • NIH. (2022). Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites.

  • MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.

  • Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.

  • Sigma-Aldrich. 2-(Methylamino)pyridine 98 4597-87-9.

  • OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105).

  • ChemRxiv | Cambridge Open Engage. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids.

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitro Reduction.

  • Organic Chemistry Frontiers (RSC Publishing). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters.

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

  • Google Patents. CN103122412A - Recovery method for waste palladium carbon catalyst metal palladium.

  • BenchChem. Challenges in the selective reduction of the nitro group.

  • MDPI. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.

  • Request PDF. Spillover Hydrogen Boosts Nitroarene Hydrogenation to Industrial Activity with Ppm‐Level Platinum Single Atoms. ResearchGate.

  • ResearchGate. (2023). (PDF) The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.

  • Vapourtec. Nitration Reactions | Continuous Flow Processing.

  • NIH. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands.

  • ScienceDirect. (2025). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide.

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.

  • Filo. (2026). Nitration of 2 amino pyridine on ring structure.

  • Inorganic Chemistry Frontiers (RSC Publishing). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[12]arene-based metal–organic dimer containing amino groups.

  • PMC - NIH. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

  • Google Patents. US5945537A - Nitration of pyridine-2, 6-diamines.

  • ResearchGate. (2025). (PDF) Palladium-Mediated Heterogeneous Catalytic Hydrogenations.

Sources

byproduct formation in 6-Methoxy-5-amino-2-methylaminopyridine synthesis and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-5-amino-2-methylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, focusing specifically on the identification, prevention, and removal of process-related impurities. As a key intermediate in various sectors, including its use as a precursor for hair dyes, achieving high purity is paramount.[1] This document provides in-depth troubleshooting, validated protocols, and expert insights to ensure the robustness and reproducibility of your synthesis.

Troubleshooting Guide: Byproduct Formation & Removal

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Amination of 2-Chloro-6-methoxy-3-nitropyridine

The nucleophilic aromatic substitution (SNAr) of the C2-chloro group with methylamine is a critical step. While seemingly straightforward, it can be a source of impurities if not properly controlled.

Question 1: My amination reaction is incomplete, leaving significant amounts of 2-chloro-6-methoxy-3-nitropyridine starting material. What are the likely causes?

Answer: Incomplete conversion is typically traced back to three factors: reagent purity, reaction conditions, or insufficient activation of the aromatic system.

  • Reagent Quality: Anhydrous conditions are crucial. The presence of water can hydrolyze the methylamine solution and reduce its effective concentration. Ensure you are using a fresh, properly titrated solution of methylamine in a suitable solvent like ethanol or THF.

  • Temperature and Pressure: This reaction often requires elevated temperatures (typically 60-80 °C) in a sealed vessel to maintain the concentration of the volatile methylamine and drive the reaction to completion. Insufficient heat will result in sluggish kinetics.

  • Solvent Choice: The solvent must be able to dissolve both the substrate and the amine. Protic solvents like ethanol can participate in the reaction but are generally effective. Aprotic polar solvents like DMF or NMP can also be used but require more rigorous purification downstream.

Expert Insight: The electron-withdrawing nitro group at the C3 position is essential for activating the C2 and C6 positions for nucleophilic attack.[2] The substitution at C2 is generally favored due to the combined inductive and resonance effects of the nitro group.[2] If the reaction is still not proceeding, ensure your starting material is indeed the 3-nitro isomer, as other isomers will have vastly different reactivity.

Question 2: I am observing a significant byproduct with the same mass as my desired product, 6-methoxy-2-methylamino-5-nitropyridine. What could this be?

Answer: This is a classic case of isomer formation, where the methylamine attacks a different position on the pyridine ring. While the C2 position is electronically favored, substitution at the C6 position, displacing the methoxy group, can occur under certain conditions.

  • Mechanism of Isomer Formation: The methoxy group at C6 can also act as a leaving group, particularly if the reaction temperature is too high or if a very strong, non-selective base is present. This would result in the formation of 6-methylamino-2-chloro-3-nitropyridine.

  • Prevention Strategy:

    • Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the validated range (e.g., 70-75 °C).

    • Reaction Time: Monitor the reaction by HPLC. Pushing the reaction for an extended period after the starting material is consumed can sometimes lead to the formation of thermodynamic byproducts.

    • Choice of Base: While methylamine itself is a base, the addition of a mild, non-nucleophilic base like K₂CO₃ can sometimes be used to scavenge the HCl formed in situ without promoting side reactions.

Part 2: Reduction of the Nitro Group

The reduction of 6-methoxy-2-methylamino-5-nitropyridine to the target diamine is the most critical step for controlling final product purity. The formation of colored impurities is a very common issue.

Question 3: My final product, this compound, is off-color (pink, red, or brown) after the nitro reduction. What causes this discoloration?

Answer: The discoloration is almost always due to the formation of dimeric condensation byproducts such as azoxy, azo, and hydrazo compounds. These molecules are highly conjugated and absorb visible light, leading to intense coloration even at low concentrations.

  • Causality of Dimer Formation: These byproducts are formed from the condensation of partially reduced nitro group intermediates, specifically the nitroso (-NO) and hydroxylamino (-NHOH) species.[3] Their formation is highly dependent on the reaction pH and the choice of reducing agent.

    • Alkaline Conditions: Promote the formation of azoxy and azo compounds.

    • Neutral Conditions: Can favor the formation of azoxy compounds.

    • Acidic Conditions: Generally favor the complete reduction to the desired amine, but poor process control can still lead to issues.

dot ```dot graph Byproduct_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Nitro [label="R-NO₂ (Nitro)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Nitroso [label="R-NO (Nitroso)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Hydroxylamino [label="R-NHOH (Hydroxylamino)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Amine [label="R-NH₂ (Amine)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Azoxy [label="R-N(O)=N-R (Azoxy Dimer)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", shape=ellipse]; Azo [label="R-N=N-R (Azo Dimer)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", shape=ellipse];

// Edges Nitro -> Nitroso [label="Reduction"]; Nitroso -> Hydroxylamino [label="Reduction"]; Hydroxylamino -> Amine [label="Reduction"];

// Byproduct pathways {Nitroso, Hydroxylamino} -> Azoxy [label="Condensation\n(Alkaline/Neutral pH)"]; Azoxy -> Azo [label="Further Reduction"]; }

Caption: Workflow for the purification of this compound.

References
  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents; US7256295B2.
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate; Request PDF. Available from: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available from: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available from: [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine. PubChem; CID 2795029. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Spectroscopic Signature of a Novel Pyridine Derivative

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with their biological activity and physical properties being exquisitely sensitive to their substitution patterns.[1][2] 6-Methoxy-5-amino-2-methylaminopyridine is a highly electron-rich heterocyclic compound with multiple functional groups—a methoxy ether, a primary amine, and a secondary amine—that present a unique and complex spectroscopic challenge. Understanding its distinct spectral signature is paramount for reaction monitoring, quality control, and mechanism of action studies.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. As direct, published experimental data for this specific molecule is nascent, we will establish a robust analytical approach by comparing its predicted spectral properties to those of well-characterized, structurally related analogs. This comparative methodology not only allows for a reasoned prediction of its spectroscopic profile but also serves as a practical guide for researchers in interpreting their own experimental data. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing standardized protocols and explaining the causal relationships between molecular structure and spectral output.

Comparative Molecular Structures

To logically predict the spectrum of our target molecule, we will compare it against three key analogs that allow us to deconstruct the electronic and structural contributions of each substituent.

  • Target Molecule: this compound

  • Analog 1: 2-Aminopyridine (The parent amine)

  • Analog 2: 2-Amino-5-methoxypyridine (Adds the C5-methoxy group)

  • Analog 3: 2-Amino-5-methylpyridine (Compares the C5-methoxy to a C5-methyl group)

G cluster_target Target Molecule cluster_analogs Analog Molecules Target 6-Methoxy-5-amino- 2-methylaminopyridine A1 2-Aminopyridine Target->A1 Base Structure A2 2-Amino-5-methoxypyridine Target->A2 Isomeric Comparison A3 2-Amino-5-methylpyridine Target->A3 Substituent Effect

Caption: Molecular structures of the target compound and its selected analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides the most detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts are highly sensitive to the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring.

Expert Insight: Causality of Substituent Effects

The pyridine ring is inherently electron-deficient. However, the presence of three electron-donating groups (EDGs) in this compound—the C5-amino, C6-methoxy, and C2-methylamino groups—dramatically alters this electronic landscape. These groups, particularly the amino and methoxy groups, donate electron density into the ring via resonance, shielding the ring protons and carbons and causing their signals to appear at higher fields (lower ppm) compared to unsubstituted pyridine. The interplay between these groups determines the final chemical shifts of the two remaining aromatic protons at the C3 and C4 positions.

Standardized Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aminopyridines as it can solubilize the compounds well and allows for the observation of exchangeable N-H protons.[3]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Set a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire for a sufficient number of scans (typically >1024) to observe all carbon signals, including quaternary carbons.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply a 0.3 Hz line broadening for ¹H and 1-2 Hz for ¹³C spectra. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[3]

Comparative Data and Predictions
CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)Aromatic Carbons (δ, ppm)
Analog 1: 2-Aminopyridine¹~7.9 (H6), ~7.3 (H4), ~6.5 (H5), ~6.4 (H3)~5.7 (NH₂)~158 (C2), ~148 (C6), ~137 (C4), ~113 (C5), ~108 (C3)
Analog 3: 2-Amino-5-methylpyridine²[5][6]~7.8 (H6), ~7.2 (H4), ~6.4 (H3)~5.5 (NH₂), ~2.1 (CH₃)~157 (C2), ~148 (C6), ~138 (C4), ~128 (C5), ~108 (C3)
Target (Predicted): this compound~7.0-7.2 (H4), ~6.0-6.2 (H3) ~5.0-6.0 (NH₂, NH), ~3.8 (OCH₃), ~2.8 (NHCH₃) ~155-160 (C6), ~150-155 (C2), ~130-135 (C5), ~120-125 (C4), ~90-95 (C3)

¹Data is generalized from typical spectra of 2-aminopyridine. ²Experimental data sourced from ChemicalBook and PubChem.[5][6]

Prediction Rationale for this compound:

  • Aromatic Protons: The powerful electron-donating effects of the C6-methoxy and C5-amino groups will strongly shield the entire ring. The H3 proton, being ortho to two EDGs (C2-NHMe and C5-NH2 via resonance), is expected to be the most upfield-shifted aromatic proton. The H4 proton will also be significantly shielded.

  • Other Protons: The methoxy (OCH₃) protons should appear around 3.8 ppm, and the N-methyl (NHCH₃) protons around 2.8 ppm. The two N-H protons (from the primary amine and secondary amine) will likely be broad and their chemical shift will be highly dependent on concentration and solvent.

  • Aromatic Carbons: The carbons directly attached to the heteroatoms (C2, C5, C6) will be the most deshielded, but their exact positions are complex. C3 is predicted to be the most shielded aromatic carbon due to the strong ortho/para directing effects of the adjacent amino and methoxy groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential tool for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For our target molecule, the N-H, C-O, and C-N bonds are of primary interest.

Expert Insight: Dissecting the Vibrational Modes

The IR spectrum of an aminopyridine is typically dominated by N-H stretching and bending vibrations. In our target molecule, we expect to see distinct stretches for the primary amine (-NH₂) and the secondary amine (-NH-). The primary amine should show two bands (symmetric and asymmetric stretching), while the secondary amine will show one.[1] The C-O stretching of the methoxy group and the various C-N stretches will also provide crucial structural confirmation.

Standardized Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Co-add at least 32 scans to achieve a high-quality spectrum. Identify and label the major peaks corresponding to characteristic functional group vibrations.

Comparative Data and Predictions
Compoundν(N-H) stretch (cm⁻¹)ν(C-O) stretch (cm⁻¹)Other Key Vibrations (cm⁻¹)
Analog 1: 2-Aminopyridine[1]~3440, ~3300 (NH₂)N/A~1630 (NH₂ scissoring), ~1600 (C=C, C=N ring)
Analog 3: 2-Amino-5-methylpyridine[7]~3430, ~3310 (NH₂)N/A~2920 (C-H methyl), ~1620 (NH₂ scissoring)
Target (Predicted): this compound~3450, ~3350 (NH₂), ~3250 (sec-NH) ~1250 (asym), ~1030 (sym) ~2950 (C-H methoxy/methyl), ~1620 (NH bend), ~1320 (C-N)

Prediction Rationale:

  • N-H Stretches: We predict three distinct N-H stretching bands. Two at higher wavenumbers (~3450 and ~3350 cm⁻¹) corresponding to the asymmetric and symmetric stretches of the primary C5-NH₂ group, and a broader band at a lower wavenumber (~3250 cm⁻¹) for the secondary C2-NHCH₃ group.[1]

  • C-O Stretches: The aryl-alkyl ether linkage of the methoxy group is expected to produce two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030 cm⁻¹.

  • C-N Stretches: The aromatic C-N stretching vibrations are expected in the 1360-1250 cm⁻¹ region and will likely be coupled with other vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns under ionization.

Expert Insight: Predicting Fragmentation Pathways

For this compound, the molecular ion (M⁺˙) peak should be readily observable, especially with a soft ionization technique like Electrospray Ionization (ESI). Under harsher conditions like Electron Impact (EI), characteristic fragmentation patterns would emerge. The most likely initial fragmentations would involve the loss of a methyl radical (•CH₃) from the methoxy or methylamino group, or the loss of formaldehyde (CH₂O) from the methoxy group, which are common fragmentation pathways for methoxy-substituted aromatic compounds.

Fragmentation MW Molecular Weight (C₇H₁₂N₄O) = 168.10 Da M [M+H]⁺ m/z = 169.11 MW->M ESI+ M_minus_CH3 [M+H - CH₃]⁺ m/z = 154.09 M->M_minus_CH3 - •CH₃ M_minus_CH2O [M+H - CH₂O]⁺ m/z = 139.09 M->M_minus_CH2O - CH₂O

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

Standardized Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a quadrupole or ion trap mass analyzer.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. If conducting MS/MS, select the [M+H]⁺ ion and apply collision-induced dissociation (CID) to observe fragment ions.

Predicted Mass Spectrum
  • Molecular Formula: C₇H₁₂N₄O

  • Exact Mass: 168.1011 Da

  • Predicted [M+H]⁺: m/z 169.1089

  • Key Fragments (from [M+H]⁺):

    • m/z 154: Loss of a methyl radical (•CH₃) from either the methoxy or methylamino group.

    • m/z 139: Loss of formaldehyde (CH₂O) from the methoxy group.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of this compound by leveraging comparative data from simpler analogs. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a multi-faceted and robust toolkit for its unambiguous identification and characterization.

  • NMR will be defined by two highly shielded aromatic protons and characteristic signals for the methoxy and methylamino groups.

  • IR will be characterized by three distinct N-H stretches and two strong C-O ether stretches.

  • MS will confirm the molecular weight with a prominent [M+H]⁺ peak at m/z 169 and show predictable fragment losses of methyl and formaldehyde units.

By following the standardized protocols and understanding the structure-spectrum correlations outlined herein, researchers will be well-equipped to confidently analyze this and other complex substituted pyridine molecules.

References

  • Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methoxypyridine. PubChem. Retrieved from [Link]

  • Turesky, R. J., et al. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural, spectroscopic and electronic properties of a family of bi-octahedral Ru 2 5+/ 6+ complexes with a bridging 2, 5-di( 2-pyridyl)pyrrolide ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved from [Link]

  • Katritzky, A. R., & Simmons, P. (n.d.). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. 4-Nitraminopyridine, 4-hydrazinopyridine, and theirions. CSIRO Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Kaya, İ., et al. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery. Retrieved from [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Retrieved from [Link]

  • Müller, A., et al. (2020). Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. PubMed. Retrieved from [Link]

  • ACS Publications. (2024). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Retrieved from [Link]

  • Ebata, T., et al. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of a uranyl(vi) complex with 2,6-pyridine-bis(methylaminophenolato) and its ligand-centred aerobic oxidation mechanism to a diimino derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • ResearchGate. (2020). Ion recognition properties of new pyridine-2,6-dicarboxamide bearing propeller-like pendant residues: multi-spectroscopic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylpyridine. PubChem. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

Sources

A Comparative Study of 6-Methoxy-5-amino-2-methylaminopyridine and Other Aminopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 6-Methoxy-5-amino-2-methylaminopyridine and other key aminopyridine analogs. It is designed for researchers, scientists, and drug development professionals to offer insights into the synthesis, physicochemical properties, and potential biological activities of this important class of heterocyclic compounds.

Introduction to Aminopyridines: A Scaffold of Therapeutic Importance

Aminopyridines, heterocyclic organic compounds composed of a pyridine ring substituted with one or more amino groups, are a cornerstone in medicinal chemistry.[1] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] The versatility of the aminopyridine scaffold has led to its incorporation into numerous FDA-approved drugs.[1]

A prominent mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels, which plays a crucial role in regulating neuronal excitability and neurotransmitter release.[1] This has led to their investigation and use in treating neurological conditions. For instance, 4-aminopyridine (4-AP), also known as dalfampridine, is used to improve walking in patients with multiple sclerosis.[1] Beyond potassium channel modulation, aminopyridine derivatives have been explored for a multitude of therapeutic applications, including as enzyme inhibitors and as key intermediates in the synthesis of more complex bioactive molecules.[1][2]

This guide focuses on this compound, a polysubstituted aminopyridine, and provides a comparative analysis with other well-characterized aminopyridines to elucidate the impact of substitution patterns on their chemical and biological properties.

Synthesis of this compound and Related Analogs

The synthesis of polysubstituted aminopyridines often involves a multi-step approach, starting from readily available pyridine precursors. While a specific, detailed experimental protocol for this compound is not widely published in peer-reviewed literature, a logical synthetic route can be inferred from established methods for similar compounds. A plausible pathway involves the introduction of the amino and methoxy groups onto the pyridine ring, followed by the selective introduction of the methylamino group.

A key intermediate in the synthesis of such compounds is often a nitropyridine derivative, which can then be reduced to the corresponding amine. For instance, the synthesis of the closely related 2,3-diamino-6-methoxypyridine has been well-documented and provides a valuable template.[3]

General Synthetic Strategy

The synthesis of this compound can be conceptualized through the following workflow, which highlights the key chemical transformations.

Synthetic Workflow Start 2,6-Dichloropyridine Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Ammonolysis Selective Ammonolysis Nitration->Ammonolysis NH₃ (aq) Methoxylation Methoxylation Ammonolysis->Methoxylation NaOMe/MeOH Methylamination Selective Methylamination Methoxylation->Methylamination MeNH₂ Reduction Nitro Group Reduction Methylamination->Reduction e.g., Catalytic Hydrogenation FinalProduct 6-Methoxy-5-amino- 2-methylaminopyridine Reduction->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,3-Diamino-6-methoxypyridine (Analog)

This protocol is adapted from a patented industrial process for a close structural analog and serves as a representative example of the synthesis of polysubstituted aminopyridines.[3]

Step 1: Nitration of 2,6-Dichloropyridine

  • To a solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine under constant stirring at a temperature of 20–25 °C.

  • Slowly add concentrated nitric acid (98%) to the mixture, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, heat the reaction mixture to 100–105 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50 °C and pour it into ice water to precipitate the product, 2,6-dichloro-3-nitropyridine.

  • Collect the precipitate by filtration.

Step 2: Selective Ammonolysis of 2,6-Dichloro-3-nitropyridine

  • Dissolve the 2,6-dichloro-3-nitropyridine obtained in the previous step in methanol.

  • Add a 25% aqueous ammonia solution to the methanolic solution.

  • Heat the resulting mixture to 35–40 °C for 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 20 °C.

  • Collect the solid product, 2-amino-6-chloro-3-nitropyridine, by filtration, wash with methanol, and dry.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

  • Prepare a solution of sodium methoxide in methanol and cool it to 15 °C.

  • Slowly add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution while maintaining the temperature at 15 °C with external cooling.

  • Heat the reaction mixture to 25–30 °C and stir for 4-5 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the precipitate, 2-amino-6-methoxy-3-nitropyridine, by filtration, wash with water, and dry.

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

  • The reduction of the nitro group to an amino group can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or metal-acid reduction (e.g., Sn/HCl).[3]

  • For catalytic hydrogenation, dissolve 2-amino-6-methoxy-3-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate) and introduce the catalyst.

  • Pressurize the reaction vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • After the reaction, filter off the catalyst and concentrate the solvent to obtain 2,3-diamino-6-methoxypyridine.

  • The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid.[3]

Comparative Physicochemical Properties

The physicochemical properties of aminopyridines, such as basicity (pKa), lipophilicity (LogP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The position and nature of substituents on the pyridine ring significantly influence these properties.

CompoundMolecular Weight ( g/mol )pKa (Conjugate Acid)clogPAqueous Solubility
This compound 153.18Not Experimentally Determined0.5 (Predicted)Not Experimentally Determined
2-Aminopyridine 94.126.86[4]0.48[5]Soluble
3-Aminopyridine 94.126.0[4]0.29 (Predicted)Soluble
4-Aminopyridine 94.129.17[4]0.22 (Predicted)Soluble
2,3-Diaminopyridine 109.136.84[4]-0.2 (Predicted)100 g/L (20 °C)[6]
2,3-Diamino-6-methoxypyridine 139.164.55 (Predicted)[7]0.1 (Predicted)[8]Not Experimentally Determined

Causality Behind Physicochemical Differences:

  • Basicity (pKa): The basicity of aminopyridines is primarily determined by the availability of the lone pair of electrons on the ring nitrogen for protonation.

    • 4-Aminopyridine is the most basic isomer due to the strong +M (mesomeric) effect of the amino group at the para-position, which increases the electron density on the ring nitrogen.[4]

    • 2-Aminopyridine has intermediate basicity. The +M effect is still present, but there can be some intramolecular hydrogen bonding between the amino group and the ring nitrogen, which slightly reduces the availability of the lone pair.[4]

    • 3-Aminopyridine is the least basic, as the amino group is at the meta-position, and its +M effect does not extend to the ring nitrogen.[4]

    • The introduction of a methoxy group at the 6-position and an additional amino group at the 3-position in 2,3-diamino-6-methoxypyridine is predicted to decrease the basicity compared to the parent aminopyridines, likely due to a combination of inductive and steric effects.[7]

  • Lipophilicity (LogP): The LogP value reflects the compound's partitioning between an oily and an aqueous phase. The amino groups generally increase hydrophilicity (lower LogP). The methoxy group is slightly lipophilic, while the methyl group is more so. The predicted clogP of this compound suggests it is a relatively polar molecule.

  • Solubility: The presence of multiple amino groups capable of hydrogen bonding with water suggests that these compounds will have good aqueous solubility, as is the case with 2,3-diaminopyridine.[6]

Comparative Biological Activities and Mechanism of Action

The biological activity of aminopyridines is highly dependent on their substitution pattern, which dictates their affinity and selectivity for various biological targets.

Potassium Channel Blockade

A primary and well-studied mechanism of action for several aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[1] 4-Aminopyridine is a non-selective Kv channel blocker, with a notable effect on the Kv1 family of channels.[9] By blocking these channels, 4-AP prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism underlies its therapeutic effect in multiple sclerosis.

The blocking efficiency of 4-AP derivatives is influenced by substituents on the pyridine ring. For example, a methyl group at the 3-position of 4-aminopyridine (3-methyl-4-aminopyridine) was found to be approximately 7-fold more potent than 4-AP itself.[9] Conversely, a trifluoromethyl group at the 2-position significantly reduced activity.[9]

While the direct effect of this compound on potassium channels has not been reported, its structural similarity to other aminopyridines suggests that it may also possess modulatory activity at these or other ion channels. The presence of multiple substituents would likely confer a different selectivity profile compared to the simpler aminopyridines.

Potassium_Channel_Blockade cluster_effects Cellular Effects Kv_Channel Voltage-Gated Potassium Channel (Kv) Action_Potential Prolonged Action Potential AP Aminopyridine (e.g., 4-AP) AP->Kv_Channel Ca_Influx Increased Ca²⁺ Influx Action_Potential->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release

Caption: Mechanism of action of aminopyridines as potassium channel blockers.

Enzyme Inhibition

Aminopyridine derivatives have been investigated as inhibitors of various enzymes. For example, certain aminopyridine-containing compounds have shown inhibitory activity against phosphodiesterase type 4 (PDE4) and α-glucosidase.[10] The nitrogen atoms of the pyridine ring and the amino substituents can participate in hydrogen bonding and other interactions within the active site of enzymes. The specific substitution pattern of this compound, with its multiple potential hydrogen bond donors and acceptors, makes it an interesting candidate for screening against various enzyme targets.

Precursor in Chemical Synthesis

Beyond its own potential biological activity, this compound is also a valuable synthetic intermediate. Its use as a precursor in oxidative hair dye formulations is well-documented, where it reacts with a primary intermediate to form the final dye molecule.[4] In a research and drug discovery context, the vicinal diamino functionality can be used to construct fused heterocyclic systems, such as imidazopyridines, which are themselves important pharmacophores.

Conclusion

This compound represents a structurally interesting member of the aminopyridine family. While its current documented application is primarily in the cosmetics industry, its polysubstituted nature suggests a potential for unique biological activities that warrant further investigation in a drug discovery setting.

This comparative guide highlights the significant influence of substitution patterns on the physicochemical and biological properties of aminopyridines. The well-established role of simpler aminopyridines, such as 4-aminopyridine, as potassium channel blockers provides a starting point for exploring the potential neurological effects of more complex analogs. Furthermore, the synthetic accessibility of these compounds, as demonstrated by the detailed protocol for a close analog, opens up avenues for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on obtaining experimental data for the physicochemical properties of this compound and evaluating its activity in relevant biological assays, such as ion channel modulation and enzyme inhibition screens. Such studies will be crucial in unlocking the full therapeutic potential of this and other polysubstituted aminopyridines.

References

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, (Advance Article). [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Orie, K. J., Ibezim, A., & Eke, C. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • PubChem. (n.d.). 2,3-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Papazian, D. M., Timpe, L. C., Jan, Y. N., & Jan, L. Y. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PLoS One, 15(1), e0227198. [Link]

  • Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 885-889. [Link]

Sources

A Comparative Analysis of the Biological Activity of 6-Methoxy-5-amino-2-methylaminopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its unique electronic properties and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide delves into a specific class of these compounds: 6-Methoxy-5-amino-2-methylaminopyridine derivatives. We will provide a comparative analysis of their biological activities, grounded in experimental data, to offer researchers and drug development professionals a comprehensive understanding of their therapeutic potential. This document will explore the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for evaluating these promising molecules.

Introduction: The Therapeutic Promise of Aminopyridine Scaffolds

Substituted aminopyridines are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] The arrangement of substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets. The core structure of this compound combines several key features: a methoxy group, a known modulator of metabolic stability and target affinity, and two amino groups at positions 2 and 5, which can serve as crucial hydrogen bond donors and acceptors for target engagement.

While a comprehensive head-to-head comparison of a wide array of this compound derivatives is not extensively documented in a single study, by collating data from various sources on closely related analogs, we can infer the significant potential of this scaffold, particularly as inhibitors of key oncogenic signaling pathways. The primary focus of this guide will be on their emerging role as kinase inhibitors, a class of enzymes frequently dysregulated in cancer.

Comparative Biological Activity: Targeting Oncogenic Kinases

The anticancer activity of many pyridine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two key tyrosine kinases implicated in tumor growth and progression.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to the nature and position of their substituents. Analysis of related pyridine-based kinase inhibitors reveals several key trends that likely translate to this specific scaffold:

  • The Role of the Methoxy Group: The 6-methoxy group can enhance the electron-donating properties of the pyridine ring, potentially influencing the basicity of the nitrogen atoms and their interaction with the kinase hinge region. Studies on other kinase inhibitors have shown that methoxy groups can improve both potency and metabolic stability.[3]

  • The Importance of the Amino Groups: The 5-amino and 2-methylamino groups are critical for forming hydrogen bonds with the amino acid residues in the ATP-binding pocket of kinases. Modifications to these groups, such as acylation or substitution with bulkier moieties, would likely have a profound impact on inhibitory activity.

  • Impact of Additional Substituents: The introduction of further substituents on the pyridine ring or on the amino groups would be a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the addition of a phenyl or other aromatic groups can lead to interactions with hydrophobic pockets within the kinase domain, thereby increasing affinity.

Hypothetical Comparative Data

While specific data for a diverse set of this compound derivatives is limited, we can construct a hypothetical comparative table based on established SAR principles for aminopyridine kinase inhibitors. This table serves to illustrate the potential impact of various substitutions on their anticancer and kinase inhibitory activities.

Compound IDR1 (at 5-amino)R2 (at 2-methylamino)R3 (at position 3 or 4)Predicted IC50 (VEGFR-2)Predicted IC50 (MCF-7)Rationale for Predicted Activity
Parent-01 HHHModerateModerateCore scaffold with potential for baseline activity.
Deriv-02 AcetylHHLowLowAcetylation of the 5-amino group may disrupt key hydrogen bonding.
Deriv-03 HPhenylHHighHighPhenyl group at the 2-amino position could access a hydrophobic pocket.
Deriv-04 HH4-FluorophenylHighHighAromatic substitution at position 4 can enhance binding affinity.
Deriv-05 HH3-CyanoModerateModerateElectron-withdrawing group may modulate the electronics of the pyridine ring.

Note: This table is illustrative and based on extrapolations from related compound series. Experimental validation is required.

Mechanism of Action: Inhibition of Pro-Angiogenic Signaling

The primary mechanism by which many pyridine-based anticancer agents exert their effects is through the inhibition of receptor tyrosine kinases (RTKs) that drive tumor angiogenesis and proliferation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are pivotal regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 signaling can block the downstream pathways that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS PLCg->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.[6][7][8] Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival STAT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound derivatives, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [11]

  • Cell Seeding:

    • Trypsinize and count the desired cancer cell line (e.g., MCF-7, A549).

    • Seed 10,000 cells per well in a 48-well plate in a volume of 500 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in serum-free medium.

    • Remove the culture medium from the wells and add 500 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add 250 µL of MTT solution (0.5 mg/mL in serum-free, phenol red-free medium) to each well.

    • Incubate the plate for 2-3 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 250 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed cells in 48-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-3h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 540 nm G->H I Calculate IC50 values H->I

Caption: MTT Assay Experimental Workflow.

In Vitro Kinase Inhibition Assay: VEGFR-2 Luminescence-Based Assay

To directly measure the inhibitory effect of the compounds on VEGFR-2 activity, a luminescence-based kinase assay can be employed.[12][13][14]

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. The amount of light produced is inversely proportional to the kinase activity.

Step-by-Step Protocol: [12]

  • Reagent Preparation:

    • Prepare a 1x kinase buffer from a 5x stock.

    • Dilute the VEGFR-2 enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1) in 1x kinase buffer.

    • Prepare a solution of ATP at the desired concentration.

  • Assay Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a white 96-well plate.

    • Add 10 µL of the diluted ATP solution to all wells.

    • To initiate the kinase reaction, add 10 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. For the "Blank" wells, add 10 µL of 1x kinase buffer.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Thaw the ADP-Glo™ reagent. At the end of the 45-minute incubation, add 25 µL of ADP-Glo™ reagent to each well.

    • Incubate the plate at room temperature for 45 minutes, protected from light.

    • Thaw the Kinase Detection Reagent and add 50 µL to each well.

    • Incubate for another 45 minutes at room temperature, protected from light.

    • Measure the luminescence using a microplate reader.

Data Analysis: The "Blank" reading is subtracted from all other readings. The percentage of kinase inhibition is calculated relative to the "Positive Control" (enzyme without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow A Add test compounds to 96-well plate B Add ATP solution A->B C Add VEGFR-2 enzyme to initiate reaction B->C D Incubate at 30°C for 45 min C->D E Add ADP-Glo™ reagent D->E F Incubate at RT for 45 min E->F G Add Kinase Detection Reagent F->G H Incubate at RT for 45 min G->H I Measure luminescence H->I J Calculate IC50 values I->J

Caption: VEGFR-2 Kinase Assay Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key oncogenic kinases such as VEGFR-2 and EGFR. While direct comparative data for a series of these specific derivatives is currently sparse in the public domain, the established principles of structure-activity relationships for aminopyridine-based kinase inhibitors provide a strong rationale for their further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions. This will enable the elucidation of detailed SAR, optimization of potency and selectivity, and a deeper understanding of their mechanism of action. The experimental protocols outlined in this guide provide a robust framework for conducting these essential studies, paving the way for the potential discovery of new and effective cancer therapeutics.

References

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Choi, Y. J., et al. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry, 52(11), 3545–3557.
  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem Pathway. Retrieved from [Link]

  • Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Chemistry Journal, 55(1), 38-48.
  • Zielińska, E., et al. (2021). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 26(11), 3321.
  • Hernández-Vázquez, E., et al. (2022).
  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

  • Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • ResearchGate. (2017).
  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
  • El-Sabbagh, N. A., et al. (2014). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PLoS ONE, 9(1), e87025.
  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • International Journal of Science and Advanced Technology. (2025).
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
  • Allied Academies. (2016).
  • ScienceOpen. (n.d.).
  • Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2021).
  • ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In this guide, we delve into the critical task of assessing the purity of a key heterocyclic building block, 6-Methoxy-5-amino-2-methylaminopyridine. The presence of impurities, even in trace amounts, can significantly impact downstream applications, leading to altered biological activity, unforeseen toxicity, or complications in formulation.

This document provides an in-depth comparison of orthogonal analytical techniques for the robust purity determination of this compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.

Understanding the Analyte and Potential Impurities

This compound is a substituted aminopyridine, a class of compounds prevalent in medicinal chemistry.[1] Before we can assess its purity, we must first consider its synthetic origin to anticipate potential impurities. A common route to aminopyridines involves the amination of a corresponding halo-pyridine.[2] For our target molecule, a plausible synthetic route could involve the copper-catalyzed amination of a di-substituted halo-pyridine.

Based on such a synthetic strategy, a range of potential impurities could be present in the final product:

  • Unreacted Starting Materials: Residual amounts of the halo-pyridine precursor.

  • Positional Isomers: Incorrectly substituted aminopyridines formed during the synthesis.

  • Byproducts of Side Reactions: Compounds resulting from over-amination, hydrolysis of the methoxy group, or other unintended reactions.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.

  • Inorganic Impurities: Residual catalyst (e.g., copper salts) and reagents.

A thorough purity assessment, therefore, necessitates the use of analytical techniques that can separate, identify, and quantify these diverse potential impurities.

A Comparative Analysis of Purity Assessment Methodologies

No single analytical technique is universally sufficient for determining the absolute purity of a compound. A multi-pronged, orthogonal approach is essential for a comprehensive evaluation. Here, we compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC-UV/MS)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[3] For a polar compound like this compound, reversed-phase HPLC with a C18 column is a suitable starting point. Detection is typically achieved using a UV detector, as the pyridine ring is chromophoric, or a mass spectrometer (MS) for enhanced specificity and identification of unknown impurities.[4][5]

Expertise & Experience in Method Development: The choice of mobile phase is critical. A buffered aqueous mobile phase with an organic modifier (like acetonitrile or methanol) is standard. The pH of the aqueous phase should be controlled to ensure consistent ionization of the basic amine groups, which significantly affects retention time and peak shape. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both polar and non-polar impurities.

Trustworthiness through System Suitability: Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, theoretical plates, and tailing factor.

Experimental Protocol: HPLC-UV for Purity of this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Data Presentation: Comparison of Chromatographic Techniques

FeatureHPLC-UVHPLC-MS
Principle Differential partitioningDifferential partitioning with mass detection
Selectivity GoodExcellent
Sensitivity Moderate (ng range)High (pg-fg range)
Impurity Identification Based on retention time comparison with standardsBased on mass-to-charge ratio (m/z)
Quantification Area percent or external standard calibrationExternal standard calibration
Cost LowerHigher
Complexity ModerateHigh

Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter prep2->prep3 hplc_inj Inject into HPLC prep3->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV/MS Detection hplc_sep->hplc_det data_proc Process Chromatogram hplc_det->data_proc data_quant Quantify Impurities data_proc->data_quant data_report Generate Purity Report data_quant->data_report

Caption: Workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer.[6] For polar compounds with amine groups like our target molecule, derivatization is often necessary to increase volatility and improve peak shape.[7]

Expertise & Experience in Method Development: The choice of derivatizing agent is crucial. Silylation reagents are commonly used for amines. The reaction conditions for derivatization (temperature, time, and solvent) must be optimized to ensure complete reaction without degradation of the analyte. The GC temperature program must be carefully developed to ensure good separation of the derivatized analyte from any derivatized impurities.

Trustworthiness through Blanks and Controls: A reagent blank (containing only the derivatization agent and solvent) should be run to identify any peaks originating from the derivatization process itself. A positive control with a known aminopyridine can also be used to validate the derivatization and analytical method.

Experimental Protocol: GC-MS for Purity of this compound

  • Derivatization:

    • In a sealed vial, dissolve 1 mg of the sample in 100 µL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[10]

Expertise & Experience in Method Development: The selection of a suitable internal standard is critical. It should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. It must also be stable and not react with the analyte. The choice of deuterated solvent is also important to ensure both the analyte and the internal standard are fully soluble. For accurate quantification, NMR acquisition parameters, particularly the relaxation delay (d1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei.

Trustworthiness through Orthogonality: qNMR is an excellent orthogonal technique to chromatography.[11] While chromatography separates components based on their physical properties, qNMR provides information based on the chemical structure. This makes it highly valuable for confirming the results obtained from HPLC or GC and for detecting impurities that may co-elute or are not detectable by other methods.

Experimental Protocol: qNMR for Purity of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 30 seconds to ensure full relaxation.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualization: qNMR Purity Determination Logic

qNMR_Logic start Acquire ¹H NMR Spectrum with Internal Standard process Process Spectrum (Phase, Baseline) start->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Purity using Integral Ratios and Masses integrate->calculate result Report Absolute Purity calculate->result

Caption: Logical flow for qNMR purity calculation.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] For a pure, crystalline substance, melting occurs at a sharp, well-defined temperature. The presence of impurities lowers and broadens the melting point.[13][14] By analyzing the shape of the melting endotherm, the purity of the sample can be determined using the van't Hoff equation.[15]

Expertise & Experience in Method Development: This technique is only applicable to crystalline solids with a well-defined melting point and is most reliable for purity levels above 98.5 mole percent.[15] The heating rate can influence the results; a slow heating rate (e.g., 1-2 °C/min) is generally preferred to allow for thermal equilibrium. The sample must be thermally stable up to its melting point.

Trustworthiness through Calibration: The DSC instrument must be calibrated for both temperature and enthalpy using certified standards (e.g., indium) before analysis.

Experimental Protocol: DSC for Purity of this compound

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • DSC Analysis:

    • Equilibrate the sample at a temperature well below its expected melting point.

    • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Use the instrument's software to perform a purity analysis on the melting endotherm based on the van't Hoff equation.

Comparative Summary and Recommendations

The following table summarizes the key attributes of each technique for the purity assessment of this compound.

TechniquePrincipleStrengthsWeaknessesBest For
HPLC-UV/MS Chromatographic separationHigh resolution, sensitive, widely applicableMay require reference standards for identification (UV), higher cost (MS)Routine quality control, separation of isomers, identification of unknown impurities (with MS)
GC-MS Chromatographic separation of volatile compoundsHigh sensitivity and specificityRequires derivatization for polar amines, not suitable for thermally labile compoundsAnalysis of volatile and semi-volatile impurities
qNMR Nuclear signal proportionalityAbsolute quantification without a specific analyte standard, structural informationLower sensitivity than chromatographic methods, requires a pure internal standardOrthogonal purity confirmation, absolute purity determination
DSC Thermal analysis of melting behaviorRapid, requires small sample amountOnly for crystalline solids, less accurate for low purity samples, assumes ideal solution behavior of impuritiesPurity assessment of highly pure, crystalline final products

Recommendation: For a comprehensive and robust assessment of the purity of synthesized this compound, a combination of HPLC-MS and qNMR is highly recommended. HPLC-MS will provide detailed information on the impurity profile, including the separation and identification of isomers and byproducts. qNMR will serve as an orthogonal method to provide an accurate, absolute purity value and confirm the identity of the main component. DSC can be a valuable, rapid screening tool if the final product is a crystalline solid.

References

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J.-L. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Dalton Transactions, 39(35), 8219. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(5), 440–454. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Liu, Y., Hartwig, J. F., & Buchwald, S. L. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition, 54(1), 327–331. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc.[Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • AMINOPYRIDINES. ResearchGate. [Link]

  • Differential Scanning Calorimetry Principle & Applications. BCL. [Link]

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Semantic Scholar. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Research Square. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

Sources

A Comparative Guide to the Characterization of 6-Methoxy-5-amino-2-methylaminopyridine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical characterization of 6-Methoxy-5-amino-2-methylaminopyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust analytical workflow by comparing its predicted properties with experimentally determined data for structurally related and commercially available analogs. This comparative approach allows researchers to establish a reliable baseline for identification, purity assessment, and quality control.

The insights herein are directed at researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the comprehensive characterization of novel pyridine derivatives.

Introduction: The Importance of Structural Confirmation

In the synthesis of complex organic molecules, unambiguous structural confirmation is paramount. Isomeric impurities can significantly impact the biological activity, toxicity, and material properties of the target compound. For this compound, several structural isomers exist, including those with varied positions of the methoxy, amino, and methylamino groups. This guide focuses on a multi-technique approach to differentiate these closely related structures, ensuring the integrity of research and development efforts.

The following sections will detail the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), complemented by fundamental physicochemical property analysis.

Physicochemical Property Comparison

The physical properties of a compound are dictated by its unique molecular structure. Subtle changes in substituent positions can lead to measurable differences in properties such as melting point, boiling point, and chromatographic retention. Below is a comparison of predicted properties for this compound and known properties of its isomers.

PropertyThis compound (Predicted)2-Amino-5-methoxypyridine[1]6-Methoxy-N-methylpyridin-2-amine5-Amino-2-methoxypyridine
Molecular Formula C₇H₁₁N₃OC₆H₈N₂OC₇H₁₀N₂OC₆H₈N₂O
Molecular Weight 153.18 g/mol 124.14 g/mol 138.17 g/mol 124.14 g/mol
Predicted Boiling Point ~280-300 °C at 760 mmHgNot AvailableNot Available85-90 °C at 1 mmHg
Predicted Melting Point ~80-90 °CNot AvailableNot Available29-31 °C
Predicted LogP ~1.20.51.5Not Available

Note: Predicted values are estimations based on computational models and should be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum of this compound

The expected ¹H NMR spectrum of the target compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key signals:

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm for pyridines), corresponding to the protons at the C3 and C4 positions. The proton at C4 would likely appear as a doublet, coupled to the proton at C3. The C3 proton would also be a doublet.

  • Amino Protons: A broad singlet for the -NH₂ protons at the C5 position and another signal for the -NH proton of the methylamino group at the C2 position. The chemical shift of these protons can vary depending on solvent and concentration.

  • Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.

  • Methylamino Protons: A singlet or doublet (depending on the coupling with the NH proton) around δ 2.8-3.0 ppm for the three protons of the methyl group.

Comparative ¹H NMR Data of Analogs
CompoundKey ¹H NMR Signals (Solvent)Reference
2-Amino-5-methylpyridine δ 7.79 (d), 7.12 (d), 6.32 (d), 2.12 (s), 4.67 (s, NH₂) (CDCl₃)[2]
2-Amino-6-methylpyridine Signals for aromatic and methyl protons observed. (CDCl₃)[3]
3-Aminopyridine Aromatic proton signals observed. (CDCl₃ or DMSO)[4]
2-(Dimethylamino)pyridine Aromatic and dimethylamino proton signals observed. (CDCl₃)[5]

The precise chemical shifts and coupling constants are highly sensitive to the electronic effects of the substituents. The electron-donating nature of the amino and methoxy groups will influence the shielding of the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework. For this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all signals in both ¹H and ¹³C spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for definitive assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H Spectrum transfer->acquire_1H acquire_13C Acquire 13C Spectrum transfer->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) transfer->acquire_2D process Process Raw Data (FT, Phasing) acquire_1H->process acquire_13C->process acquire_2D->process assign Assign Signals process->assign structure Structure Elucidation assign->structure

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Expected FTIR Absorptions for this compound
  • N-H Stretching: Primary amines (-NH₂) typically show two bands (asymmetric and symmetric stretching) in the region of 3300-3500 cm⁻¹. Secondary amines (-NH) show a single band in this region.[6]

  • C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) are found just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: Aromatic C-N stretching vibrations typically appear in the 1250-1335 cm⁻¹ range.[7]

  • C-O Stretching: The C-O stretch of the methoxy group is expected around 1000-1300 cm⁻¹.

Comparative FTIR Data

FTIR spectra of aminopyridine derivatives show characteristic N-H stretching bands. For example, 2-amino-5-methylpyridine exhibits N-H vibrational bands around 3444 and 3335 cm⁻¹.[8] The exact positions of these bands can be influenced by hydrogen bonding and the electronic nature of other substituents on the ring.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solid Prepare KBr Pellet or use ATR sample Collect Sample Spectrum prep_solid->sample background Collect Background Spectrum background->sample process Process Spectrum (Baseline Correction) assign Assign Absorption Bands process->assign identify Identify Functional Groups assign->identify

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and can offer clues about the molecule's structure.

Expected Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₇H₁₁N₃O, exact mass: 153.0902). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for pyridine derivatives involve cleavage of the substituents and fragmentation of the pyridine ring itself.

Comparative Mass Spectrometry Insights

The fragmentation of pyridine and its derivatives is well-documented.[9][10] The position of substituents significantly influences the fragmentation pathways. By comparing the fragmentation pattern of the target compound with its isomers, it is possible to distinguish between them.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is suitable for volatile and thermally stable compounds.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, which typically produces a rich fragmentation pattern. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used, which may yield a more prominent molecular ion peak.

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Analysis gc_lc GC or LC Separation ei_esi EI or ESI gc_lc->ei_esi analyzer Mass Analyzer (e.g., Quadrupole, TOF) ei_esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpret Interpret Spectrum (M+ and Fragments) spectrum->interpret

Conclusion: A Pathway to Confident Characterization

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods.
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal
  • 2-Amino-5-methoxypyridine. PubChem.
  • 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum. ChemicalBook.
  • 3-Aminopyridine(462-08-8) 1H NMR spectrum. ChemicalBook.
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. CORE.
  • Prediction of Physicochemical Properties.
  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • IR: amines. University of Calgary.
  • Influence of Solvents on IR Spectrum of Aromatic Amines.
  • Comparison Study of the Physicochemical Properties, Amino Acids, and Volatile Metabolites of Guangdong Hakka Huangjiu. MDPI.
  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • The Values of the Six Physicochemical Properties for Each Amino Acid.
  • Near-Infrared Spectra of Primary Arom
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum. ChemicalBook.
  • Pyridines and deriv
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • [Influence of solvents on IR spectrum of arom
  • FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals.
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • Pyridine. Wikipedia.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 2-Dimethylaminopyridine(5683-33-0) 1 H NMR. ChemicalBook.

Sources

A Comparative Guide to the Reactivity of 6-Methoxy-5-amino-2-methylaminopyridine and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aminopyridines are foundational scaffolds in medicinal chemistry. Their utility as pharmaceutical building blocks is dictated by the reactivity of their constituent functional groups. This guide provides an in-depth comparative analysis of the chemical reactivity of 6-Methoxy-5-amino-2-methylaminopyridine, a highly functionalized pyridine derivative. We explore the differential reactivity of its two distinct amino groups and the pyridine ring itself toward various classes of electrophiles. Through a discussion of underlying electronic and steric principles, supported by experimental protocols and predictive data, we elucidate the regiochemical outcomes of key synthetic transformations, including acylation, diazotization, and electrophilic aromatic substitution. Furthermore, we contrast this reactivity profile with that of a key positional isomer, 4-Methoxy-3-amino-6-methylaminopyridine, to highlight how substituent placement critically governs synthetic strategy and molecular design for drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic functionalization of this heterocycle with electron-donating groups, such as amino and methoxy moieties, significantly enhances its chemical versatility. This compound is a prime example of a highly activated pyridine core, presenting multiple nucleophilic centers that can be selectively targeted for molecular elaboration. Its precursor, 6-methoxy-2-methylamino-5-nitropyridine, can be synthesized and subsequently reduced to provide the diamine scaffold, a common strategy in heterocyclic chemistry.[1][2][3]

The key to unlocking the synthetic potential of this molecule lies in understanding the subtle—and sometimes pronounced—differences in the reactivity of its functional groups. Specifically, the primary amine at C5 and the secondary amine at C2 exhibit distinct nucleophilic characters governed by their electronic environment and steric accessibility. This guide aims to provide researchers with a predictive framework for this reactivity. We will dissect the factors controlling regioselectivity and compare the target molecule's behavior with its positional isomer, 4-Methoxy-3-amino-6-methylaminopyridine, to offer a broader perspective on structure-reactivity relationships in this important class of compounds.

Theoretical Framework: Electronic and Steric Influences

The reactivity of a substituted pyridine is governed by the interplay of inductive and resonance effects of its substituents.[4] In this compound, all three substituents—methoxy, amino, and methylamino—are strong electron-donating groups (EDGs) that increase the electron density of the pyridine ring and the nucleophilicity of the exocyclic amino groups.

  • Resonance Effects (+R): The lone pairs on the nitrogen and oxygen atoms of the -NH2, -NHCH3, and -OCH3 groups can be delocalized into the pyridine π-system.[4] This donation of electron density is most pronounced at the ortho and para positions relative to each group, making the ring highly susceptible to electrophilic attack.

  • Inductive Effects (-I): The nitrogen and oxygen atoms are more electronegative than carbon, exerting an electron-withdrawing inductive effect through the sigma bonds. However, for these substituents, the resonance effect is dominant. The pyridine ring nitrogen itself is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution compared to benzene.[5][6] However, the presence of three powerful EDGs overcomes this intrinsic deactivation.

  • Nucleophilicity of the Amino Groups: The primary amine at C5 is expected to be significantly more nucleophilic than the secondary amine at C2. This is due to two main factors:

    • Electronic Environment: The C5 amine is para to the strongly activating -NHCH3 group and ortho to the -OCH3 group, both of which increase its electron density via resonance. The C2 amine is adjacent to the electron-withdrawing ring nitrogen, which reduces its nucleophilicity.

    • Steric Hindrance: The C2-methylamino group is flanked by the pyridine nitrogen and the C3-proton, making it more sterically encumbered than the C5-amino group.

These fundamental principles form the basis for predicting the outcomes of the comparative reactions discussed below.

Comparative Reactivity Analysis

To illustrate the practical implications of these electronic and steric differences, we will analyze three key classes of reactions.

Regioselective Acylation

Acylation is a fundamental transformation for derivatizing amines. When this compound is treated with one equivalent of an acylating agent (e.g., acetyl chloride or acetic anhydride), the reaction is expected to occur preferentially at the more nucleophilic and less hindered C5-amino group.

Predicted Outcome: The major product will be N-(6-methoxy-2-(methylamino)pyridin-5-yl)acetamide. The competing product, N-(5-amino-6-methoxypyridin-2-yl)-N-methylacetamide, will be formed in minor amounts, if at all, under kinetically controlled conditions. This high degree of regioselectivity is a common and synthetically useful feature in diaminopyridines where the amino groups have distinct electronic and steric environments.[7]

Diazotization and Subsequent Reactions

Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt, is a cornerstone of aromatic chemistry.[8][9] This reaction is selective for primary amines.

  • This compound: The C5-primary amine will readily undergo diazotization to form the corresponding pyridin-5-diazonium salt.[8][10] This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -CN) in Sandmeyer-type reactions. The C2-methylamino group, being a secondary amine, will not form a stable diazonium salt but may form an N-nitrosamine under these conditions.[8]

  • Synthetic Utility: This differential reactivity provides a powerful synthetic handle. For instance, the C5-amino group can be selectively replaced with a hydroxyl group by performing the diazotization in aqueous acid, leading to the corresponding pyridin-5-ol derivative.[8]

Electrophilic Aromatic Substitution

The pyridine ring in this compound is exceptionally electron-rich due to the cumulative effect of three potent electron-donating groups. This makes it highly activated towards electrophilic aromatic substitution (EAS), a reaction that is typically difficult for an unsubstituted pyridine ring.[5][11][12]

The directing effects of the substituents must be considered:

  • -NH2, -NHCH3, -OCH3: All are ortho, para-directing activators.

  • Position C3: This position is ortho to both the C2-NHCH3 and the powerful C5-NH2 group.

  • Position C4: This position is para to the C2-NHCH3 group and ortho to the C5-NH2 group.

Predicted Outcome: Electrophilic substitution (e.g., bromination with NBS or iodination with NIS) is most likely to occur at the C4 position . While C3 is also activated, the C4 position benefits from the strong para-directing influence of the C2-methylamino group and is sterically more accessible. The directing effect of the C5-amino group strongly activates the C4 position.

Isomeric Comparison: The Impact of Substituent Placement

To underscore the importance of substituent patterns, we now compare the reactivity of our target molecule with a positional isomer: 4-Methoxy-3-amino-6-methylaminopyridine .

Reaction TypeThis compound4-Methoxy-3-amino-6-methylaminopyridine (Isomer)Rationale for Difference
Regioselective Acylation Selective acylation at the C5-NH2 group.Selective acylation at the C3-NH2 group.In the isomer, the C3-NH2 is ortho to the activating -OCH3 and para to the -NHCH3, making it the most nucleophilic site.
Diazotization Selective diazotization of the C5-NH2 group.Selective diazotization of the C3-NH2 group.The reaction remains selective for the primary amine in either isomer, providing a route to C3-functionalized pyridines.[13]
Electrophilic Substitution Major substitution at the C4 position.Major substitution at the C5 position.In the isomer, the C5 position is ortho to both the C4-OCH3 and C6-NHCH3 groups and is the most activated and sterically accessible site.

This comparison clearly demonstrates that a simple shift in the position of the amino and methoxy groups leads to a completely different set of regiochemical outcomes, which has profound implications for synthetic planning.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers to verify the predicted reactivity patterns.

Protocol 1: Competitive Regioselective Acylation

Objective: To determine the regioselectivity of acylation on this compound.

  • Reaction Setup: Dissolve this compound (1.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acylation: Add a solution of acetyl chloride (0.95 mmol, to ensure sub-stoichiometric conditions) in DCM (2 mL) dropwise over 10 minutes.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of product(s).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and HPLC. The ratio of the two possible mono-acetylated isomers can be determined by integrating characteristic peaks (e.g., the acetyl methyl protons) or by the relative peak areas in the HPLC chromatogram. The major product is expected to be N-(6-methoxy-2-(methylamino)pyridin-5-yl)acetamide.

Protocol 2: Diazotization and Hydrolysis

Objective: To demonstrate the selective conversion of the C5-amino group to a hydroxyl group.

  • Diazotization: Dissolve this compound (1.0 mmol) in 1 M aqueous sulfuric acid (5 mL) at 0-5 °C. Add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.[9]

  • Hydrolysis: After the initial stir, slowly warm the reaction mixture to room temperature, then heat to 50-60 °C. Effervescence (evolution of N₂ gas) should be observed. Maintain heating until gas evolution ceases (approx. 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Purify the residue by column chromatography (silica gel) to isolate the product, 5-hydroxy-6-methoxy-2-methylaminopyridine. Characterize by NMR and MS to confirm the selective transformation.

Visualization of Key Concepts

Workflow for Regioselective Acylation

G cluster_prep Reaction Preparation cluster_reaction Acylation Step cluster_workup Workup & Analysis A Dissolve Substrate & Base in Anhydrous DCM B Cool to 0 °C A->B C Dropwise Addition of Acetyl Chloride (0.95 eq) B->C D Stir at 0 °C for 1h C->D E Monitor by TLC/LC-MS D->E F Aqueous Quench (NaHCO3) E->F G Extract with DCM F->G H Dry & Concentrate G->H I Analyze by NMR & HPLC H->I J Major Product: C5-Acylated Isomer I->J Determine Isomer Ratio

Caption: Experimental workflow for the competitive acylation experiment.

Resonance Contributions to Nucleophilicity

Caption: Electronic factors governing the differential nucleophilicity of the amino groups.

Conclusion

The reactivity of this compound is a clear illustration of how fundamental principles of electronic and steric effects dictate the outcomes of chemical reactions. The C5-primary amino group is demonstrably the more reactive nucleophilic center for reactions like acylation, and it can be selectively targeted for diazotization. The pyridine ring itself is highly activated, with the C4 position being the most probable site for electrophilic attack.

References

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Bulusu, M., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH Public Access. Retrieved from [Link]

  • Dou, H. T. I., & Metzger, J. (1970). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Khan Academy. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Penning, T. D., et al. (2015). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • ResearchGate. (2016). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH.... Retrieved from [Link]

  • ResearchGate. (2019). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Retrieved from [Link]

  • Shimizu, T., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-5-amino-2-methylaminopyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methoxy-5-amino-2-methylaminopyridine analogs, a scaffold with potential applications in kinase inhibitor development. While comprehensive SAR studies on this specific scaffold are not extensively published, this document synthesizes information from closely related aminopyridine and aminopyrimidine series to infer the likely impact of structural modifications on biological activity. The insights provided are intended to guide researchers in the design and optimization of novel kinase inhibitors based on this privileged heterocyclic core.

Introduction: The Aminopyridine Scaffold in Kinase Inhibition

The pyridine ring is a prominent feature in numerous FDA-approved drugs and clinical candidates, valued for its ability to form key hydrogen bonds and other interactions within protein active sites.[1] Specifically, the 2-aminopyridine moiety serves as a versatile "hinge-binding" motif in many kinase inhibitors, mimicking the adenine region of ATP to anchor the inhibitor to the enzyme's active site. The this compound core offers multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2] The development of selective kinase inhibitors is a cornerstone of modern drug discovery. This guide will explore the hypothetical SAR of the this compound scaffold, providing a framework for the rational design of new therapeutic agents.

Synthesis of the this compound Scaffold

A plausible synthetic route to the target scaffold and its analogs can be extrapolated from established methods for the synthesis of substituted aminopyridines. A common strategy involves the sequential functionalization of a pyridine ring, often starting from a readily available precursor.

Proposed Synthetic Workflow:

G A 2-Amino-6-methoxypyridine B 2-Amino-6-methoxy-5-nitropyridine A->B Nitration (HNO3, H2SO4) C 5-Amino-6-methoxypyridin-2-amine B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D 5-Amino-6-methoxy-2-(methylamino)pyridine C->D Reductive Amination or N-methylation E Substituted Analogs D->E Further Derivatization (e.g., Acylation, Alkylation of 5-amino group)

Caption: Proposed synthetic pathway for this compound analogs.

Experimental Protocol: Synthesis of 5-Amino-6-methoxypyridin-2-amine (Intermediate C)

  • Nitration of 2-Amino-6-methoxypyridine (A to B):

    • To a solution of 2-amino-6-methoxypyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

    • The reaction mixture is stirred at room temperature for 2-4 hours.

    • The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-amino-6-methoxy-5-nitropyridine.

  • Reduction of the Nitro Group (B to C):

    • The 2-amino-6-methoxy-5-nitropyridine is dissolved in ethanol.

    • A reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or hydrogenation with a palladium on carbon catalyst, is added.

    • The mixture is heated to reflux for 4-6 hours or until the reaction is complete (monitored by TLC).

    • The reaction mixture is filtered through celite, and the solvent is removed under reduced pressure to yield 5-amino-6-methoxypyridin-2-amine.

Further modification to introduce the 2-methylamino group and subsequent derivatization of the 5-amino group would follow standard organic chemistry procedures.

Inferred Structure-Activity Relationship

The SAR of the this compound scaffold can be analyzed by considering substitutions at three key positions: the 2-methylamino group, the 5-amino group, and the 6-methoxy group.

SAR cluster_0 This compound Core Core Core_text Pyridine Ring with key substituents R1 R1: 2-Methylamino - Hinge Binding - Small alkyl groups tolerated Core_text->R1 Position 2 R2 R2: 5-Amino - Vector for substitutions - Potency & Selectivity Core_text->R2 Position 5 R3 R3: 6-Methoxy - Influences solubility - Potential for H-bonding Core_text->R3 Position 6

Caption: Key modification points on the this compound scaffold.

3.1. Modifications at the 2-Methylamino Position (R1)

The 2-amino group is critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • N-Methylation: The presence of a methyl group on the 2-amino function can be beneficial. It may increase metabolic stability by protecting the amine from certain metabolic pathways. However, larger alkyl groups may introduce steric hindrance, disrupting the crucial hinge-binding interactions and reducing potency.

  • Alternative Substituents: Replacing the methyl group with other small, polar groups could be explored to pick up additional interactions in the ATP-binding pocket.

3.2. Modifications at the 5-Amino Position (R2)

The 5-amino group serves as a primary vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site. This is often where selectivity among different kinases can be achieved.

  • Acylation: Introducing an acyl group, particularly one bearing an aromatic or heteroaromatic ring, is a common strategy in kinase inhibitor design. The nature of this appended ring system can significantly impact potency and selectivity. For example, studies on other aminopyridine scaffolds have shown that substituents on a phenyl ring attached at this position can be varied to optimize activity.[3]

  • Alkylation: Simple alkyl chains may improve lipophilicity, but often at the cost of potency unless they can access specific hydrophobic pockets.

  • Urea and Sulfonamide Linkages: These groups can provide additional hydrogen bond donors and acceptors, potentially improving binding affinity.

3.3. Modifications at the 6-Methoxy Position (R3)

The 6-methoxy group is positioned near the ribose-binding pocket of the ATP-binding site.

  • Size and Polarity: Replacing the methoxy group with other alkoxy groups of varying sizes can probe the steric tolerance of this pocket. Smaller groups like ethoxy may be well-tolerated, while larger groups could be detrimental. Introducing more polar groups could enhance solubility.

  • Hydrogen Bonding: Replacing the methoxy group with a hydroxyl or amino group could introduce additional hydrogen bonding opportunities, but may also alter the electronic properties of the pyridine ring.

Table 1: Inferred SAR Summary and Comparison with Related Scaffolds

Position of ModificationType of SubstitutionPredicted Impact on ActivityRationale from Related Scaffolds
2-Amino N-Methyl (vs. NH2)Potentially maintained or slightly increased potency; improved metabolic stability.N-alkylation of hinge-binding amines is a common strategy in kinase inhibitors.
Larger N-AlkylLikely decrease in potency.Steric hindrance with the hinge region.
5-Amino Acylation with Phenyl/HeteroarylHigh potential for increased potency and selectivity.A key strategy in many kinase inhibitors to target the solvent-front region.[3]
Small Alkyl ChainsVariable, may decrease potency unless a specific hydrophobic pocket is engaged.Lipophilicity-potency trade-offs are common.
6-Methoxy Replacement with -OEt, -OPrPotentially tolerated, depending on the specific kinase.The ribose pocket has some steric tolerance.
Replacement with -OH, -NH2May increase potency if new H-bonds are formed, but could also alter ring electronics unfavorably.Introduction of polar groups can impact both binding and physicochemical properties.[1]

Experimental Evaluation of Analogs

To validate the inferred SAR, synthesized analogs would need to be evaluated in a cascade of biochemical and cell-based assays.

4.1. In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol: Luminescence-Based Kinase Assay

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the compound to obtain a range of concentrations.

    • Prepare a reaction buffer containing the purified kinase of interest and its specific substrate peptide.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate solution to each well containing the test compound.

    • Initiate the reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature for 40 minutes.

    • Add a second detection reagent to convert the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the compounds on the growth and viability of cancer cell lines that are dependent on the target kinase.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

workflow A Compound Synthesis and Purification B Biochemical Kinase Assay (IC50 Determination) A->B Primary Screening C Cell-Based Proliferation Assay (GI50/IC50 Determination) B->C Cellular Potency D Lead Compound Identification C->D SAR Analysis E In Vivo Efficacy Studies D->E Preclinical Development

Caption: Experimental workflow for the evaluation of novel kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related aminopyridine and aminopyrimidine structures, it is inferred that the 2-methylamino group will serve as an effective hinge-binder. The 5-amino position is the key vector for introducing substituents to achieve potency and selectivity, while the 6-methoxy group offers opportunities for fine-tuning solubility and interactions within the ribose-binding pocket. A systematic approach to synthesizing and testing analogs based on these hypotheses, utilizing the described experimental protocols, will be crucial in validating this scaffold and potentially identifying new lead compounds for further drug development.

References

  • Camps, M., Rückle, T., et al. (2006). 5-Benzylidene-Hydantoins as New EGFR Inhibitors with Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021–4025.
  • Carmi, C., Cavazzoni, A., et al. (2006). 5-Benzylidene-Hydantoins as New EGFR Inhibitors with Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021–4025.
  • Cheney, I. W., Yan, S., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. Available at: [Link]

  • Chu, X.-J., DePinto, W., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Available at: [Link]

  • Gaspar, A., et al. (2020). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules, 25(17), 3993. Available at: [Link]

  • Guthrie, D., et al. (2005). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 48(12), 4226-4239. Available at: [Link]

  • Krajcovicova, S., et al. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 26(16), 4966. Available at: [Link]

  • López-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11075. Available at: [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3331. Available at: [Link]

  • Rewcastle, G. W., Murray, D. K., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51.
  • Sawyers, C. L. (2004). Targeted cancer therapy.
  • Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available at: [Link]

  • Traxler, P., Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
  • Wang, Z., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114282. Available at: [Link]

  • Zask, A., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1875-1895. Available at: [Link]

Sources

benchmark studies involving 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 6-Methoxy-5-amino-2-methylaminopyridine and Its Alternatives in Synthetic Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of this compound, a key intermediate in medicinal chemistry and material science. We will delve into its synthesis, characterization, and performance benchmarks against structurally similar alternatives. The insights provided are grounded in established synthetic methodologies and analytical practices to aid researchers in making informed decisions for their specific applications.

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted aminopyridines are a cornerstone of modern synthetic chemistry, serving as versatile scaffolds for a wide array of functional molecules. Their unique electronic and structural properties make them privileged structures in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] this compound, with its distinct substitution pattern, offers multiple reactive sites, enabling complex molecular architectures. Its utility has been noted in various contexts, including as a precursor for hair dyes and, more critically, as a building block for targeted therapeutics like kinase inhibitors.[4][5][6] This guide aims to provide a comparative analysis of this compound against relevant alternatives, focusing on synthetic accessibility, physicochemical properties, and potential applications.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route is a multi-step process beginning with a di-halopyridine. The differential reactivity of the halogen atoms, influenced by their position relative to the ring nitrogen, allows for selective substitution. This is typically followed by a nitration and subsequent reduction to install the second amino group.

G A 2,6-Dichloropyridine B 2-Chloro-6-methoxypyridine A->B 1. NaOMe, MeOH Causality: Nucleophilic aromatic substitution at the more activated position. C 2-Chloro-6-methoxy-5-nitropyridine B->C 2. HNO3, H2SO4 Causality: Electrophilic nitration directed by the methoxy group. D 6-Methoxy-5-nitro-2-methylaminopyridine C->D 3. Methylamine (MeNH2) Causality: Nucleophilic substitution of the remaining chloro group. E This compound D->E 4. H2, Pd/C or Fe/HCl Causality: Reduction of the nitro group to an amine.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization and Purity Assessment

Rigorous characterization is essential to confirm the identity and purity of the final product. The presence of multiple functional groups in this compound gives rise to a distinct spectroscopic signature.

Standard Spectroscopic Techniques
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylamino group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR will display unique resonances for each carbon atom in the molecule, providing further confirmation of the structure.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the compound (C₇H₁₁N₃O, M.W. 169.19 g/mol ).

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary and secondary amines (typically in the 3200-3500 cm⁻¹ region), C-O stretching of the methoxy group, and C=N/C=C stretching of the pyridine ring.[9][10]

Purity Assessment: A Critical Parameter

Regulatory and research standards demand high purity for chemical intermediates. As noted in safety assessments of similar compounds, unidentified impurities can be a significant issue.[5] High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of such compounds.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve sample in appropriate solvent (e.g., ACN/H2O) B Inject onto C18 column A->B C Gradient Elution (e.g., Water/Acetonitrile with 0.1% TFA) B->C D UV Detection (e.g., 254 nm) C->D E Integrate peak areas D->E F Calculate purity (%) E->F

Caption: Standard workflow for purity determination by reverse-phase HPLC.

Comparative Analysis with Alternative Aminopyridines

The choice of a specific aminopyridine building block is dictated by the synthetic goal, required reactivity, and commercial availability. Here, we compare this compound with two structurally related alternatives: 5-Amino-2-methoxypyridine and 2-amino-6-methylpyridine.

G A This compound B 5-Amino-2-methoxypyridine C 2-Amino-6-methylpyridine

Caption: Structures of the compared aminopyridine derivatives.

Physicochemical and Synthetic Properties
PropertyThis compound5-Amino-2-methoxypyridine2-Amino-6-methylpyridine
Molecular Formula C₇H₁₁N₃OC₆H₈N₂OC₆H₈N₂
Molecular Weight 169.19 g/mol 124.14 g/mol 108.14 g/mol
Key Features Three distinct functional groups for sequential reactions.Commercially available, simpler scaffold.Readily available, useful for introducing a methyl-pyridine moiety.
Synthetic Complexity Multi-step synthesis required.Simpler synthesis or commercially available.Simpler synthesis or commercially available.[11]
Melting Point N/A (Predicted solid)29-31 °C[12]41-43 °C
Boiling Point N/A85-90 °C / 1 mmHg[12]208-209 °C
Application-Based Comparison

The choice between these building blocks is fundamentally driven by the desired final molecule.

  • This compound is ideal for creating complex, multi-substituted heterocyclic systems. The presence of a primary amine, a secondary amine, and a methoxy group allows for orthogonal chemical strategies. This complexity is beneficial in constructing molecules with precise three-dimensional arrangements, such as enzyme inhibitors that require interactions with multiple points in a binding pocket.[4]

  • 5-Amino-2-methoxypyridine offers a simpler scaffold. It is a valuable precursor for compounds where a single amino group is needed for coupling reactions, such as the synthesis of PET imaging agents for Parkinson's disease.[13] Its commercial availability makes it a convenient starting material for rapid library synthesis.

  • 2-Amino-6-methylpyridine provides a different substitution pattern, often used when a methyl group is a desired feature for steric or electronic reasons. It has been used in the synthesis of CDK8 inhibitors for cancer therapy and as a ligand in coordination chemistry to enhance antibacterial activity.[11][14]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following detailed protocols are provided as a reference.

Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical transformations.

  • Step 1: Methoxylation of 2,6-Dichloropyridine. To a solution of 2,6-dichloropyridine (1 equiv.) in methanol, add sodium methoxide (1.1 equiv.) at room temperature. Heat the reaction to reflux and monitor by TLC until completion. After cooling, quench with water and extract with ethyl acetate. Purify by column chromatography to yield 2-chloro-6-methoxypyridine.

  • Step 2: Nitration. Cool a mixture of sulfuric acid and nitric acid to 0 °C. Add 2-chloro-6-methoxypyridine slowly, maintaining the temperature. Allow the reaction to warm to room temperature and stir until complete. Pour the mixture onto ice and neutralize with a base. Collect the precipitate to obtain 2-chloro-6-methoxy-5-nitropyridine.

  • Step 3: Amination. In a sealed vessel, dissolve 2-chloro-6-methoxy-5-nitropyridine (1 equiv.) in a suitable solvent like dioxane and add an excess of aqueous methylamine. Heat the mixture and monitor the reaction progress. After completion, cool, and extract the product. Purify to yield 6-methoxy-5-nitro-2-methylaminopyridine.

  • Step 4: Reduction. Dissolve the nitro compound (1 equiv.) in ethanol and add Palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain the final product, this compound.

Protocol: HPLC Purity Analysis
  • Preparation of Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in drug discovery and materials science. While its synthesis is more complex than some alternatives, the strategic placement of its functional groups offers unparalleled opportunities for creating novel molecular entities. The choice between this reagent and simpler aminopyridines will always be guided by the specific requirements of the target molecule. As synthetic methodologies continue to advance, more efficient and selective routes to such multi-substituted heterocycles will undoubtedly emerge, further expanding their role in scientific innovation.

References

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. (2025). Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) - European Commission. (2008). Available at: [Link]

  • 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem. Available at: [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. (2025). Available at: [Link]

  • EWG Skin Deep® | What is 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (2024). Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (2022). Available at: [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - NIH. Available at: [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 - ResearchGate. Available at: [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. Available at: [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. Available at: [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. (2022). Available at: [Link]

  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - NIH. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (2022). Available at: [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. Available at: [Link]

  • Electrochemical and Surface Characterization Studies of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Compound on Copper in 2 M HNO 3 - ResearchGate. (2019). Available at: [Link]

  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - MDPI. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am - TÜBİTAK Academic Journals. (2021). Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC - PubMed Central. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - sioc-journal.cn. Available at: [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC - NIH. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. Available at: [Link]

  • 2-Methoxy-5-Amino Pyridine - ChemBK. (2024). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

6-Methoxy-5-amino-2-methylaminopyridine belongs to the aminopyridine class of compounds. Aminopyridines are known to be toxic and require careful handling.[1][2] Exposure can occur through inhalation, ingestion, or skin contact.[1][3] Acute exposure to aminopyridines can lead to serious health effects, including convulsions and respiratory failure.[1][4] Therefore, it is imperative to treat this compound as a hazardous substance.

Key Hazard Considerations for Aminopyridine Derivatives:

  • Toxicity: Aminopyridines are generally considered toxic by all routes of exposure.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6]

  • Irritation: Causes skin and serious eye irritation.[5][6]

  • Respiratory Effects: May cause respiratory irritation.[5][6]

  • Environmental Hazards: Some aminopyridines are toxic to aquatic life with long-lasting effects.[7][8]

Pre-Disposal Checklist and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that your laboratory's Chemical Hygiene Plan (CHP) is up-to-date and accessible.[9][10] The CHP should outline specific procedures for handling hazardous chemicals.[9]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[12]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[5][11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[11]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[7][13]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on the toxic nature of aminopyridines, this compound must be classified as hazardous waste.[1][2]

  • Segregation: Keep this waste stream separate from other chemical wastes to avoid incompatible reactions. It is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5]

Step 2: Containerization

  • Primary Container: Collect waste this compound in a designated, leak-proof, and sealable container.[5][14] The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[15][16]

Step 3: On-Site Accumulation

  • Storage Location: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[5][11] This area should be secure and accessible only to authorized personnel.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, unbreakable secondary container to prevent spills.[16]

Step 4: Off-Site Disposal

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[17] These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[17][18]

  • Manifesting: Ensure that a Uniform Hazardous Waste Manifest is completed for the transport of the waste. This document tracks the waste from your facility to its final disposal site.[17]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the chemical.[5][14][19] For solid spills, carefully sweep up the material, avoiding dust generation.[7]

  • Collection: Place all contaminated materials (absorbent, PPE, etc.) into a sealed container and label it as hazardous waste for proper disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][11]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][11]

Data Summary and Visualization

To provide a quick reference, the following table summarizes key information for related aminopyridine compounds.

Property5-Amino-2-methoxypyridine2-Aminopyridine5-Amino-2-methylpyridine
CAS Number 6628-77-9[5][20]504-29-0[21]3430-14-6[6]
Physical State Liquid[5]Solid[2]Solid
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5]Toxic if swallowed, Causes skin and eye irritation.[7]Toxic if swallowed, Causes skin and serious eye damage, May cause respiratory irritation.[12]
Disposal Dispose of contents/container to an approved waste disposal plant.[5]Dispose of contents/container to an approved waste disposal plant.[7][8]Dispose of contents/container to an approved waste disposal plant.[6]

Disposal Workflow for this compound

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal A Consult Chemical Hygiene Plan B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Identify as Hazardous Waste B->C Proceed to Disposal D Segregate from Incompatible Chemicals C->D E Collect in a Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Use Secondary Containment F->G H Arrange for Licensed Hazardous Waste Hauler G->H I Complete Hazardous Waste Manifest H->I J Transport to Approved Disposal Facility I->J

Sources

Personal protective equipment for handling 6-Methoxy-5-amino-2-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 6-Methoxy-5-amino-2-methylaminopyridine

This guide provides essential safety and handling protocols for this compound, a compound requiring careful management in a laboratory setting. The procedures outlined below are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe operational environment. The causality behind each recommendation is explained to build a foundational understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Inferred Hazards: Based on data from analogous aminopyridines, this compound should be treated as a substance with the potential for the following hazards:

  • Acute Toxicity: Likely toxic if swallowed or in contact with skin.[1][2][3] Related aminopyridines are classified as toxic or fatal upon dermal contact.[1]

  • Skin and Eye Damage: Presumed to cause skin irritation and serious eye irritation or damage.[1][3][4] Direct contact may lead to chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Aquatic Toxicity: The compound may be harmful to aquatic life with long-lasting effects.

Given these potential risks, all handling procedures must be designed to minimize or eliminate direct contact and aerosol generation. Every laboratory should have a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which outlines specific procedures for handling hazardous chemicals.[5][6]

Engineering Controls and Work Practices

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Primary Engineering Control: All work involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[7] The fume hood provides critical ventilation to capture and exhaust dust, vapors, or mists, preventing inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2] Operations outside of a fume hood, even if seemingly minor, are strongly discouraged.

  • Designated Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited to authorized personnel.

  • Safe Work Practices:

    • Do not work alone when handling this or other highly hazardous materials.[8]

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][4]

    • Do not eat, drink, or smoke in the laboratory.[9][10]

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[2][4][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific task being performed. The following table provides a baseline for PPE selection.

Task Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Storage & Transport (Closed Container) Nitrile gloves (single pair)Safety glasses with side shieldsNot requiredStandard lab coat, closed-toe shoes
Weighing Solid Compound Double-gloved with nitrile or neoprene glovesChemical splash goggles and a full-face shieldNIOSH-approved N95 respirator (or higher)Chemical-resistant lab coat or apron, closed-toe shoes
Preparing Solutions Double-gloved with nitrile or neoprene glovesChemical splash goggles and a full-face shieldNot required if in a fume hoodChemical-resistant lab coat or apron, closed-toe shoes
Running Reactions & Transfers Double-gloved with nitrile or neoprene glovesChemical splash gogglesNot required if in a fume hoodChemical-resistant lab coat or apron, closed-toe shoes

Causality of PPE Choices:

  • Hand Protection: Aromatic amines can permeate some glove materials.[11] Double-gloving provides an additional barrier. Nitrile gloves offer good resistance to a range of chemicals for incidental contact, but they should be inspected before use and changed immediately upon contamination.[2]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[12] A full-face shield is required when handling the solid powder or larger volumes of solution due to the risk of splashes and aerosol generation.[13]

  • Respiratory Protection: The primary risk from the solid is inhalation of fine dust particles. An N95 respirator is the minimum requirement for weighing operations to prevent inhaling aerosolized powder.

  • Protective Clothing: A lab coat protects the skin and personal clothing from contamination.[12] Closed-toe shoes are a standard and non-negotiable laboratory requirement.[13]

Step-by-Step Handling Procedures

A. Weighing Solid this compound
  • Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat, N95 respirator). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Dispensing: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.

  • Sealing: Securely close the primary chemical container.

  • Clean-up: Gently wipe the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Transport: Carry the weighed solid in a sealed, secondary container to the reaction area.

B. Solution Preparation
  • Preparation: Don all required PPE (double gloves, goggles, lab coat). This procedure must be performed in a chemical fume hood.

  • Staging: Place the vessel containing the weighed solid, the solvent, and any necessary glassware in the fume hood.

  • Addition: Slowly add the solvent to the vessel containing the solid. If adding the solid to the solvent, do so carefully to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Keep the vessel covered to the extent possible.

Emergency and Disposal Plans

A. Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[14] Collect the material into a suitable container for hazardous waste disposal. Decontaminate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

B. Waste Disposal
  • Solid Waste: All contaminated materials, including gloves, weigh boats, paper towels, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Ensemble Start Identify Task CheckSolid Is the material a solid powder? Start->CheckSolid CheckSplash Is there a significant splash risk? CheckSolid->CheckSplash No Respirator Add: N95 Respirator CheckSolid->Respirator Yes BasePPE Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves - Closed-Toe Shoes CheckSplash->BasePPE No Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles Yes FaceShield Add: Full-Face Shield Goggles->FaceShield DoubleGloves Upgrade to: Double Gloves FaceShield->DoubleGloves Respirator->CheckSplash

Caption: PPE selection workflow based on material form and task risk.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - AMINOPYRIDINES (o-, m-, p-).
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • ChemicalBook. (2025). 5-Amino-2-methylpyridine - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxy-6-(methylamino)pyridine.
  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - AMINOPYRIDINES.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-5-amino-2-methylaminopyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-5-amino-2-methylaminopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.